6-Hydroxy-1H-indole-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFSKMEYLTTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857249 | |
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-96-3 | |
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Hydroxy-1H-indole-2-carbonitrile: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-1H-indole-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The indole nucleus is a privileged structure in numerous pharmacologically active compounds, and the strategic incorporation of hydroxyl and nitrile functionalities offers versatile handles for further molecular elaboration. This document details a scientifically robust synthetic pathway, outlines detailed experimental protocols, and provides a thorough analysis of the spectroscopic and physical properties of the target compound. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, verify, and utilize this compound in their research endeavors.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in modern drug discovery, forming the core of a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have led to the development of indole-based drugs for a multitude of therapeutic areas, including oncology, neurology, and infectious diseases. The functionalization of the indole ring is a key strategy for modulating the pharmacological profile of these molecules.
The target molecule, this compound, is of particular interest due to its bifunctional nature. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Furthermore, it serves as a synthetic handle for etherification or other modifications. The 2-carbonitrile group is a versatile precursor for a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it an invaluable building block for combinatorial library synthesis and lead optimization.[2]
This guide will first elucidate a plausible and efficient synthetic route to this compound, drawing upon established methodologies for the synthesis of substituted indoles and the introduction of the nitrile functionality. Subsequently, a detailed characterization of the final compound will be presented, providing researchers with the necessary data to confirm its identity and purity.
Proposed Synthetic Pathway
A logical and efficient synthetic approach to this compound involves a two-stage process: first, the synthesis of the 6-hydroxyindole core, and second, the regioselective introduction of the carbonitrile group at the C2 position. To ensure the success of the cyanation step and prevent unwanted side reactions, a protection-deprotection strategy for the hydroxyl group is prudent.
The proposed pathway commences with the protection of the hydroxyl group of 6-hydroxyindole as a benzyl ether. This is followed by the introduction of the cyano group at the C2 position. Finally, deprotection of the benzyl group yields the target molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and are presented as a guide for the synthesis of this compound.
Synthesis of 6-(Benzyloxy)-1H-indole
Rationale: Protection of the phenolic hydroxyl group as a benzyl ether is a common and robust strategy. The benzyl group is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.
Procedure:
-
To a solution of 6-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 6-(benzyloxy)-1H-indole.
Synthesis of 6-(Benzyloxy)-1H-indole-2-carbonitrile
Rationale: The introduction of a nitrile group at the C2 position of an indole can be achieved through various methods. A reliable approach involves the use of chlorosulfonyl isocyanate (CSI), which reacts with the indole to form an intermediate that can be readily converted to the nitrile.
Procedure:
-
Dissolve 6-(benzyloxy)-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonyl isocyanate (1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add triethylamine (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield 6-(benzyloxy)-1H-indole-2-carbonitrile.
Synthesis of this compound
Rationale: Catalytic hydrogenation is a clean and efficient method for the deprotection of benzyl ethers, typically proceeding with high yield and minimal side products.
Procedure:
-
Dissolve 6-(benzyloxy)-1H-indole-2-carbonitrile (1.0 eq) in ethanol.
-
Add 10% palladium on charcoal (10% w/w) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or flash column chromatography if necessary. A synthesis of 6-hydroxyindole via a similar debenzylation has been reported to yield the product in 73% yield after chromatography.[3]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in literature, expected to be >150 °C |
Spectroscopic Data
The interpretation of spectroscopic data is crucial for structural elucidation. Below are the expected spectral characteristics for this compound, with justifications based on known data for analogous compounds such as 6-methoxy-1H-indole-2-carbonitrile.[2]
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~11.5 - 12.5 | br s | - | The acidic proton of the indole nitrogen typically appears as a broad singlet at a downfield chemical shift. |
| O-H | ~9.0 - 10.0 | br s | - | The phenolic proton signal is often broad and its chemical shift can be concentration-dependent. |
| H-7 | ~7.0 - 7.2 | d | ~2.0 | This proton is ortho to the hydroxyl group and is expected to appear as a doublet due to coupling with H-5. |
| H-5 | ~6.7 - 6.9 | dd | ~8.5, 2.0 | Coupled to both H-4 (ortho) and H-7 (meta), this proton should appear as a doublet of doublets. |
| H-4 | ~7.4 - 7.6 | d | ~8.5 | This proton is ortho to H-5 and will appear as a doublet. |
| H-3 | ~7.3 - 7.5 | s | - | The proton at the C3 position is adjacent to the nitrile group and is expected to be a singlet. |
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | ~155 - 160 | The carbon bearing the hydroxyl group will be significantly deshielded. For comparison, the C6 in 6-methoxy-1H-indole-2-carbonitrile appears at ~160 ppm.[2] |
| C-7a | ~137 - 140 | A quaternary carbon at the ring junction. |
| C-3a | ~125 - 128 | The other quaternary carbon at the ring junction. |
| C-4 | ~122 - 125 | Aromatic CH carbon. |
| C-5 | ~112 - 115 | Aromatic CH carbon, shielded by the ortho hydroxyl group. |
| C-7 | ~95 - 100 | Aromatic CH carbon, significantly shielded by the adjacent hydroxyl group. |
| C-2 | ~105 - 110 | The carbon bearing the nitrile group. |
| C-3 | ~110 - 115 | Aromatic CH carbon in the pyrrole ring. |
| C≡N | ~115 - 120 | The carbon of the nitrile group. |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3400 - 3200 | O-H and N-H stretching | A broad absorption in this region is characteristic of hydroxyl and amine N-H stretching vibrations. |
| ~2230 - 2210 | C≡N stretching | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. |
| ~1620 - 1450 | C=C aromatic stretching | Multiple sharp absorptions in this region are characteristic of the aromatic indole ring system. |
| ~1250 - 1150 | C-O stretching | A strong absorption corresponding to the phenolic C-O bond. |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 158.05
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₆N₂O [M+H]⁺: 159.0558; Found: (to be determined experimentally).
Characterization Workflow
To ensure the unambiguous identification and purity assessment of the synthesized this compound, a systematic characterization workflow should be employed.
Caption: A systematic workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic pathway, utilizing a robust protection-cyanation-deprotection strategy, offers a reliable method for obtaining this valuable building block. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to successfully synthesize and verify the target compound. The strategic importance of this compound in medicinal chemistry and drug discovery warrants its accessibility, and it is our hope that this guide will facilitate its broader application in the scientific community.
References
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Hrizi, A.; Cailler, M.; Carcenac, Y.; et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2021 , 26, 3939. [Link]
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PubChem. 6-Hydroxyindole. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to 6-Hydroxy-1H-indole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Hydroxy-1H-indole-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, and its potential as a modulator of key biological targets. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel indole-based therapeutics.
Core Compound Identification and Properties
This compound is a bifunctional indole derivative featuring a hydroxyl group at the 6-position and a nitrile group at the 2-position of the indole ring. This unique substitution pattern imparts specific physicochemical properties that are attractive for drug design, including the potential for hydrogen bonding and metabolic stability.
Chemical Abstract Service (CAS) Number: 1092350-96-3[1][2][3]
Molecular Formula: C₉H₆N₂O[1][2][3]
Molecular Weight: 158.16 g/mol [3]
| Property | Value | Source |
| CAS Number | 1092350-96-3 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O | [1][2][3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Appearance | Off-white to light brown solid (predicted) | General knowledge |
| Solubility | Soluble in DMSO, DMF, and methanol (predicted) | General knowledge |
Commercial Availability
This compound is available from several chemical suppliers, typically in research quantities. When sourcing this compound, it is crucial to obtain a certificate of analysis (COA) to verify its purity and identity.
Known Suppliers:
Synthetic Approaches: A Plausible Retrosynthetic Analysis
Modified Bischler-Möhlau Approach
The Bischler-Möhlau reaction, involving the condensation of an α-hydroxyketone with an aniline derivative, offers a direct route to the indole core. A modification of this reaction using m-aminophenol and a suitable benzoin derivative could yield the desired 6-hydroxyindole scaffold.[4][5]
Strategy via Sandmeyer Reaction
A more versatile approach would involve the synthesis of 6-amino-1H-indole-2-carbonitrile as a key intermediate. The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction. The synthesis of the 6-amino-1H-indole-2-carbonitrile precursor itself can be achieved through various established indole syntheses, followed by nitration and reduction, or by starting with a pre-functionalized aniline derivative. The Sandmeyer reaction provides a classic and effective method for introducing a cyano group onto an aromatic ring.[6][7][8][9][10]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the following are predicted key spectroscopic features based on the analysis of similar indole derivatives.
-
¹H NMR (in DMSO-d₆): Expected signals would include aromatic protons on the benzene and pyrrole rings, a broad singlet for the N-H proton of the indole, and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.
-
¹³C NMR (in DMSO-d₆): Characteristic peaks would be observed for the carbon atoms of the indole core, with the carbon of the nitrile group appearing in the characteristic downfield region.
-
FT-IR (ATR): Key vibrational bands would include a broad O-H stretch for the hydroxyl group, an N-H stretch for the indole amine, a sharp C≡N stretch for the nitrile group, and C=C stretching vibrations for the aromatic rings.
-
Mass Spectrometry (ESI-MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected at an m/z corresponding to the molecular weight of the compound (158.16).
Biological Significance and Potential Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[11][12][13][14] The introduction of a 6-hydroxy group is particularly significant due to its potential to mimic the endogenous signaling molecule serotonin (5-hydroxytryptamine).
A key insight into the potential biological activity of this compound comes from studies on its parent compound, 6-hydroxyindole. Research has shown that 6-hydroxyindole is an endogenous, long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 is crucial for the liver's uptake of a wide range of drugs, and its inhibition can lead to significant drug-drug interactions.
The addition of the 2-carbonitrile group to the 6-hydroxyindole scaffold could modulate this activity or introduce new pharmacological properties. The nitrile group can act as a hydrogen bond acceptor and is a common functional group in many approved drugs. Therefore, this compound is a compelling candidate for investigation as:
-
A modulator of drug transporter activity: Specifically, as a potential inhibitor of OATP1B1 and other related transporters.
-
A scaffold for kinase inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and the functional groups of this compound could be tailored to target specific kinase active sites.
-
A precursor for more complex bioactive molecules: The hydroxyl and nitrile groups provide reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.
Experimental Protocol: In Vitro OATP1B1 Inhibition Assay
To assess the potential of this compound as an OATP1B1 inhibitor, a cell-based transport assay is a crucial first step. The following is a detailed, self-validating protocol.
Materials and Reagents
-
HEK293 cells stably expressing OATP1B1 (and a corresponding mock-transfected control cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-Estrone-3-sulfate (or another suitable OATP1B1 substrate)
-
This compound (test compound)
-
Rifampicin (positive control inhibitor)
-
Scintillation cocktail and vials
-
Scintillation counter
Step-by-Step Methodology
-
Cell Culture:
-
Maintain HEK293-OATP1B1 and mock cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For the OATP1B1-expressing cells, include G418 in the culture medium to maintain selection pressure.
-
Seed the cells in 24-well plates at a density that allows them to reach a confluent monolayer on the day of the experiment.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound and the positive control (Rifampicin) in HBSS at various concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Prepare the substrate solution containing [³H]-Estrone-3-sulfate in HBSS.
-
-
Inhibition Assay:
-
On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with the working solutions of the test compound or positive control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-Estrone-3-sulfate solution to each well.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to endogenous signaling molecules and the known activity of its parent compound as a drug transporter inhibitor make it a prime candidate for further investigation. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this and related indole derivatives. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, including its effects on a broader range of transporters and kinases.
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Gartzke, D., et al. (2017). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 14(7), 2349–2361. [Link]
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Rodrigues, A. D., et al. (2010). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Molecular Pharmaceutics, 7(4), 1097–1109. [Link]
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Gartzke, D., et al. (2017). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 14(7), 2349–2361. [Link]
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Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
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Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
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Solangi, M., et al. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry, 15(21), 1845-1863. [Link]
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Biological Activity of Substituted Indole-2-carbonitriles: From Privileged Scaffold to Therapeutic Candidates
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1] The introduction of a carbonitrile group at the 2-position endows the indole core with unique electronic properties and a valuable synthetic handle, paving the way for a new generation of therapeutic agents.[2] This technical guide provides a comprehensive overview of the diverse biological activities of substituted indole-2-carbonitriles. We will explore their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics, consolidating key findings and offering insights into the future of this promising class of compounds.
Chapter 1: The Indole-2-carbonitrile Scaffold: A Privileged Core in Drug Discovery
Introduction to the Indole Nucleus
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals.[3] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a multitude of protein targets, mimicking peptide structures and binding reversibly to enzyme active sites.[4][5] This inherent bio-compatibility has made the indole scaffold one of the most important structural subunits for the discovery of new drug candidates.[2][3] Several FDA-approved drugs, including the anticancer agents sunitinib and osimertinib, feature an indole core, underscoring its therapeutic significance.[6][7]
The Unique Influence of the 2-Carbonitrile Substituent
The cyano (–C≡N) group at the 2-position of the indole ring is more than a simple substituent; it is a powerful modulator of the molecule's chemical and biological properties. Electronically, the nitrile group is strongly electron-withdrawing, which influences the reactivity and binding interactions of the entire indole system. Synthetically, it serves as a versatile functional group that can be readily converted into other functionalities such as amines, amides, esters, and ketones, providing a gateway to vast chemical diversity.[2] This synthetic flexibility is paramount for the systematic exploration of structure-activity relationships during lead optimization.
Synthetic Strategies for Accessing Substituted Indole-2-carbonitriles
The generation of a diverse library of substituted indole-2-carbonitriles is foundational to exploring their therapeutic potential. Modern synthetic organic chemistry offers several robust pathways to achieve this. A common and effective strategy involves the initial synthesis of a core indole-2-carbonitrile, followed by functionalization at various positions, particularly the C3-position, using advanced cross-coupling reactions.[3]
Key synthetic steps often include:
-
Preparation of the Core: Synthesis of the initial 1H-indole-2-carbonitrile from simpler precursors like indole-2-carboxylic acid.[8]
-
Position-Selective Halogenation: Introduction of a halogen, typically iodine, at the C3-position via electrophilic substitution. This step installs a reactive handle for subsequent cross-coupling.[3]
-
Cross-Coupling Reactions: The C3-iodoindole-2-carbonitrile intermediate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide array of aryl, alkynyl, and vinyl substituents.[3][8]
Below is a generalized workflow illustrating this synthetic logic.
Caption: Generalized synthetic workflow for producing substituted indole-2-carbonitriles.
Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Overview of Key Oncogenic Pathways
Indole-containing compounds exert their anticancer effects by modulating numerous biological targets critical for tumor growth and survival.[9] These targets include receptor tyrosine kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., SRC), proteins involved in cell cycle regulation and apoptosis (e.g., Mcl-1, tubulin), and enzymes responsible for epigenetic modifications (e.g., HDACs).[9][10] The ability of the substituted indole-2-carbonitrile scaffold to serve as a template for inhibitors of such a diverse range of targets highlights its potential in oncology.
Mechanism of Action: From Kinase Inhibition to Apoptosis Induction
A primary mechanism by which indole derivatives exhibit anticancer activity is through the inhibition of protein kinases. For instance, recent studies have focused on developing dual inhibitors of both EGFR and SRC kinases.[10] The cooperation between these two kinases is known to promote a more aggressive tumor phenotype in various cancers. By simultaneously blocking their activity, indole derivatives can disrupt downstream signaling cascades, leading to the induction of apoptosis (programmed cell death) and a delay in acquired resistance to therapy.[10]
The diagram below illustrates how a dual EGFR/SRC inhibitor can block signaling and promote apoptosis.
Caption: Mechanism of action for a dual EGFR/SRC kinase inhibitor.
Treatment of prostate cancer cells with a lead indole derivative significantly increased the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed key structural features for anticancer potency. For example, the introduction of a 4-(dimethylamino)phenyl group at the 3-position of the acrylonitrile moiety, combined with methylation of the indole nitrogen, resulted in compound 5c , which demonstrated remarkable activity against multiple cancer cell lines, with GI50 values in the nanomolar range for some lines.[9] This suggests that modulating the electronic and steric properties of substituents on the periphery of the core scaffold is a critical strategy for enhancing potency.
Data Compendium: Potency of Lead Anticancer Compounds
The following table summarizes the in vitro anticancer activity of representative substituted indole derivatives against various human tumor cell lines.
| Compound ID | Structure | Cell Line | Assay | Potency (µM) | Reference |
| 5c | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60) | TGI | 0.0866 | [9] |
| 5c | Non-Small Cell Lung (NCI-H522) | GI50 | 0.0244 | [9] | |
| 5c | Colon Cancer (COLO 205) | GI50 | 0.244 | [9] | |
| 2l | 3-[4-(dimethylamino)phenyl]-2-(1H-indol-2-yl)acrylonitrile | 60-cell line panel | GI50 (mean) | 0.38 | [9] |
| 16 | Indole-based dual inhibitor | Prostate (PC-3) | Cytotoxicity | Strong | [10] |
| 2e | Indole-oxadiazole conjugate | Colon (HCT116) | IC50 | 6.43 | [6] |
| 2e | Lung (A549) | IC50 | 9.62 | [6] |
GI50: Concentration for 50% growth inhibition. TGI: Total growth inhibition. IC50: Concentration for 50% inhibitory concentration.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a test compound required to inhibit the growth of a cancer cell line by 50% (GI50 or IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the indole-2-carbonitrile test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50/GI50 value using non-linear regression analysis.
Chapter 3: Antimicrobial Applications: Combating Infectious Diseases
Spectrum of Activity: Targeting Bacteria and Fungi
Substituted indole-2-carbonitriles and related indole derivatives have demonstrated a broad spectrum of antimicrobial activity.[11] Studies have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria like Escherichia coli, and pathogenic fungi such as Candida albicans.[9][12] The hybridization of the indole core with other heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, has proven to be a particularly effective strategy for enhancing antimicrobial potency.[12][13]
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which indoles exert their antimicrobial effects are multifaceted and can include the disruption of bacterial cell membrane integrity, inhibition of biofilm formation, and interference with essential bacterial enzymes like dihydrofolate reductase (DHFR).[14] For instance, molecular docking studies have suggested that the indole structure can play a crucial role in binding to the active site of the K. pneumoniae DHFR receptor.[14]
Structure-Activity Relationship (SAR) for Antimicrobial Efficacy
In a series of indole-acrylonitriles, the nature of the substituent at the 3-position was critical for activity. While many aromatic substituents led to negligible antimicrobial effects, the introduction of a 1H-pyrrol-2-yl group resulted in compound 2x , which showed the most potent and broad activity, suggesting that specific heteroaromatic rings can significantly enhance antimicrobial properties.[9] For indole-triazole and indole-thiadiazole hybrids, specific substitution patterns were found to yield compounds with activity comparable or superior to standard antibiotics like ciprofloxacin against MRSA.[12]
Data Compendium: Efficacy of Lead Antimicrobial Compounds
| Compound ID | Compound Class | Target Organism | Potency (MIC, µg/mL) | Reference |
| 2x | Indole-acrylonitrile | S. aureus (clinical isolate) | 16 | [9] |
| 2i | Indole-acrylonitrile | S. aureus (ATCC 6538) | 8 | [9] |
| 2c | Indole-thiadiazole | B. subtilis | 3.125 | [12] |
| 3d | Indole-triazole | MRSA | < 3.125 (more effective than ciprofloxacin) | [12] |
| 3c | Indole-triazole | B. subtilis | 3.125 | [12] |
| 6f | Indole-triazole conjugate | C. albicans | 2 | [13] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method is a standardized technique used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by visual inspection or spectrophotometry.
Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Chapter 4: Antiviral Potential: A Frontier in Indole-2-carbonitrile Research
Targeting Viral Machinery
The development of antiviral agents based on the indole scaffold is an active area of research.[1] These compounds can target various stages of the viral life cycle, from blocking viral entry into host cells to inhibiting essential viral enzymes required for replication.[1] While much of the published work focuses on related scaffolds like indole-2-carboxylates, the findings provide a strong rationale for exploring indole-2-carbonitriles against a range of viruses.
Case Study: Indole Derivatives as HIV-1 Integrase Inhibitors
A compelling example of the antiviral potential of indole derivatives comes from the discovery of indole-2-carboxylic acids as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[15] HIV-1 integrase is a critical enzyme that inserts the viral DNA into the host cell's genome, establishing a persistent infection.[1][15] Virtual screening and subsequent optimization identified indole-2-carboxylic acid derivatives that effectively chelate the two Mg2+ ions within the integrase active site. Further structural modifications, such as adding a long branch at the C3-position, significantly enhanced the inhibitory effect, yielding compounds with IC50 values in the low nanomolar range (0.13 µM).[15] This highlights a clear, target-based mechanism and provides a blueprint for designing indole-2-carbonitrile-based INSTIs.
Data Compendium: Antiviral Activity of Key Derivatives
The following table presents data for related indole derivatives, suggesting the potential of the broader class of compounds.
| Compound ID | Compound Class | Target Virus/Enzyme | Assay | Potency (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | 8f | Indole-2-carboxylate | Coxsackie B3 Virus | Antiviral | 7.18 µM |[16] | | 14f | Indole-2-carboxylate | Influenza A Virus | Antiviral | 7.53 µmol/L |[16] | | 20a | Indole-2-carboxylic acid | HIV-1 Integrase | Enzyme Inhibition | 0.13 µM |[15] | | 3 | Indole-2-carboxylic acid | HIV-1 Integrase | Enzyme Inhibition | 12.41 µM |[15] |
Chapter 5: Anti-inflammatory Properties: Modulating the Immune Response
Suppressing Pro-inflammatory Cytokine Production
Chronic inflammation is a key driver of many diseases. Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is characterized by a massive release of pro-inflammatory cytokines, often called a "cytokine storm."[17] Indole derivatives have emerged as potent anti-inflammatory agents capable of suppressing this response. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages—a standard in vitro model for inflammation—have shown that indole-2-one and indole-2-carboxamide derivatives can significantly inhibit the production and release of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]
The diagram below shows a simplified pathway of LPS-induced inflammation and the point of intervention for indole derivatives.
Caption: Inhibition of LPS-induced inflammatory cytokine production by indole derivatives.
Key Molecular Targets
The anti-inflammatory effects of these compounds are linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the inflammatory cascade.[17] Compound 7i , an indole-2-one derivative, was identified as a particularly potent agent, showing excellent inhibition of TNF-α, IL-6, COX-2, and iNOS expression. In vivo studies confirmed its efficacy, as it provided significant protection from LPS-induced septic death in mouse models.[17]
Data Compendium: Anti-inflammatory Potency
| Compound ID | Compound Class | Assay | Inhibition (%) | Reference |
| 7i | Indole-2-one | TNF-α Inhibition (LPS-induced) | 44.5% | [17] |
| 7i | Indole-2-one | IL-6 Inhibition (LPS-induced) | 57.2% | [17] |
| 13b | Indole-benzimidazole-thiazole | NO, IL-6, TNF-α Inhibition | Most potent in series | [18] |
| 14f/14g | Indole-2-carboxamide | TNF-α, IL-6 Inhibition | Effective inhibition |
Chapter 6: Future Perspectives and Conclusion
Emerging Therapeutic Areas
The versatility of the indole-2-carbonitrile scaffold continues to open new avenues for therapeutic intervention. Beyond the core areas discussed, related indole derivatives are being investigated for other applications, including as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, and as modulators of various G protein-coupled receptors (GPCRs) and N-Methyl-D-aspartate (NMDA) receptors.[3][19]
Challenges in Development
While the biological potential is immense, the translation of these promising compounds into clinical candidates faces several hurdles. Key challenges include optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Furthermore, comprehensive toxicological profiling is essential to ensure a sufficient therapeutic window and minimize off-target effects. Future research will need to focus on medicinal chemistry strategies that address these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties without compromising potency.
Concluding Remarks
Substituted indole-2-carbonitriles represent a highly promising and versatile class of molecules in modern drug discovery. Their demonstrated efficacy across a wide spectrum of biological activities—from anticancer and antimicrobial to antiviral and anti-inflammatory—confirms the privileged nature of this scaffold. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, provides a solid foundation for the rational design of next-generation therapeutics. Continued interdisciplinary research will undoubtedly unlock the full potential of indole-2-carbonitriles in addressing unmet medical needs.
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). National Institutes of Health. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Journal of Health Sciences. [Link]
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Spectroscopic data (NMR, IR, MS) of 6-Hydroxy-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-1H-indole-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a functionalized indole, its structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with analogous structures. It is designed to serve as a practical reference for scientists engaged in the synthesis, identification, and application of this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The addition of a hydroxyl group at the C6 position and a nitrile group at the C2 position creates a molecule with unique electronic properties and hydrogen-bonding capabilities. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the electron-withdrawing nitrile group modulates the reactivity of the indole ring. Accurate and unambiguous structural confirmation is the foundation of all subsequent research, making a thorough understanding of its spectroscopic signature essential. This guide provides the necessary framework for that confirmation.
Molecular Structure and Atom Numbering:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum reveals the chemical environment of each proton. The indole ring protons exhibit characteristic splitting patterns based on their ortho, meta, and para relationships. The acidic protons (N-H and O-H) often appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| N1-H | ~12.0 | Broad Singlet | - | The N-H proton of indoles is acidic and typically appears far downfield, often as a broad signal due to quadrupole broadening and exchange.[3] |
| C6-OH | ~9.5 | Broad Singlet | - | Phenolic protons are acidic and their chemical shift is sensitive to hydrogen bonding. In DMSO-d₆, this signal is expected to be a sharp or broad singlet. |
| H7 | ~7.2 | Doublet | J = 2.0 Hz | This proton is ortho to the electron-donating OH group (via the ring system) and shows meta-coupling to H5. Its chemical shift is influenced by both the adjacent nitrogen and the C6-OH group. |
| H5 | ~6.8 | Doublet of Doublets | J = 8.5, 2.0 Hz | H5 is ortho to the C6-OH group, resulting in an upfield shift. It exhibits ortho-coupling to H4 and meta-coupling to H7.[3] |
| H4 | ~7.4 | Doublet | J = 8.5 Hz | H4 is ortho to H5 and shows a characteristic ortho-coupling constant. Its position is relatively standard for an indole benzene ring proton. |
| H3 | ~7.1 | Singlet | - | The C3-H of 2-cyanoindoles typically appears as a singlet, shifted downfield relative to unsubstituted indole due to the influence of the adjacent nitrile group.[1][4] |
Experimental Considerations:
-
Solvent Choice: DMSO-d₆ is an ideal solvent as it solubilizes the polar compound and its ability to accept hydrogen bonds helps in observing the N-H and O-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O or CD₃OD.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H and O-H signals to disappear. This is a definitive confirmatory test for identifying these exchangeable protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C2 | ~105 | The nitrile group at C2 causes a significant upfield shift for this carbon compared to a typical indole C2 (~125 ppm). This is a key identifying feature of 2-cyanoindoles.[1] |
| C3 | ~114 | This carbon is adjacent to the nitrile-bearing C2 and shows a relatively standard chemical shift for a C3 in this type of system. |
| C3a | ~132 | A quaternary carbon at the pyrrole-benzene ring junction. Its chemical shift is similar to that observed in related structures like 6-methoxy-1H-indole-2-carbonitrile.[1][4] |
| C4 | ~122 | A standard aromatic CH carbon. |
| C5 | ~114 | This carbon is shielded by the adjacent C6-OH group, causing an upfield shift. |
| C6 | ~155 | The carbon bearing the hydroxyl group is significantly deshielded and appears far downfield, which is characteristic of phenolic carbons. |
| C7 | ~98 | This carbon is strongly shielded by the ortho-hydroxyl group, resulting in a pronounced upfield shift. |
| C7a | ~127 | The second quaternary carbon at the ring junction, adjacent to the nitrogen atom. |
| C≡N | ~115 | The nitrile carbon signal is typically found in this region. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by vibrations from the O-H, N-H, and C≡N bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3450 - 3300 | O-H (hydroxyl) & N-H (indole) | Stretching | Strong, Broad |
| 2230 - 2210 | C≡N (nitrile) | Stretching | Medium to Strong, Sharp |
| 1620 - 1450 | C=C (aromatic) | Stretching | Medium to Strong |
| ~1250 | C-O (phenol) | Stretching | Strong |
| 850 - 750 | C-H (aromatic) | Out-of-plane Bending | Strong |
Interpretation Insights:
-
The O-H and N-H stretching bands will likely overlap, forming a broad absorption in the 3450-3300 cm⁻¹ region. This broadening is due to extensive hydrogen bonding in the solid state.
-
The nitrile (C≡N) stretch is a highly characteristic and sharp peak. Its presence at ~2220 cm⁻¹ is a strong confirmation of this functional group. The conjugation with the indole ring slightly lowers its frequency compared to an aliphatic nitrile.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the molecular formula. The fragmentation pattern offers corroborating structural evidence.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Ion | Notes |
| 158 | [M]⁺ | Molecular ion peak. The presence of two nitrogen atoms means this peak will adhere to the Nitrogen Rule (even molecular weight). |
| 131 | [M - HCN]⁺ | A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide. |
| 130 | [M - CO]⁺ | Loss of carbon monoxide from the phenolic ring, a characteristic fragmentation for phenols. |
High-Resolution MS (HRMS):
-
Calculated Exact Mass for C₉H₆N₂O [M+H]⁺: 159.0553
-
Rationale: HRMS provides an exact mass measurement to four or more decimal places, allowing for the unambiguous determination of the molecular formula by matching the measured mass to the calculated mass. This is a critical step in the verification of a novel compound's identity.
Experimental Protocols and Workflow
To ensure data integrity and reproducibility, standardized protocols must be followed.
General Spectroscopic Analysis Workflow
The following diagram outlines a robust workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Solvation: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
-
(Optional but Recommended) Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton-proton and proton-carbon connectivities.
-
-
Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion: A Unified Spectroscopic Portrait
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key hydroxyl, indole N-H, and nitrile functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's atomic framework, revealing the precise connectivity and chemical environment of every carbon and hydrogen atom. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this valuable chemical entity.
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Kaoua, R., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6697. [Link][1][4]
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Gribble, G. W., et al. (2018). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 54, 836-843. [Link][3]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-395. [Link]
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Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link][7]
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A Guide to the Structural Elucidation of 6-Hydroxy-1H-indole-2-carbonitrile: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1] Specifically, substituted indoles such as 6-Hydroxy-1H-indole-2-carbonitrile are of significant interest due to their potential as intermediates in the synthesis of novel therapeutic agents. A definitive understanding of the three-dimensional atomic arrangement of this molecule is paramount for rational drug design, enabling the precise mapping of intermolecular interactions with biological targets. As of the latest literature review, a solved single-crystal X-ray structure for this compound is not publicly available in crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for its structural elucidation. It provides a robust, field-proven methodology, from synthesis and crystallization to data acquisition and structure refinement, contextualized with comparative data from closely related indole derivatives.
Introduction: The Significance of Structural Insight
The this compound moiety combines several key chemical features: the aromatic indole ring system, a hydrogen-bond-donating hydroxyl group, and a polar carbonitrile group. These functional groups are known to participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at protein binding sites. Elucidating the precise crystal structure would provide invaluable data on:
-
Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.
-
Conformational Preferences: The preferred orientation of the hydroxyl group relative to the indole ring.
-
Supramolecular Assembly: The packing of molecules in the solid state, governed by intermolecular forces.
This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the development of new synthetic routes.
A Roadmap to Crystal Structure Determination
The determination of a novel crystal structure is a systematic process. The following workflow outlines the critical steps, from obtaining suitable crystalline material to the final validation and deposition of the structural data.
Caption: Workflow for the determination of the crystal structure of this compound.
Experimental Methodologies
Synthesis and Purification
The synthesis of substituted indoles can be achieved through various established methods. A plausible route to this compound could be adapted from known procedures for similar indole syntheses.[1][2] For instance, a modified Bischler reaction could be employed, which is known for the synthesis of 4- and 6-hydroxyindoles.[3]
Protocol for Synthesis (Hypothetical):
-
Reaction Setup: Combine a suitable starting material, such as a protected 4-aminophenol derivative, with a reagent that can form the 5-membered ring with the desired carbonitrile substituent.
-
Reaction Conditions: The reaction would likely be carried out in an appropriate solvent under controlled temperature and atmospheric conditions.
-
Workup and Purification: After the reaction is complete, the crude product would be extracted and purified, typically using silica gel column chromatography, to achieve a purity of >95%, which is essential for successful crystallization.
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. For a polar molecule like this compound, a variety of crystallization techniques should be screened.
Protocol for Crystallization Screening:
-
Solvent Selection: A range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be tested for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the sample solution is placed on a post within the sealed reservoir.
-
-
Crystal Selection: Once crystals have formed, they should be inspected under a microscope. Ideal crystals for SC-XRD are well-formed, have sharp edges, and are free of visible defects.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Protocol for Data Collection:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω-scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
-
Data Processing: The raw diffraction images are processed using software such as CrystalClear or APEX.[4][5] This involves indexing the reflections, integrating their intensities, and applying corrections for absorption. The output is a reflection file containing the Miller indices (h, k, l) and the intensity of each reflection.
Structure Solution, Refinement, and Analysis
The processed diffraction data is used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, as implemented in software packages like SHELXS. This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the data well. Key metrics include the R-factors (R1, wR2), the goodness-of-fit (S), and the residual electron density map.
Comparative Structural Analysis
While the specific crystal structure of this compound is not available, we can infer likely structural features by examining related compounds whose structures have been determined.
| Compound | Crystal System | Space Group | Key Features |
| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile[4] | Triclinic | P-1 | The indole ring is nearly planar. The crystal packing is stabilized by weak C-H···π interactions. |
| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[5] | Orthorhombic | P2₁2₁2₁ | The indole ring system is almost planar. The crystal packing features C-H···Cl, C-H···F, and C-H···π interactions. |
Based on these related structures, we can anticipate that in this compound:
-
The indole ring system will be essentially planar.
-
The hydroxyl group at the 6-position will likely participate in intermolecular hydrogen bonding, potentially forming chains or dimers in the crystal lattice.
-
The carbonitrile group at the 2-position will also be a potential hydrogen bond acceptor.
-
π-π stacking interactions between the aromatic indole rings are also likely to play a role in the crystal packing.
Conclusion
The determination of the crystal structure of this compound is an achievable and highly valuable endeavor for the drug discovery and materials science communities. By following the systematic methodologies outlined in this guide, researchers can obtain high-quality single crystals and solve the three-dimensional structure of this important molecule. The resulting structural data will provide a solid foundation for understanding its chemical properties and for designing novel molecules with enhanced therapeutic potential. The final validated structure should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[6][7][8]
References
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Yan, Y., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]
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Hrizi, A., Cailler, M., Carcenac, Y., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(19), 6649. [Link]
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University of Iowa. (2019). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
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National Center for Biotechnology Information. (2024). 6-Hydroxyindole. PubChem Compound Summary for CID 524508. [Link]
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National Center for Biotechnology Information. (2024). 1H-indole-2-carbonitrile. PubChem Compound Summary for CID 3787599. [Link]
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Yang, L., Li, G., & Huang, C. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1041. [Link]
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Congdon, T. R., et al. (2021). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]
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Mahendran, V., et al. (2019). Crystal Structure Analysis of (6-hydroxy-8-(2-hydroxyphenyl)-9-nitro-2, 3, 4, 8-tetrahydro-1H-pyrido [1, 2-a] pyrimidin-7-yl) (1H-indol-3-yl) methanone. International Journal of Advanced Science and Engineering, 5(4), 1132-1136. [Link]
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Hrizi, A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
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Solubility and stability of 6-Hydroxy-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-1H-indole-2-carbonitrile
Foreword: Navigating the Data Gap
Physicochemical Profile and Its Implications
A molecule's behavior in solution is dictated by its inherent structure. While experimental data for this compound is sparse, we can infer its likely properties by examining its constituent parts: the 6-hydroxyindole core and the 2-carbonitrile substituent.
-
The 6-Hydroxyindole Core: The phenolic hydroxyl group at the 6-position is a critical determinant of both solubility and stability. It can act as a hydrogen bond donor and acceptor, potentially enhancing aqueous solubility compared to an unsubstituted indole. However, phenols are notoriously susceptible to oxidation, especially at neutral to basic pH, which is a primary concern for stability.
-
The 2-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group, influencing the electron density of the indole ring system. It is also a polar group that can participate in dipole-dipole interactions, affecting solubility in polar solvents. While relatively stable, the nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information | Causality and Implication for Research |
| Molecular Formula | C₉H₆N₂O | Derived from the chemical structure. |
| Molecular Weight | 158.16 g/mol | Calculated from the molecular formula. Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |
| Appearance | Likely a solid at room temperature. | Based on related compounds like 6-Hydroxyindole (melting point 125-128 °C).[2] |
| pKa | ~10 (phenolic proton) | Estimated based on the pKa of 6-Hydroxyindole.[2] This indicates the compound will be largely unionized at physiological pH, but will become anionic at high pH, which can increase aqueous solubility but also accelerate oxidative degradation. |
| Predicted Solubility | Slightly soluble in water; soluble in polar organic solvents. | The polar hydroxyl and nitrile groups suggest some aqueous solubility, but the aromatic indole core is hydrophobic. High solubility is expected in solvents like DMSO, DMF, and acetone.[3] |
A Rigorous Framework for Solubility Determination
Solubility is a critical parameter that influences bioavailability, formulation development, and the design of in-vitro assays. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.
Experimental Workflow for Solubility Assessment
The following workflow provides a robust and reproducible method for determining the solubility of this compound in various solvent systems.
Caption: Standard workflow for shake-flask solubility determination.
Detailed Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol)
-
Analytical balance, glass vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
-
Validated HPLC-UV method (see Section 4.0)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL).
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Check: The first few drops from the filter should be discarded to avoid any potential adsorption to the filter membrane.
-
Dilution & Quantification: Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve for your analytical method. Quantify the concentration using the validated HPLC-UV method.
-
Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor.
Stability Assessment: A Forced Degradation Approach
Stability testing is crucial for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition.
Rationale for Stress Conditions
The choice of stressors is based on the compound's structure and regulatory guidelines (e.g., ICH Q1A). For this compound, the primary points of instability are the phenol (oxidation) and the indole ring itself.
Caption: Logical workflow for a forced degradation stability study.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and intrinsic stability of the molecule.
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution in a 1:1 ratio (final compound concentration ~0.5 mg/mL).
-
Acidic: Mix with 0.2 M HCl (final is 0.1 M HCl). Incubate at 60 °C.
-
Basic: Mix with 0.2 M NaOH (final is 0.1 M NaOH). Keep at room temperature. Causality Note: Base-catalyzed reactions are often rapid at room temperature.
-
Oxidative: Mix with 6% H₂O₂ (final is 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal: Mix with the solvent blank (50:50 ACN:H₂O). Incubate at 60 °C.
-
Control: Mix with the solvent blank. Keep at room temperature, protected from light.
-
-
Time Points: Analyze all samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 8, 24 hours). For basic hydrolysis, shorter time points may be necessary.
-
Sample Quenching: Before injection into the HPLC, basic samples must be neutralized with an equivalent amount of acid (e.g., 0.1 M HCl), and acidic samples with base, to prevent damage to the HPLC column.
-
Analysis: Use a stability-indicating HPLC method (see Section 4.0) to quantify the parent compound's peak area and observe the formation of new peaks (degradants).
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 control. Significant degradation is typically defined as a >10% loss of the parent compound. Indole degradation can proceed through pathways involving oxindole, isatin, and anthranilate intermediates.[4]
Analytical Methodologies: The Key to Quantification
A reliable, validated analytical method is non-negotiable for accurate solubility and stability data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method for this type of analysis.[5][6]
Table 2: Example HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides excellent retention for hydrophobic aromatic compounds like indoles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is compatible with mass spectrometry if further identification is needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold 1 min, return to 10% B | A gradient elution ensures that both the polar parent compound and potentially more non-polar degradants are eluted efficiently. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small injection volumes prevent peak distortion. |
| Detection | UV Diode Array Detector (DAD) at ~275 nm | Indole rings have a characteristic UV absorbance. A DAD allows for monitoring multiple wavelengths and assessing peak purity. |
Trustworthiness Check: This method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared daily, and a system suitability standard should be run to ensure the chromatographic system is performing correctly.
Data Interpretation and Best Practices for Handling & Storage
-
Solubility Data: Report results clearly in both mass/volume (mg/mL) and molar (mM or µM) units. Classify the solubility using standard pharmaceutical terms (e.g., "sparingly soluble," "freely soluble").
-
Stability Data: The primary output is the rate of degradation under each stress condition. This information directly informs handling and storage.
-
Handling Recommendations: Due to the potential for oxidation of the phenolic group, handle the solid compound and its solutions with care. Avoid high pH solutions where possible. Use freshly prepared solutions for experiments.
-
Storage Recommendations:
-
Solid: Store in a tightly sealed container at -20 °C, protected from light and moisture. Consider storing under an inert atmosphere like argon or nitrogen.[7]
-
Solutions: Stock solutions in organic solvents like DMSO should be stored frozen at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are generally less stable and should be prepared fresh daily.
-
Conclusion
While direct published data on this compound is limited, a robust characterization of its solubility and stability is achievable through systematic and well-designed experimentation. This guide provides the strategic framework, validated protocols, and expert rationale necessary for researchers to generate high-quality, reliable data. By understanding the inherent physicochemical liabilities of the 6-hydroxyindole and 2-carbonitrile moieties, scientists can proactively design experiments, interpret results accurately, and establish proper handling and storage procedures, thereby accelerating research and development efforts involving this promising molecule.
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-
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-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. [Link]
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Schwope, D. M., Karschner, E. L., et al. (2012). In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis. Clinical Chemistry, 58(8), 1214-1221. [Link]
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Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66. [Link]
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PubChem. 6-Hydroxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
-
Sharma, G., Sharma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]
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Wang, S., Liu, Y., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. International Journal of Molecular Sciences, 18(12), 2727. [Link]
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Nozaki, Y., Kusuhara, H., et al. (2021). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Drug Metabolism and Pharmacokinetics, 37, 100377. [Link]
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Morgan, A. M., & El-Demerdash, A. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 711. [Link]
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Schwope, D. M., Karschner, E. L., et al. (2011). In Vitro Stability of Free and Glucuronidated Cannabinoids in Urine Following Controlled Smoked Cannabis. Clinical Chemistry, 57(10), 1409-1416. [Link]
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Jo, A. R., Park, C. H., et al. (2020). HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia. Journal of Applied Biological Chemistry, 63(1), 47-51. [Link]
-
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6-Hydroxy-1H-indole-2-carbonitrile: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Indole Scaffold in Medicinal Chemistry
The indole nucleus stands as one of the most significant heterocyclic scaffolds in drug discovery, forming the core of numerous natural products, approved drugs, and clinical candidates.[1] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, allow it to participate in a wide range of non-covalent interactions with biological macromolecules. The indole ring system is a versatile pharmacophore, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This inherent promiscuity, combined with its relatively low molecular weight and synthetic tractability, makes it an ideal starting point for the design of novel therapeutics across a broad spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2]
This guide focuses on a particularly promising indole derivative for fragment-based drug design (FBDD): 6-Hydroxy-1H-indole-2-carbonitrile . This molecule combines the privileged indole scaffold with two key functional groups—a hydroxyl group and a nitrile group—that impart desirable properties for a high-quality fragment. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, providing a strong anchoring point to a protein target. The nitrile group at the 2-position is a weak hydrogen bond acceptor and can serve as a versatile synthetic handle for fragment evolution.
Herein, we provide a comprehensive technical overview of this compound as a strategic fragment for drug discovery. We will delve into its synthesis, physicochemical properties, and its potential for interaction with various protein targets. Furthermore, we will present detailed protocols for its validation and characterization using state-of-the-art biophysical techniques, empowering research teams to effectively integrate this valuable fragment into their drug discovery pipelines.
Physicochemical Properties of this compound: A Fragment-Based Perspective
A successful fragment library is built upon molecules with optimal physicochemical properties that adhere to the "Rule of Three" and exhibit high ligand efficiency. This compound is an excellent candidate for inclusion in such a library. Its key properties are summarized in the table below:
| Property | Value | Significance in Fragment-Based Drug Design |
| Molecular Weight | 158.15 g/mol | Well within the ideal range for fragments (<300 Da), ensuring good solubility and a higher probability of fitting into small pockets on a protein surface. |
| logP | 1.5 (estimated) | A balanced lipophilicity that promotes sufficient solubility in aqueous buffers used for screening assays while retaining the ability to cross cell membranes. |
| Hydrogen Bond Donors | 2 (indole N-H, 6-OH) | Provides strong and directional interactions with protein targets, leading to higher binding affinity and specificity. |
| Hydrogen Bond Acceptors | 2 (6-OH, 2-CN) | Offers additional points of interaction to anchor the fragment in a binding pocket. |
| Rotatable Bonds | 0 | The rigid nature of the bicyclic system reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity. |
| Polar Surface Area | 69.9 Ų | Contributes to good solubility and the potential for strong interactions with polar residues in a binding site. |
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol:
Step 1: Oxidation of 3-Benzyloxy-4-nitrotoluene to 3-Benzyloxy-4-nitrobenzaldehyde
-
Rationale: This initial step introduces the aldehyde functionality necessary for the subsequent Henry reaction. A variety of oxidizing agents can be employed, with chromium trioxide in sulfuric acid being a classic and effective method.
-
Protocol:
-
Dissolve 3-Benzyloxy-4-nitrotoluene (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chromium trioxide (2.5 eq) in aqueous sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-Benzyloxy-4-nitrobenzaldehyde.
-
Step 2: Henry Reaction to form 1-(3-Benzyloxy-4-nitrophenyl)-2-nitroethanol
-
Rationale: The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, which sets the stage for the indole ring formation.
-
Protocol:
-
To a solution of 3-Benzyloxy-4-nitrobenzaldehyde (1.0 eq) in nitromethane (10 eq), add a catalytic amount of a suitable base (e.g., sodium hydroxide or triethylamine).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to yield the crude 1-(3-Benzyloxy-4-nitrophenyl)-2-nitroethanol, which can often be used in the next step without further purification.
-
Step 3: Reductive Cyclization to 6-Benzyloxy-1H-indole
-
Rationale: This key step involves the reduction of both nitro groups followed by an intramolecular cyclization to form the indole ring. Iron in acetic acid is a common and effective reagent for this transformation.
-
Protocol:
-
Suspend 1-(3-Benzyloxy-4-nitrophenyl)-2-nitroethanol (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add iron powder (5.0 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 6-Benzyloxy-1H-indole.
-
Step 4: Cyanation to 6-Benzyloxy-1H-indole-2-carbonitrile
-
Rationale: Introduction of the nitrile group at the C2 position can be achieved through various methods. A reliable approach is the use of chlorosulfonyl isocyanate followed by quenching with a tertiary amine.
-
Protocol:
-
Dissolve 6-Benzyloxy-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of chlorosulfonyl isocyanate (1.1 eq) in dichloromethane dropwise.
-
After stirring for 1 hour at 0 °C, add triethylamine (2.5 eq) and allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 6-Benzyloxy-1H-indole-2-carbonitrile.
-
Step 5: Debenzylation to this compound
-
Rationale: The final step is the removal of the benzyl protecting group to unmask the desired hydroxyl functionality. Catalytic hydrogenation is a clean and efficient method for this deprotection.
-
Protocol:
-
Dissolve 6-Benzyloxy-1H-indole-2-carbonitrile (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to dryness to obtain the final product, this compound, which can be further purified by recrystallization if necessary.
-
Fragment-Based Drug Design Workflow Utilizing this compound
Fragment-based drug design is a powerful strategy for identifying high-quality starting points for lead optimization. The general workflow for utilizing this compound as a fragment is depicted below.
Caption: A typical workflow for fragment-based drug design.
Biophysical Screening Protocols for this compound
The initial step in FBDD is the identification of fragments that bind to the target of interest. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein. Ligand-observe methods, such as saturation transfer difference (STD) NMR, are particularly well-suited for fragment screening.
-
Protocol for STD-NMR Screening:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
Acquire a reference 1D ¹H NMR spectrum.
-
Acquire an STD-NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
A difference spectrum (reference - STD) will show signals only from the protons of the fragment that are in close proximity to the protein, thus confirming binding.
-
Surface Plasmon Resonance (SPR)
-
Rationale: SPR is a label-free, real-time technique that can be used for high-throughput screening of fragment libraries. It provides quantitative data on binding affinity (KD) and kinetics (kon and koff).
-
Protocol for SPR Screening:
-
Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound fragment.
-
After each injection, regenerate the sensor surface to remove the bound fragment.
-
Analyze the resulting sensorgrams to determine the binding affinity and kinetics.
-
X-ray Crystallography
-
Rationale: X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the protein target. This information is invaluable for structure-based drug design and lead optimization.
-
Protocol for X-ray Crystallography:
-
Crystallize the target protein under conditions that yield high-quality, diffraction-grade crystals.
-
Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM).
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analyze the electron density map to determine the precise binding orientation and interactions of the fragment within the protein's binding site.
-
Potential Therapeutic Applications and Target Classes
The 6-hydroxyindole scaffold is present in molecules with a wide range of biological activities, suggesting that this compound could be a valuable starting point for developing inhibitors for several important target classes.
-
Kinases: The indole nucleus is a well-established scaffold for the design of kinase inhibitors. The hydrogen bonding capabilities of the N-H and 6-OH groups can mimic the hinge-binding interactions of ATP. The 2-nitrile group provides a vector for growing the fragment into the solvent-exposed region of the ATP binding site to enhance potency and selectivity.
-
Neurodegenerative Diseases: Indole derivatives have shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The antioxidant properties of the hydroxylated indole ring may contribute to neuroprotective effects. Furthermore, the fragment could be elaborated to target specific enzymes or receptors implicated in these diseases.
-
Other Potential Targets: The versatility of the indole scaffold suggests that this compound could be a starting point for developing modulators of a variety of other targets, including G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs).
Illustrative Example: Targeting a Hypothetical Kinase
To illustrate the potential of this compound in drug design, let's consider a hypothetical kinase target.
Caption: Inhibition of a hypothetical signaling pathway by a drug derived from the this compound fragment.
In this scenario, the this compound fragment could bind to the ATP-binding site of the receptor tyrosine kinase. The indole N-H and 6-OH would form hydrogen bonds with the hinge region of the kinase, while the nitrile at the 2-position would provide a vector for synthetic elaboration to improve potency and selectivity, ultimately leading to a clinical candidate that inhibits aberrant cell proliferation.
Conclusion and Future Directions
This compound represents a high-quality, versatile fragment for modern drug discovery. Its privileged indole scaffold, combined with strategically placed hydroxyl and nitrile functionalities, provides an excellent starting point for the development of novel therapeutics against a range of diseases. The synthetic accessibility of this fragment, along with the availability of robust biophysical screening methods, makes it an attractive tool for academic and industrial research groups alike.
The future of drug discovery lies in the efficient exploration of chemical space and the rational design of potent and selective small molecules. By leveraging the power of fragment-based approaches and incorporating strategically designed fragments like this compound, the scientific community can accelerate the discovery of the next generation of medicines.
References
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
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(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
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Tryptophan - Wikipedia. Wikipedia. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. PubMed Central. [Link]
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Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Biomedical Importance of Indoles - PMC. NIH. [Link]
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Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC. NIH. [Link]
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6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. PubMed. [Link]
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Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of - IRIS. IRIS. [Link]
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Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds | Request PDF. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. NIH. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. PubMed Central. [Link]
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5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin | Request PDF. ResearchGate. [Link]
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The underappreciated hydroxyl in drug discovery. Drug Discovery Today. [Link]
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6-Hydroxyindole - 2380-86-1, C8H7NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Fragment Based Drug Design and Field-Based Technology - Pharmacelera. Pharmacelera. [Link]
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Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]
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FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
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Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
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6-Hydroxyindole | C8H7NO | CID 524508. PubChem. [Link]
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Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana. [Link]
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Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. [Link]
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Employing plasma proteins in proteomic Mendelian randomization analysis to identify therapeutic targets for duodenal ulcer. PubMed. [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
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Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]
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Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate. [Link]
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Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. ChemRxiv. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]
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Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
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Bartoli Indole Synthesis. MSU chemistry. [Link]
- EP1829872B1 - Processes for production of indole compounds.
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In Silico Analysis of 6-Hydroxy-1H-indole-2-carbonitrile: A Technical Guide to Unraveling Molecular Interactions
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to investigate the potential interactions of 6-Hydroxy-1H-indole-2-carbonitrile with a plausible biological target. Recognizing the prevalence of indole derivatives as kinase inhibitors in oncology, this guide focuses on the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target.[1][2][3] We will delve into the rationale behind each step, from target selection and preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to elucidate the mechanism of action of novel small molecules.
Introduction: The Rationale for In Silico Investigation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[4] Derivatives of indole have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] this compound, the subject of this guide, is a novel indole derivative. An in silico, or computer-aided, approach allows for a rapid and cost-effective preliminary assessment of its potential biological activity.[5] By modeling its interactions with a relevant biological target, we can generate hypotheses about its mechanism of action, binding affinity, and the key molecular determinants of its activity.
Target Selection: Why EGFR Kinase?
Given the established role of indole derivatives as kinase inhibitors, the Epidermal Growth Factor Receptor (EGFR) kinase domain was selected as a plausible and well-characterized target for this study.[1][2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a validated target for anticancer therapies.[6] For this investigation, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor gefitinib (PDB ID: 4WKQ), providing a well-defined active site for our modeling studies.[7][8]
The In Silico Workflow: A Multi-faceted Approach
Our investigation will follow a multi-step computational workflow designed to provide a comprehensive understanding of the interaction between this compound and the EGFR kinase domain. This workflow, depicted below, integrates several key in silico techniques.
Figure 1: Overall in silico workflow for investigating the interactions of this compound with the EGFR kinase domain.
Methodologies: A Step-by-Step Technical Protocol
This section provides detailed, step-by-step methodologies for each stage of the in silico analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Ligand and Receptor Preparation: Ensuring Structural Integrity
The accuracy of any in silico modeling study is fundamentally dependent on the quality of the starting structures of the ligand and the receptor.
Objective: To prepare the EGFR kinase domain crystal structure (PDB ID: 4WKQ) for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.[9][10]
Tools: UCSF Chimera
Protocol:
-
Fetch the Structure:
-
Initial Cleaning:
-
The fetched structure contains the EGFR kinase domain, the co-crystallized inhibitor (gefitinib), and water molecules.
-
Remove water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Remove the original ligand (gefitinib): Select > Residue > GFI. Then, Actions > Atoms/Bonds > delete. This is crucial to create an empty binding pocket for our ligand of interest.
-
-
Dock Prep:
-
Open the Dock Prep tool: Tools > Structure Editing > Dock Prep.[11]
-
In the Dock Prep dialog, ensure the following are selected:
-
Add hydrogens: This is essential for correct hydrogen bonding calculations.
-
Add charges: Gasteiger charges will be assigned, which is a standard method for molecular mechanics calculations.
-
-
Click OK to run the preparation.
-
-
Save the Prepared Receptor:
-
Go to File > Save Mol2.
-
Save the prepared receptor file as EGFR_prepared.mol2.
-
Objective: To generate a 3D structure of this compound, optimize its geometry, and save it in a format suitable for docking.
Tools: Avogadro, Open Babel
Protocol:
-
Build the 2D Structure:
-
Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
-
Generate 3D Coordinates and Optimize:
-
Open the 2D structure file in Avogadro.
-
Add hydrogens: Build > Add Hydrogens.
-
Optimize the geometry using a suitable force field: Extensions > Optimize Geometry. This step is critical to obtain a low-energy conformation of the ligand.
-
-
File Format Conversion:
-
Save the optimized 3D structure as a .mol2 file (ligand.mol2).
-
Use Open Babel to convert the .mol2 file to the .pdbqt format required by AutoDock Vina. This can be done via the command line: obabel ligand.mol2 -O ligand.pdbqt. The .pdbqt format includes information on rotatable bonds and partial charges.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[12]
Figure 2: Workflow for molecular docking using AutoDock Vina.
Protocol:
-
Prepare Receptor and Ligand in PDBQT Format:
-
If not already done, convert the prepared receptor (EGFR_prepared.mol2) to .pdbqt format using AutoDock Tools or a similar utility.
-
-
Define the Grid Box:
-
The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the receptor.
-
In UCSF Chimera, with the prepared receptor loaded, open Tools > Surface/Binding Analysis > AutoDock Vina.[15]
-
Position and size the grid box to cover the active site. The dimensions of the co-crystallized ligand (gefitinib) can be used as a guide.
-
-
Configure and Run AutoDock Vina:
-
In the AutoDock Vina tool in Chimera, specify the prepared receptor and ligand files.
-
Set the output file name.
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the best pose but also increases the computation time. A value of 8 is a reasonable starting point.[13]
-
Click Run to start the docking simulation.
-
-
Analyze Docking Results:
-
AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding affinity is considered the most favorable.
-
Visualize the top-ranked poses in a molecular visualization tool (e.g., PyMOL or Chimera) to analyze the interactions with the receptor's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | Met793, Gly796, Leu718 |
| 2 | -8.2 | Cys797, Thr790, Leu844 |
| 3 | -7.9 | Asp855, Phe723, Ala743 |
| Table 1: Hypothetical molecular docking results for this compound with the EGFR kinase domain. |
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.[16]
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-EGFR complex as the starting structure.
-
Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36).
-
Generate the topology for the ligand. This often requires the use of a separate server or tool like CGenFF to obtain parameters compatible with the chosen protein force field.[19]
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
Conduct a two-phase equilibration:
-
NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT equilibration: Equilibrate at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Objective: To analyze the MD trajectory to assess the stability of the protein-ligand complex and characterize the key interactions.[20][21][22]
Key Metrics:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, identifying stable interactions.
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[23]
Figure 3: Workflow for structure-based pharmacophore modeling.
Tool: Schrödinger Phase[24][25][26][27]
Protocol:
-
Hypothesis Generation:
-
Use the stable protein-ligand complex obtained from the MD simulation as input.
-
Generate a structure-based pharmacophore hypothesis that captures the key interaction features between this compound and the EGFR active site.
-
-
Hypothesis Refinement and Validation:
-
The generated hypothesis can be refined by adding or removing features based on structural and activity data of known EGFR inhibitors.
-
The quality of the pharmacophore model can be validated by its ability to distinguish known active compounds from inactive ones in a test database.
-
-
Application in Virtual Screening:
-
The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential to bind to the EGFR kinase domain.
-
Validation and Trustworthiness of In Silico Models
It is imperative to acknowledge that in silico models are predictive tools and their results require careful validation.[5][28][29] The credibility of the models presented in this guide is built upon a foundation of established and widely used software packages, validated force fields, and standardized protocols. Further validation of the in silico predictions should involve experimental assays, such as in vitro kinase assays and cell-based proliferation assays, to confirm the biological activity of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the EGFR kinase domain. The methodologies described, from molecular docking and MD simulations to pharmacophore modeling, provide a powerful toolkit for generating hypotheses about the binding mode, stability, and key interaction features of a novel ligand. The insights gained from these computational studies can guide the rational design and optimization of more potent and selective indole-based kinase inhibitors for therapeutic applications.
References
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Bentham Science Publishers. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]
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- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
- Gajiwala, K. S., & Ferre, R. A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium.
- Hess, B., et al. (2008). GROMACS 4: Algorithms for Highly Efficient, Load-Balanced, and Scalable Molecular Simulation.
- Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935.
- Kaur, K., & Jaitak, V. (2019). Recent development in indole derivatives as anticancer agents for breast cancer. Anti-Cancer Agents in Medicinal Chemistry, 19(8), 962-983.
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
- O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
- Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
- Phillips, J. C., et al. (2020). Scalable molecular dynamics with NAMD. The Journal of Chemical Physics, 153(4), 044130.
-
RCSB Protein Data Bank. (n.d.). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]
- Schrödinger, LLC. (2023). Phase. New York, NY.
-
The VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Wan, Y., et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691.
- Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib.
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Methodological & Application
Protocol for Suzuki coupling synthesis of 6-Hydroxy-1H-indole-2-carbonitrile
An Application Note for the Synthesis of 6-Hydroxy-1H-indole-2-carbonitrile via Suzuki-Miyaura Coupling
Introduction: The Significance of the 6-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including neurotransmitters like serotonin and drugs such as the anti-inflammatory indomethacin.[1][2] Specifically, the 6-hydroxyindole moiety is a privileged scaffold found in molecules with significant biological potential. Its phenolic hydroxyl group provides a critical point for hydrogen bonding interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic properties. The synthesis of specifically substituted 6-hydroxyindoles, such as this compound, is therefore of paramount interest for the development of new therapeutic agents and molecular probes.
This application note provides a detailed protocol for the synthesis of this compound. While a direct Suzuki coupling to install the hydroxyl group is not feasible, this guide outlines a robust strategy involving the coupling of a protected 6-bromoindole precursor, followed by a deprotection step. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4]
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[3] The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the organoboron species.[3][5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., our protected 6-bromoindole), forming a Pd(II) intermediate.[3]
-
Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Overall Synthetic Strategy
The synthesis is designed as a multi-step process to ensure high yields and avoid undesirable side reactions caused by the acidic protons of the hydroxyl and indole N-H groups. While some modern protocols allow for coupling of unprotected N-H rich heterocycles, protection often leads to more reliable outcomes.[6] The phenolic hydroxyl group, being more acidic, requires protection. Here, we utilize a benzyl ether as a protecting group for the hydroxyl function due to its stability under the coupling conditions and its facile removal via hydrogenolysis.
Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including palladium catalysts, flammable solvents, and potentially toxic reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Protection of 6-Bromo-1H-indole-2-carbonitrile
Rationale: This step assumes the target synthesis requires a protected hydroxyl group. If starting with a pre-protected material like 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carbonitrile, this step is unnecessary. For this protocol, we will assume the starting material is 6-bromo-1H-indole-2-carbonitrile and we are coupling it with a boronic acid that will eventually become the hydroxyl group. A more direct route is to use a starting material that already contains a protected hydroxyl group, such as 6-benzyloxy-5-bromo-1H-indole, and couple it with a partner that introduces the 2-carbonitrile group later, or perform the Suzuki coupling on a precursor like 6-benzyloxy-5-bromo-1H-indole-2-carbonitrile. For the purpose of this guide, we will focus on the core Suzuki coupling step, assuming a suitable protected bromoindole is available.
Let's consider the Suzuki coupling of 5-bromo-6-(benzyloxy)-1H-indole-2-carbonitrile with phenylboronic acid as a model reaction to demonstrate the core principles, which can be adapted for the synthesis of the target molecule.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Causality Behind Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is selected for its high efficiency in cross-coupling reactions involving heteroaromatic compounds.[7][8] The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[7][8]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6][8]
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-Bromo-6-(benzyloxy)-1H-indole-2-carbonitrile | 327.18 | 1.0 | 327 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.5 | 183 mg | Organoboron Reagent |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 41 mg | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base |
| 1,4-Dioxane (anhydrous) | - | - | 8 mL | Solvent |
| Water (degassed) | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-(benzyloxy)-1H-indole-2-carbonitrile (327 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst.[9] Wash the pad with additional ethyl acetate (2x10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified coupled product.
Part 3: Deprotection (Example: Hydrogenolysis of Benzyl Ether)
-
Dissolve the purified product from Part 2 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C).[10][11]
-
Purge the flask with hydrogen gas (H₂) and stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final product, this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (-C≡N) and hydroxyl (-OH) stretches.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Use a fresh batch of catalyst. Ensure all solvents are properly degassed. Use anhydrous solvents where specified. Consider a different catalyst/ligand system, such as a Buchwald precatalyst.[6] |
| Homocoupling of Boronic Acid | Reaction temperature is too high; Slow oxidative addition. | Lower the reaction temperature. Ensure an efficient catalyst is used. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time. | Use anhydrous base (e.g., powdered KF) if possible.[5] Minimize reaction time once the starting material is consumed. |
| Incomplete Reaction | Insufficient catalyst loading or base; Low reaction temperature. | Increase catalyst loading to 7-10 mol%. Use a stronger base like K₃PO₄.[6] Increase the reaction temperature in 10 °C increments. |
References
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
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Ciechanowska, A., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(24), 4559. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Dandia, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 461. [Link]
-
Snyder, S. A., & Treitler, D. S. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. Organic Letters, 16(5), 1298–1301. [Link]
-
Kumar, A., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(1), 107. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
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Al-dujaili, J. H., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Organic Letters, Articles ASAP. (2026). [Link]
-
MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2056–2063. [Link]
-
Sreedhar, B., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6683. [Link]
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Al-dujaili, J. H., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Sreedhar, B., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar. [Link]
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
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Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13579-13589. [Link]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
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Liu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(1), 117-124. [Link]
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Reddy, C. S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 15998. [Link]
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American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]
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Welsch, M., et al. (2022). On-DNA Synthesis of Multisubstituted Indoles. Journal of Organic Chemistry, 87(2), 1149–1158. [Link]
-
Dalmás, D. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2014(5), 321-332. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
Ramasamy, S., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 51(1), 117-127. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Hydroxy-1H-indole-2-carbonitrile
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 6-Hydroxy-1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from 6-hydroxyindole. The synthetic strategy addresses the inherent challenge of achieving C2-selectivity in the functionalization of the indole ring by employing a directing group approach. The protocol is divided into four key stages: protection of the reactive hydroxyl group, installation of a nitrogen-directing group, regioselective C2-cyanation, and subsequent deprotection to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.
Introduction
Indole derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds and natural products.[1] Specifically, 2-cyanoindoles serve as crucial intermediates for the synthesis of more complex heterocyclic systems and have demonstrated a range of biological activities.[2] The target molecule, this compound, holds significant potential for further elaboration in drug discovery programs.
The direct cyanation of the indole core at the C2 position presents a significant synthetic hurdle due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at the C3 position.[3] To overcome this challenge, modern synthetic methodologies often employ a directing group strategy, wherein a removable group is installed on the indole nitrogen to steer the functionalization to the adjacent C2 position. This guide outlines a robust, multi-step synthesis that leverages this principle to achieve the desired regioselectivity.
Synthetic Strategy Overview
The synthesis of this compound from 6-hydroxyindole is a multi-step process designed to carefully control the reactivity of the starting material and achieve the desired C2-cyanation. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Protection of the 6-Hydroxyl Group
The phenolic hydroxyl group of 6-hydroxyindole is acidic and can interfere with the subsequent reaction steps, particularly those involving organometallic reagents or bases. Therefore, it is crucial to protect this group with a suitable protecting group that is stable under the conditions of N-arylation and C2-cyanation, and can be readily removed at the end of the synthesis. A silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice for this purpose due to its robustness and ease of cleavage under mild acidic conditions or with a fluoride source.
Experimental Protocol: O-TBDMS Protection
-
To a solution of 6-hydroxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(tert-butyldimethylsilyloxy)-1H-indole.
| Reagent/Parameter | Quantity/Value | Purpose |
| 6-Hydroxyindole | 1.0 eq | Starting material |
| TBDMSCl | 1.2 eq | Protecting group source |
| Imidazole | 2.5 eq | Base to facilitate silylation |
| DMF | Anhydrous | Solvent |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 12-16 h | To ensure completion |
Part 2: Installation of the N-Directing Group
To achieve selective cyanation at the C2 position, a directing group must be installed on the indole nitrogen. A pyrimidyl group has been shown to be effective in directing copper-mediated C2-functionalization of indoles.[4][5] This directing group can be installed via a copper-catalyzed N-arylation reaction.
Experimental Protocol: N-Pyrimidyl Group Installation
-
To a sealable reaction tube, add 6-(tert-butyldimethylsilyloxy)-1H-indole (1.0 eq), 2-chloropyrimidine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dioxane as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(tert-butyldimethylsilyloxy)-1-(pyrimidin-2-yl)-1H-indole.
| Reagent/Parameter | Quantity/Value | Purpose |
| Protected Indole | 1.0 eq | Substrate |
| 2-Chloropyrimidine | 1.5 eq | Directing group source |
| CuI | 0.1 eq | Catalyst |
| K₂CO₃ | 2.0 eq | Base |
| Dioxane | Anhydrous | Solvent |
| Temperature | 110 °C | Reaction condition |
| Reaction Time | 24-48 h | To ensure completion |
Part 3: Regioselective C2-Cyanation
With the directing group in place, the C2-cyanation can be performed. A copper-mediated approach using acetonitrile as the cyanide source is an attractive option due to the low toxicity and ready availability of acetonitrile.[4][5][6] This reaction proceeds through a chelation-assisted C-H activation mechanism.
Figure 2: Proposed mechanism for copper-mediated C2-cyanation.
Experimental Protocol: C2-Cyanation
-
In a sealed reaction tube, combine 6-(tert-butyldimethylsilyloxy)-1-(pyrimidin-2-yl)-1H-indole (1.0 eq), copper(II) acetate (Cu(OAc)₂) (0.5 eq), and silver acetate (AgOAc) (2.0 eq).
-
Add dry acetonitrile (CH₃CN) as both the solvent and the cyanide source.
-
Stir the mixture at 130 °C for 48 hours under an oxygen atmosphere (using an oxygen-filled balloon).[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 6-(tert-butyldimethylsilyloxy)-1-(pyrimidin-2-yl)-1H-indole-2-carbonitrile.
| Reagent/Parameter | Quantity/Value | Purpose |
| N-Directed Indole | 1.0 eq | Substrate |
| Cu(OAc)₂ | 0.5 eq | Catalyst |
| AgOAc | 2.0 eq | Oxidant/Additive |
| Acetonitrile | Solvent | Cyanide source and solvent |
| Atmosphere | O₂ | Oxidant |
| Temperature | 130 °C | Reaction condition |
| Reaction Time | 48 h | To ensure completion |
Part 4: Deprotection to Yield the Final Product
The final step involves the removal of both the N-pyrimidyl directing group and the O-TBDMS protecting group. The pyrimidyl group can be cleaved under basic conditions, while the TBDMS group is labile to acid. A two-step deprotection is therefore recommended.
Experimental Protocol: Deprotection
Step 4a: Removal of the N-Pyrimidyl Group
-
Dissolve the cyanated intermediate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, 6-(tert-butyldimethylsilyloxy)-1H-indole-2-carbonitrile, can be used in the next step without further purification.
Step 4b: Removal of the O-TBDMS Group
-
Dissolve the crude product from the previous step in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF) (1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography on silica gel.
Conclusion
This application note provides a detailed and logically structured protocol for the synthesis of this compound from 6-hydroxyindole. By employing a robust protecting group strategy and a regioselective C2-cyanation directed by a removable N-pyrimidyl group, this method overcomes the inherent reactivity challenges of the indole nucleus. The step-by-step instructions, coupled with explanations of the underlying chemical principles, are designed to enable researchers in organic and medicinal chemistry to successfully synthesize this valuable compound for their research and development endeavors.
References
-
Pan, C., et al. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, 78(18), 9494–9498. [Link][4][5]
-
Sci-Hub. (n.d.). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. Retrieved from [Link][6]
-
Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link][7]
-
Gini, A., et al. (2017). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 13, 2334–2341. [Link][8]
-
Thangaraj, M., et al. (2015). Rhodium Catalyzed C2-Selective Cyanation of Indoles and Pyrroles. Organic Letters, 17(7), 1754–1757. [Link][3]
-
Organic Chemistry Portal. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved from [Link]
-
Liu, M., et al. (2018). Rh(III)‐Catalyzed Direct C−H Cyanation of Arenes with p‐Toluenesulfonyl Cyanide. Angewandte Chemie International Edition, 57(4), 1044-1048. [Link]
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Pan, C., et al. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, 78(18), 9494-9498. [Link]
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Soumya, P. K., et al. (2021). Recent advances in the rhodium‐catalyzed cyanation reactions. ChemistrySelect, 6(45), 12489-12504. [Link]
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Soriano, D. (n.d.). Synthesis of the Indole Ring. Retrieved from [Link]
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ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. Retrieved from [Link]
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PrepChem. (2017). Synthesis of 6-hydroxyindole. Retrieved from [Link]
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ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). Retrieved from [Link]
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Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Mondal, P., et al. (2020). Weakly coordinating tert-amide assisted Rh(iii)-catalyzed C4-cyanation of indoles: application in photophysical studies. Chemical Communications, 56(61), 8612-8615. [Link]
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Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(4), 2095-2129. [Link][1]
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Soumya, P. K., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-21. [Link]
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Kráľová, P., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(12), 2213. [Link][2]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]
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PubChem. (n.d.). 6-Hydroxyindole. Retrieved from [Link]
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Zhao, Y., et al. (2020). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 18(1), 105-109. [Link]
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Application Notes and Protocols for Investigating 6-Hydroxy-1H-indole-2-carbonitrile in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for studying the effects of 6-Hydroxy-1H-indole-2-carbonitrile on various cancer cell lines. The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating significant anticancer activity through diverse mechanisms of action.[1][2][3] This document outlines a logical workflow for the initial characterization of this compound as a potential anticancer agent.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[4] In the context of oncology, indole derivatives have been successfully developed as inhibitors of key cellular processes that drive cancer progression, such as cell division, signaling, and survival.[1][5] Compounds bearing the indole scaffold have been shown to target critical components of cancer cell machinery, including protein kinases, tubulin, and DNA topoisomerases.[1][3]
The specific compound, this compound, possesses two key functional groups that suggest a strong potential for anticancer activity. The hydroxyl group at the 6-position and the carbonitrile at the 2-position can participate in hydrogen bonding and other molecular interactions, making the molecule a candidate for binding to the active sites of enzymes crucial for cancer cell proliferation and survival. The nitrile group, in particular, is a common feature in many enzyme inhibitors. This application note will guide the user through a series of in vitro assays to elucidate the cytotoxic and mechanistic properties of this promising compound.
Proposed Mechanism of Action and Key Cellular Targets
Based on the extensive literature on indole derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many indole-containing compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[6][7] The structural motifs of this compound suggest it could fit into the ATP-binding pocket of these kinases, disrupting downstream signaling pathways that control cell growth and proliferation.
-
Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.[8] Indole derivatives have been shown to trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[1][8]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Many cytotoxic agents, including some indole alkaloids, can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[1]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Proposed signaling pathway targeted by this compound.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended for the initial in vitro evaluation of this compound.
Caption: Recommended experimental workflow for in vitro evaluation.
Detailed Protocols
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines is recommended for initial screening. This could include, but is not limited to:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HCT116 (Colorectal carcinoma)
-
A375 (Malignant melanoma)
-
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
| Cell Line | Compound | IC50 (µM) after 48h (Hypothetical) |
| MCF-7 | This compound | 15.5 |
| A549 | This compound | 22.8 |
| HCT116 | This compound | 12.3 |
| A375 | This compound | 18.9 |
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol: Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Principle: The DNA content of cells is measured by staining with a fluorescent dye, such as propidium iodide (PI), followed by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and incubate with RNase A to degrade RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The indole scaffold is a rich source of biologically active compounds, and a systematic evaluation of novel derivatives is essential for the discovery of new cancer therapeutics.[1][2] The proposed workflow will enable researchers to determine the cytotoxic effects of this compound, elucidate its mechanism of action, and identify potential molecular targets, thereby paving the way for further preclinical development.
References
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. (2011). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Application Note & Protocol: A Validated Approach for Assessing the Antioxidant Activity of Hydroxylated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxylated Indoles as Antioxidants
Hydroxylated indoles, a class of compounds featuring a hydroxyl group on the indole ring, are of significant interest in biology and pharmacology.[1] This structural motif is present in crucial endogenous molecules like the neurotransmitter serotonin and the neurohormone melatonin, as well as their metabolites.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][4]
The chemical structure of hydroxylated indoles, particularly the presence of the hydroxyl and -NH groups, endows them with the potential to neutralize free radicals, making them a compelling subject for antioxidant research and therapeutic development.[4][5][6] Accurately quantifying the antioxidant capacity of these molecules is a critical step in validating their potential as therapeutic agents. This guide provides a comprehensive framework and detailed protocols for assessing the antioxidant activity of hydroxylated indoles using established and cross-validated in vitro assays.
The Chemical Basis of Antioxidant Action in Hydroxylated Indoles
The antioxidant activity of hydroxylated indoles is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The efficacy of this process is dictated by the specific position of the hydroxyl group on the indole ring.[6] The two principal mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a kinetically-driven process. The Oxygen Radical Absorbance Capacity (ORAC) assay operates via this mechanism.[5][7]
-
Electron Transfer (ET): The antioxidant donates an electron to the radical, converting it into an anion. This mechanism is characteristic of assays like the DPPH and ABTS methods.[7]
Due to the complexity of radical interactions, a single assay is insufficient for a complete profile.[7][8] A multi-assay approach is essential for robust characterization, providing a self-validating system to confirm the compound's antioxidant potential.[9]
Comparative Overview of Recommended Antioxidant Assays
A judicious selection of assays is crucial for a comprehensive assessment. The DPPH, ABTS, and ORAC assays are industry standards, each offering unique insights into a compound's antioxidant behavior.
| Assay | Mechanism | Radical Source | Measurement Principle | Pros | Cons |
| DPPH | Electron Transfer (ET) | DPPH• (Stable Radical) | Spectrophotometric (Absorbance decrease at ~517 nm) | Simple, rapid, commercially available reagents.[10] | Radical is not physiologically relevant; may have steric hindrance issues; less suitable for hydrophobic systems.[7] |
| ABTS | Electron Transfer (ET) | ABTS•+ (Radical Cation) | Spectrophotometric (Absorbance decrease at ~734 nm) | Applicable to both hydrophilic and lipophilic compounds; stable radical; high sensitivity.[7][11] | Radical is not physiologically relevant; reaction kinetics can be complex.[12][13] |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl Radical (AAPH) | Fluorometric (Decay of fluorescein signal over time) | Uses a biologically relevant radical; measures both inhibition time and degree.[14][15] | Requires a fluorescence plate reader; more complex setup and data analysis (kinetic).[16] |
Experimental Workflow and Methodological Causality
A systematic approach ensures reproducibility and reliability. The following workflow illustrates the logical progression from sample preparation to data interpretation, emphasizing the necessity of cross-validation.
Caption: General workflow for assessing antioxidant activity.
Detailed Experimental Protocols
These protocols are designed for a 96-well microplate format, suitable for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of the hydroxylated indole to donate an electron or hydrogen to the stable DPPH radical, causing a color change from deep violet to pale yellow.[10][17]
Principle:
Caption: DPPH radical scavenging mechanism.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Hydroxylated indole test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol.[4][17] This solution is light-sensitive and should be freshly prepared and kept in the dark. The absorbance of this working solution at 517 nm should be approximately 1.0.[10]
-
Sample Preparation: Prepare a stock solution of the hydroxylated indole in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to create a range of concentrations for testing. Prepare identical dilutions for the positive control.
-
Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the DPPH working solution. b. Add 100 µL of the different concentrations of the test compound, positive control, or solvent (for the blank/control).[4] c. Causality: Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes.[18] Incubation in the dark is critical to prevent the photo-degradation of DPPH, which would lead to inaccurate results.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]
-
Calculation:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of the test compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization.[4]
Sources
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- 2. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 18. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Evaluating the Anti-proliferative Effects of 6-Hydroxy-1H-indole-2-carbonitrile
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anti-cancer properties.[1] 6-Hydroxy-1H-indole-2-carbonitrile is an indole derivative of interest for its potential as an anti-proliferative agent. This application note provides a detailed, field-proven experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate its cytotoxic and cytostatic effects. The protocols herein describe a systematic approach, beginning with the determination of the half-maximal inhibitory concentration (IC50) using a metabolic activity assay, followed by mechanistic studies into cell cycle distribution via flow cytometry. This guide emphasizes the causality behind experimental choices to ensure the generation of robust, reproducible, and scientifically sound data.
Introduction and Scientific Rationale
The search for novel anti-cancer agents is a cornerstone of modern therapeutic development. Indole derivatives have historically shown promise, with some acting as tubulin polymerization inhibitors or disrupting other critical cellular processes.[2][3][4] The evaluation of a new chemical entity like this compound requires a multi-faceted approach. The initial and most critical parameter to establish is its potency, quantified by the IC50 value.[5][6] This value represents the concentration at which the compound inhibits 50% of a biological process, typically cell proliferation, and is a key metric for comparing the effectiveness of different drugs.[7][8]
Beyond simple cytotoxicity, understanding the mechanism of action is paramount. Many successful chemotherapeutics function by disrupting the cell cycle, leading to an arrest at specific checkpoints (e.g., G1, S, or G2/M) and subsequent apoptosis.[9][10] Therefore, after determining the compound's potency, a logical next step is to analyze its effect on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis, as it quantitatively measures cellular DNA content, allowing for the precise determination of the cell population distribution across the different cycle phases.[11][12]
This document outlines a workflow that integrates these two fundamental assays to provide a comprehensive preliminary assessment of this compound's anti-proliferative profile.
General Experimental Workflow
A systematic evaluation ensures that each experimental stage logically informs the next. The workflow begins with the preparation of the test compound and cultured cells, proceeds to cytotoxicity screening to determine the effective dose range, and culminates in mechanistic studies at functionally relevant concentrations.
Caption: High-level workflow for evaluating this compound.
Materials and Reagents
3.1. Cell Lines
-
Human Cancer Cell Lines:
-
A549 (Lung Carcinoma, ATCC® CCL-185™)
-
MCF-7 (Breast Adenocarcinoma, ATCC® HTB-22™)
-
HCT116 (Colon Carcinoma, ATCC® CCL-247™)
-
-
Non-Cancerous Control Cell Line:
3.2. Reagents & Consumables
-
Test Compound: this compound (Purity ≥95%)
-
Cell Culture:
-
Appropriate complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
-
Cell Cycle Analysis:
-
Ethanol, 100% (for making 70% fixative)
-
Propidium Iodide (PI)
-
RNase A
-
Triton™ X-100 or similar detergent
-
-
Plastics & Hardware:
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile 96-well and 6-well flat-bottom cell culture plates
-
Sterile serological pipettes and pipette tips
-
Flow cytometry tubes
-
3.3. Major Equipment
-
Class II Biological Safety Cabinet
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Centrifuge (refrigerated recommended)
-
Microplate Reader (ELISA reader) with 570 nm and 630 nm filters
-
Flow Cytometer (equipped with a 488 nm laser)
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
Causality: A high-concentration stock solution in an appropriate solvent (DMSO is common for indole derivatives) allows for minimal solvent volume to be added to cell cultures, thereby reducing solvent-induced toxicity. The final DMSO concentration in the culture medium should ideally be below 0.5% and must be kept constant across all experimental and vehicle control wells.
-
Accurately weigh 5 mg of this compound.
-
Dissolve the compound in the required volume of DMSO to create a 10 mM stock solution . Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
For experiments, prepare working solutions by diluting the 10 mM stock in complete growth medium to twice the final desired concentration (2X).
Protocol 2: Cytotoxicity Assessment by MTT Assay
Causality: The MTT assay is a colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. As this activity is only present in metabolically active, living cells, the amount of purple formazan produced is directly proportional to the number of viable cells. This allows for a quantitative measure of cytotoxicity.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Harvest cells from a sub-confluent culture using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL (5,000 cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution series of the test compound in complete growth medium. A typical starting range might be 200 µM down to ~0.1 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions. Include "vehicle control" wells (medium with the highest DMSO concentration used) and "no-cell" blank wells (medium only).
-
Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA.[11] Because PI binds stoichiometrically, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[17] Cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells actively replicating their DNA in the S phase have an intermediate amount. Treatment with RNase A is critical to remove any PI that might bind to double-stranded RNA, which would otherwise confound the DNA content measurement.[11]
Caption: Protocol workflow for cell cycle analysis using PI staining.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent (~60-70%) at the time of harvesting. Allow them to attach for 24 hours.
-
Treat the cells with this compound at concentrations informed by the MTT assay (e.g., 0.5x IC50, 1x IC50, and 2x IC50). Include an untreated control and a vehicle control. Incubate for a relevant period, typically 24 or 48 hours.
-
Cell Harvesting: Aspirate the medium and collect it in a centrifuge tube (to capture any floating/apoptotic cells). Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This slow addition is crucial to prevent cell clumping.[18]
-
Incubate the cells for at least 2 hours (or overnight) at -20°C for proper fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the fluorescence channel to properly resolve the G1 and G2/M peaks.[18]
Data Presentation and Analysis
IC50 Value Determination
-
Normalize Data: Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate Percent Viability: Express the absorbance of treated wells as a percentage of the vehicle control wells.
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot and Analyze: Plot the % Viability against the log-transformed concentration of the compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.[7][8]
Caption: A graph illustrating the sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 72h ± SD (n=3) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 |
| HCT116 | Colon Carcinoma | 11.4 ± 1.5 |
| L929 | Murine Fibroblast | > 100 |
Data are hypothetical and for illustrative purposes only.
Cell Cycle Profile Analysis
The raw flow cytometry data (FCS files) should be analyzed using specialized software (e.g., FlowJo, FCS Express).
-
Gating: First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Then, use a doublet discrimination gate to exclude cell aggregates, which can be mistaken for G2/M cells.[12]
-
Modeling: Generate a histogram of PI fluorescence for the single-cell population. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 55.1 ± 3.4 | 29.5 ± 2.8 | 15.4 ± 1.9 |
| Vehicle Control (0.1% DMSO) | 54.8 ± 3.1 | 30.1 ± 2.5 | 15.1 ± 1.7 |
| Compound (7.5 µM - 0.5x IC50) | 52.3 ± 2.9 | 25.2 ± 2.1 | 22.5 ± 2.4 |
| Compound (15 µM - 1x IC50) | 35.7 ± 4.0 | 18.8 ± 1.9 | 45.5 ± 5.1 |
| Compound (30 µM - 2x IC50) | 20.1 ± 2.5 | 10.3 ± 1.5 | 69.6 ± 4.8 |
Data are hypothetical and show a dose-dependent accumulation of cells in the G2/M phase, suggesting the compound may interfere with mitosis.
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Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Immunology. Retrieved from [Link]
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Li, Y., et al. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar Institute. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Rego, M. J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. Retrieved from [Link]
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Balaji, A., et al. (2020). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon... National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data.... Retrieved from [https://www.researchgate.net/post/Which_normal_cell_line_should_be_used_to_provide_cytotoxicity_data_to_support_that_AgNPs_AuNPs_have_selective_toxicity_towards_cancer_cell_lines]([Link]_ cytotoxicity_data_to_support_that_AgNPs_AuNPs_have_selective_toxicity_towards_cancer_cell_lines)
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Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved from [Link]
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Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors... MDPI. Retrieved from [Link]
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Sablin, G., et al. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. Retrieved from [Link]
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Myatt, G. J., et al. (2023). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. ScienceDirect. Retrieved from [Link]
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Granchi, C., et al. (2011). N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. PubMed. Retrieved from [Link]
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Bakr, R. B., & Al-Omar, M. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
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The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative... (2022). MDPI. Retrieved from [Link]
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El-Sayed, M. A.-A., et al. (2018). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. National Institutes of Health. Retrieved from [Link]
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Application Note: Strategic Derivatization of 6-Hydroxy-1H-indole-2-carbonitrile for Structure-Activity Relationship (SAR) Studies
Abstract
The 6-hydroxy-1H-indole-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a valuable starting point for the development of novel therapeutic agents.[1][2][3] Its inherent biological activities and multiple points for chemical modification make it an ideal candidate for generating compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for the strategic derivatization of this core, focusing on modifications at the 6-hydroxyl group, the indole nitrogen (N-1), and the indole ring. We present detailed, field-proven protocols, explain the chemical rationale behind experimental choices, and offer a framework for systematically exploring the chemical space around this versatile scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Introduction: The this compound Core as a Privileged Scaffold
The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[4] Specifically, hydroxyindoles are of significant interest due to their pronounced biological activities, including antiviral, antitumor, and antibacterial properties.[1] The 6-hydroxyindole moiety, in particular, is a key component in molecules targeting a range of biological pathways.[3] The addition of a 2-carbonitrile group further enhances the scaffold's utility. The nitrile group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can modulate physicochemical properties to improve bioavailability and metabolic stability.[5][6][7] The strategic combination of these features makes this compound a powerful platform for SAR-driven drug discovery programs.[8][9]
This guide will detail synthetic strategies to explore the SAR of this scaffold by modifying three key positions:
-
The 6-Hydroxyl Group (O-alkylation and O-acylation): To probe interactions with hydrogen bond donors/acceptors and to modulate lipophilicity.
-
The Indole Nitrogen (N-alkylation): To explore the impact of substituents on potency and pharmacokinetic properties.[10]
-
The Indole Ring (Electrophilic Substitution): To investigate the effect of substitution on the aromatic core, particularly at the electron-rich C3 position.[11][12]
Strategic Derivatization Pathways for SAR Exploration
A systematic exploration of the chemical space around the this compound core is essential for defining the SAR. The following diagram illustrates the primary points of diversification on the scaffold.
Caption: Key derivatization points on the this compound scaffold.
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of analogs. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: O-Alkylation of the 6-Hydroxyl Group
O-alkylation is a fundamental strategy to probe the necessity of the phenolic hydroxyl group for biological activity and to introduce a variety of substituents that can modulate steric and electronic properties. The Williamson ether synthesis is a reliable method for this transformation.
Workflow for O-Alkylation
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Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Indole-Based Compounds
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug discovery. However, the same properties present distinct challenges in high-throughput screening (HTS), including assay interference and non-specific activity. This guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to navigate the complexities of screening indole-based compound libraries. We present a robust framework, from initial assay design considerations to hit validation, using the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)—a critical enzyme in immuno-oncology and a frequent target for indole analogs—as a practical case study.[2][3] This document emphasizes the causality behind experimental choices to empower researchers to design and execute self-validating HTS campaigns that yield high-quality, actionable hits.
Pre-Screening Considerations for Indole Libraries
A successful HTS campaign begins long before the first plate is run. For indole-based libraries, careful upfront analysis is critical to minimize the high rates of false positives that can plague screens of this chemical class.[4]
The Indole Scaffold: Privileged Structure vs. Potential Pitfalls
Indoles are common components of Pan-Assay Interference Compounds (PAINS), which are molecules that appear as hits in multiple assays through non-specific mechanisms.[5][6] Certain indole substructures can be inherently reactive, act as aggregators at high concentrations, or interfere with optical assay readouts.[4]
Expert Insight: Before screening, it is crucial to computationally filter the library against known PAINS substructures. While this risks removing a potentially valid hit, the cost of chasing false positives is far greater.[5] However, do not apply filters blindly. Some published PAINS filters can be overly aggressive; an evidence-based approach that considers the specific assay format is recommended.[5]
Compound Quality Control: Purity, Solubility, and Plate Preparation
The integrity of your screening data is directly linked to the quality of your compound library.
-
Purity: Impurities, even at low levels, can be highly fluorescent or reactive, leading to reproducible but false-positive signals.[4]
-
Solubility: Indole scaffolds are often hydrophobic. Poor solubility in aqueous assay buffers can lead to compound precipitation or aggregation, another common source of non-specific inhibition.
-
Plate Preparation: Compounds are typically stored as 10 mM stocks in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be carefully controlled and kept consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts. The process of creating assay-ready plates from master stocks must be meticulously planned and executed using automated liquid handlers to ensure accuracy and reproducibility.[7]
Assay Selection: Mitigating Indole-Specific Interference
The choice of assay technology is paramount. Since many indole derivatives are intrinsically fluorescent, they can directly interfere with fluorescence-based assays (e.g., Fluorescence Polarization, FRET).[4][8][9]
Causality: Indole's aromatic ring system can absorb light at wavelengths commonly used for excitation (UV to near-UV) and emit light in the blue-green spectrum (350-540 nm), overlapping with the emission of many common fluorophores like GFP or fluorescein.[4][8][9] This can lead to either an apparent inhibition (quenching) or activation (added signal) that is independent of the biological target.
Recommended Strategy:
-
Pre-screen for Autofluorescence: Before the main screen, run the entire compound library in an "assay" containing only buffer and the detection fluorophore. This allows you to flag and preemptively remove compounds that interfere at the specific excitation/emission wavelengths of your assay.
-
Prioritize Red-Shifted Assays: If possible, select assay technologies that use red-shifted fluorophores (excitation >600 nm), as fewer library compounds fluoresce in this range.
-
Consider Label-Free or Luminescence: Technologies like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or luminescence-based reporter assays (e.g., firefly luciferase) are often less susceptible to compound fluorescence interference.[4]
Primary HTS Protocol - Case Study: Biochemical Inhibition of IDO1
This section details a robust, 384-well format biochemical assay to identify inhibitors of IDO1, a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[2][10]
Assay Principle
The assay measures the enzymatic activity of recombinant human IDO1. In its active ferrous (Fe2+) state, IDO1 converts L-Tryptophan (L-Trp) to N-formylkynurenine.[11] The reaction requires a reductant system (Ascorbic Acid and Methylene Blue) to maintain the heme iron in its active state.[10] The reaction is stopped, and the product is chemically converted to kynurenine, which can be detected via its absorbance at 321 nm or, for higher sensitivity, by reacting it with a developer to produce a fluorescent signal. This protocol focuses on a fluorescent readout.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Final Concentration | Purpose |
| Recombinant hIDO1 | Vendor A | XXX | 10 nM | Enzyme |
| L-Tryptophan | Sigma | T0254 | 50 µM (2x Km) | Substrate |
| Ascorbic Acid | Sigma | A92902 | 20 mM | Reductant |
| Methylene Blue | Sigma | M9140 | 10 µM | Electron Carrier |
| Catalase | Sigma | C9322 | 100 U/mL | Scavenges H2O2 |
| Assay Buffer | In-house | - | 50 mM KPO4, pH 6.5 | Buffer System |
| Test Compounds | Library Core | - | 10 µM | Inhibitors |
| Epacadostat | Vendor B | YYY | Varies | Positive Control Inhibitor |
| DMSO | Sigma | D2650 | 0.5% | Compound Solvent |
| Trichloracetic Acid (TCA) | Sigma | T6399 | 6% (w/v) | Stop Reagent |
| Kynurenine Developer | In-house | - | Varies | Signal Generation |
| Microplates | Greiner | 781209 | - | 384-well, black, flat bottom |
Detailed Step-by-Step Protocol
This protocol is designed for automated liquid handlers.
-
Compound Plating: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of test compounds (from 10 mM DMSO stocks) into columns 3-48 of a 384-well assay plate.
-
Control Plating: Dispense 50 nL of DMSO into columns 1-2 (Negative/Maximum Signal Control) and 50 nL of a dose-response of Epacadostat (Positive/Minimum Signal Control) into designated wells.
-
Enzyme Addition: Add 5 µL of 2X IDO1 enzyme solution (20 nM in Assay Buffer) to all wells.
-
Pre-incubation: Gently centrifuge the plate (1 min at 1000 rpm) to bring contents to the bottom. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of 2X Substrate/Cofactor mix (100 µM L-Trp, 40 mM Ascorbic Acid, 20 µM Methylene Blue, 200 U/mL Catalase in Assay Buffer) to all wells to start the reaction.
-
Enzymatic Reaction: Centrifuge the plate (1 min at 1000 rpm). Incubate for 30 minutes at 25°C.
-
Reaction Termination: Add 5 µL of 6% TCA to all wells. This stops the reaction and hydrolyzes the N-formylkynurenine product to kynurenine. Incubate for 10 minutes.
-
Signal Development: Add 10 µL of Kynurenine Developer reagent. Incubate for 20 minutes at 50°C.
-
Plate Reading: Read the plate on a compatible plate reader (e.g., PHERAstar) using appropriate excitation/emission wavelengths for the fluorescent product.
Plate Layout and Controls
A robust plate map is essential for identifying and correcting for systematic errors like edge effects.
| Wells | Content | Purpose |
| Col 1 (16 wells) | DMSO + Enzyme + Substrate | Maximum Signal (0% Inhibition) |
| Col 2 (16 wells) | Epacadostat (10 µM) + Enzyme + Substrate | Minimum Signal (100% Inhibition) |
| Col 3-48 | Test Compounds + Enzyme + Substrate | Screening Wells |
Data Analysis and Quality Control
Raw data from the plate reader must be processed to identify legitimate hits. This process ensures the trustworthiness of the screen.
Raw Data Processing and Normalization
For each plate, the percent inhibition for each compound well is calculated:
% Inhibition = 100 * (1 - (Signal_Compound - Avg_Min_Signal) / (Avg_Max_Signal - Avg_Min_Signal))
Where:
-
Signal_Compound is the raw signal from a well with a test compound.
-
Avg_Min_Signal is the average signal from the minimum signal (positive control) wells.
-
Avg_Max_Signal is the average signal from the maximum signal (negative control) wells.
Calculating the Z'-Factor: A Measure of Assay Robustness
The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an HTS assay.[12][13] It reflects the dynamic range of the signal and the data variation.[13]
Z' = 1 - (3 * (SD_Max_Signal + SD_Min_Signal)) / |Avg_Max_Signal - Avg_Min_Signal|
Where SD is the standard deviation of the respective control signals.
Interpretation of Z'-Factor: [14][15]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; optimization may be required.
-
Z' < 0: The assay is not suitable for screening.
Trustworthiness: An HTS campaign should only proceed if the assay consistently demonstrates a Z'-factor ≥ 0.5 during validation.[16]
Hit Identification and Selection Criteria
A "hit" is a compound that shows a desired level of activity.[4] A common method is to use a threshold based on the standard deviation of the plate's sample population. For an inhibition screen, a hit might be defined as any compound with a % Inhibition value greater than three times the standard deviation of all test compounds.
Hit Threshold = Avg_%Inhibition_All_Compounds + 3 * SD_%Inhibition_All_Compounds
Hit Confirmation and Validation Workflow
A primary hit is not a confirmed active compound.[17] A rigorous triage process is mandatory to eliminate the false positives common in primary screens and build confidence in the remaining hits.[4][18]
The Hit Triage Cascade
The following diagram illustrates a standard workflow for triaging primary hits to produce a set of validated lead compounds.
Caption: A typical hit validation workflow to progress primary hits to validated leads.
Step-by-Step Validation
-
Hit Re-confirmation: Hits from the primary screen are re-tested under the exact same assay conditions to confirm their activity. This step often uses freshly sourced powder of the compound to rule out degradation or concentration errors in the original library plates.[17]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 value). A classic sigmoidal dose-response curve is a hallmark of a well-behaved compound.
-
Orthogonal and Counter-Screens: This is the most critical step for building confidence.
-
Orthogonal Assay: The compound is tested in a different assay format that measures the same biological endpoint. For IDO1, a biochemical hit would be tested in a cell-based assay that measures tryptophan depletion or kynurenine production in cells expressing IDO1. This confirms the compound is active in a more complex biological environment.
-
Counter-Screen: These assays are designed to identify non-specific activity. For the IDO1 case study, this would include testing against other heme-containing enzymes to ensure selectivity and running the autofluorescence assay mentioned in Section 1.3.
-
Case Study Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Many indole compounds, including the kynurenine produced by IDO1, are endogenous ligands for the Aryl Hydrocarbon Receptor (AhR).[3][19] AhR is a ligand-activated transcription factor that plays a key role in regulating immune responses.[19][20][21] Understanding this pathway is crucial, as a compound identified as an IDO1 inhibitor will have downstream effects on AhR signaling.
Caption: Simplified signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in control wells.- Low signal-to-background ratio. | - Check reagent stability and dispensing precision.- Increase enzyme/substrate concentration or incubation time. |
| High Hit Rate (>2%) | - Assay is sensitive to non-specific inhibition (e.g., aggregation).- Compound concentration is too high. | - Add 0.01% Triton X-100 or Tween-20 to the assay buffer.- Reduce the primary screening concentration (e.g., to 5 µM). |
| Hit Re-confirmation Rate is Low | - Original hits were false positives (e.g., fluorescence).- Compound degradation in library plates. | - Implement autofluorescence counter-screen.- Use freshly prepared, QC'd compound samples for confirmation. |
| Biochemical hits are inactive in cell-based orthogonal assay | - Poor cell permeability.- Compound is rapidly metabolized.- Off-target effect in biochemical assay. | - This is a common and expected outcome. Prioritize hits that show both biochemical and cellular activity. |
References
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Dolšak, A., & Sollner, M. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(14), 5247–5265. [Link]
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Uniyal, S., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 982500. [Link]
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Application Notes and Protocols: 6-Hydroxy-1H-indole-2-carbonitrile as a Chemical Probe
Introduction: Unveiling the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and chemical biology, forming the structural core of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged" scaffold. The functionalization of this core allows for the fine-tuning of biological activity and specificity. This guide focuses on 6-Hydroxy-1H-indole-2-carbonitrile, a molecule poised for exploration as a versatile chemical probe.
This compound integrates three key chemical motifs: the indole ring system, a hydroxyl group at the 6-position, and a nitrile group at the 2-position. This combination suggests a rich potential for diverse biological interactions. The indole ring can engage in π-stacking and hydrophobic interactions, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the nitrile group, a potent hydrogen bond acceptor and potential covalent warhead, offers a unique handle for probing molecular interactions.[3]
These application notes will provide a comprehensive overview of the potential uses of this compound as a chemical probe, detailing its characterization, proposed mechanisms of action, and step-by-step protocols for its application in biochemical and cell-based assays.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application and the interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | [4] |
| Molecular Weight | 158.16 g/mol | N/A |
| Appearance | Light-grey powder (may darken upon air exposure) | [5] |
| Purity | ≥95% | [4] |
| CAS Number | 118666-45-8 | N/A |
| Solubility | Soluble in DMSO, DMF, and alcohols. Limited solubility in aqueous solutions. | N/A |
Quality Control and Storage:
-
Purity Assessment: The purity of this compound should be verified by HPLC and its identity confirmed by ¹H NMR and mass spectrometry.
-
Storage: The compound should be stored at -20°C, protected from light and moisture, to prevent degradation. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Proposed Biological Applications and Mechanisms of Action
While specific biological targets of this compound are still under investigation, its structural features suggest several promising avenues for its use as a chemical probe.
Enzyme Inhibition
The indole scaffold is present in numerous enzyme inhibitors.[] The hydroxyl and nitrile functionalities of this compound can participate in key interactions within an enzyme's active site.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The indole ring of this compound could serve this function, with the hydroxyl and nitrile groups forming hydrogen bonds with the hinge region of the kinase.
-
Dehydrogenase Inhibition: Certain indole derivatives have been shown to inhibit dehydrogenases.[7] The electron-rich indole ring and its substituents could interact with the enzyme's active site or cofactor-binding site.
Hypothesized Mechanism of Reversible Enzyme Inhibition
Caption: Competitive inhibition workflow of this compound.
Probing Protein-Protein Interactions (PPIs)
The indole ring is a common motif at the interface of protein-protein interactions. This compound could serve as a starting point for developing inhibitors of PPIs by mimicking key residues like tryptophan.
OATP1B1 Inhibition
The related compound, 6-hydroxyindole, has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter OATP1B1.[8] It is plausible that this compound could exhibit similar activity, making it a useful tool for studying drug transport and metabolism.
Experimental Protocols
The following protocols provide a framework for investigating the potential biological activities of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a solution containing the kinase substrate and ATP (at the Kₘ concentration for the specific kinase) to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay
Before performing cell-based assays to assess the specific activity of this compound, it is crucial to determine its effect on cell viability to distinguish targeted effects from general cytotoxicity.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the concentration at which the compound exhibits cytotoxic effects.
-
Protocol 3: OATP1B1 Transporter Uptake Assay
This protocol is designed to investigate the inhibitory effect of this compound on the OATP1B1 transporter, based on the known activity of 6-hydroxyindole.[8]
Materials:
-
HEK293 cells stably expressing OATP1B1 (and a corresponding parental control cell line)
-
[³H]-Estrone-3-sulfate (E3S) or another suitable OATP1B1 substrate
-
This compound
-
Known OATP1B1 inhibitor (e.g., rifampicin) as a positive control
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the OATP1B1-expressing and parental HEK293 cells in appropriate multi-well plates until confluent.
-
Pre-incubation:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of this compound, rifampicin, or vehicle control.
-
-
Uptake:
-
Initiate the uptake by adding uptake buffer containing [³H]-E3S (at a concentration near its Kₘ) and the respective inhibitors.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding lysis buffer and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from that in OATP1B1-expressing cells.
-
Determine the percent inhibition of OATP1B1-mediated uptake at each concentration of this compound and calculate the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a privileged indole scaffold with hydrogen-bonding and potentially reactive functional groups makes it an attractive candidate for development as a chemical probe. The protocols outlined in this guide provide a robust starting point for researchers to investigate its biological activities, from broad-spectrum enzyme inhibition screening to more targeted assays against specific transporters. Future work should focus on identifying specific cellular targets through techniques such as chemical proteomics and further exploring the structure-activity relationship of this and related molecules to develop more potent and selective probes.
References
-
Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Maeda, K., et al. (2020). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
-
ChemSynthesis. (n.d.). 6-Hydroxyindole. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H6N2O, 100 mg. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Available at: [Link]
-
Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Chen, Y.-C., et al. (2022). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences. Available at: [Link]
-
ChemRxiv. (2023). Identification of Mechanism of Action and Novel Compounds Targeting HsDHODH: Insights from Computational Analysis. Available at: [Link]
-
European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxyindole. PubChem Compound Database. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 8. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Indole Derivatives by Column Chromatography
Welcome to the technical support center for the column chromatography purification of polar indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these often-tricky compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My polar indole derivative is streaking badly on my silica TLC plate and column. What's causing this and how can I fix it?
A: Streaking is a common issue when dealing with polar compounds, especially those with amine functionalities like many indole derivatives.[1] It's often caused by strong, sometimes irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This leads to slow, uneven elution and poor separation.
Causality: The lone pair of electrons on the nitrogen of the indole ring, or other basic functional groups, can interact strongly with the acidic protons of the silanol groups on the silica surface. This causes the molecule to "stick" and then slowly "unstick" as the solvent front moves, resulting in a streak rather than a compact spot.[3]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For Basic Indoles: Add a small amount of a basic modifier to your eluent.[3][4] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your indole derivative and allowing for a more uniform elution.[2] Another option is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this solution to your mobile phase.[2][5]
-
For Acidic Indoles: If your indole derivative has acidic functional groups (e.g., a carboxylic acid), add a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase.[3][4] This helps to suppress the ionization of your compound, reducing its interaction with the silica.
-
-
Stationary Phase Alternatives: If mobile phase modification doesn't resolve the issue, consider a different stationary phase.
-
Alumina: Alumina is a good alternative to silica and is available in neutral, acidic, and basic forms.[2][6] For basic indole derivatives, basic or neutral alumina can significantly reduce streaking.
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent choice for purifying basic compounds as the amine groups on the silica surface minimize the unwanted interactions that cause streaking.[7]
-
Reverse-Phase Chromatography (C18): For very polar indoles, reverse-phase chromatography can be highly effective.[5][6] In this technique, the stationary phase is nonpolar (like C18-bonded silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[8]
-
Q2: My polar indole derivative won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This is a clear indication that your mobile phase is not polar enough to elute your compound from the highly polar silica gel.[9]
Causality: The principle of "like dissolves like" is at play here. A very polar compound will have a strong affinity for the polar stationary phase and will only move if the mobile phase is polar enough to compete for those interactions.[10]
Troubleshooting Steps:
-
Increase Mobile Phase Polarity:
-
Add Methanol or Ethanol: A common strategy is to add a more polar solvent like methanol or ethanol to your mobile phase. Start with a small percentage (e.g., 95:5 ethyl acetate:methanol) and gradually increase the proportion of the more polar solvent.
-
Ammonia in Methanol: For particularly stubborn basic compounds, a mixture of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol stock solution can be very effective.[5]
-
-
Consider Alternative Chromatography Modes:
-
Reverse-Phase Chromatography: As mentioned previously, for highly polar compounds, switching to a reverse-phase system is often the best solution.[5][6] Your compound will be less retained on the nonpolar stationary phase and will elute with a polar mobile phase.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds.[12] It utilizes a polar stationary phase (like silica, amide, or amino-bonded phases) and a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) with a smaller amount of a polar solvent (like water).[12][13] In HILIC, water is the strong eluting solvent.[11]
-
In-Depth Troubleshooting Guides
Problem: Compound Appears to Decompose on the Column
Symptoms:
-
You see a new spot on the TLC analysis of your fractions that wasn't in your crude material.
-
Your yield is significantly lower than expected.
-
You observe a colored band at the top of the column that doesn't move.
Underlying Cause: The acidic nature of standard silica gel can be sufficient to cause the degradation of sensitive indole derivatives.[5] Some indole-containing compounds are known to be unstable under acidic conditions.[14][15]
Solutions:
Step 1: Confirm Instability with 2D TLC Before proceeding with a full column, it's prudent to confirm if your compound is indeed unstable on silica.
-
Protocol for 2D TLC:
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If your compounds are stable, they will all appear on the diagonal. Any spots that appear off the diagonal are decomposition products.[16][17]
-
Step 2: Deactivate the Silica Gel If your compound is sensitive to the acidity of the silica, you can "deactivate" it.
-
Protocol for Deactivating Silica Gel:
-
Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1% triethylamine (by volume) to the slurry and stir for 30 minutes.
-
Pack the column with the deactivated silica slurry.
-
Run the column as you normally would, ensuring your mobile phase also contains 0.1-1% triethylamine.
-
Step 3: Choose a More Inert Stationary Phase If deactivation is insufficient, switch to a less reactive stationary phase.
| Stationary Phase | Properties and Best Use Cases for Polar Indoles |
| Neutral Alumina | Less acidic than silica, good for acid-sensitive compounds.[6] |
| Florisil® | A magnesium silicate adsorbent that can be a good alternative for some compounds that degrade on silica.[6] |
| Cellulose | A very polar stationary phase that can be useful for separating highly polar compounds, though it can be slower.[7] |
Problem: Poor Separation and Co-elution of Impurities
Symptoms:
-
TLC analysis shows overlapping spots in your collected fractions.
-
Even with a seemingly good TLC separation, the column fails to resolve the compounds.
Underlying Cause: A good TLC separation doesn't always translate directly to a successful column.[18] This can be due to overloading the column, using an inappropriate solvent gradient, or poor column packing.
Solutions:
Workflow for Optimizing Separation:
Caption: Workflow for optimizing column chromatography separation.
Detailed Methodologies:
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the absolute minimum amount of a solvent that will fully dissolve it.[19] Ideally, use the mobile phase itself. If a more polar solvent is needed for dissolution, use it sparingly as it can negatively impact the separation at the top of the column.[19]
-
Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in your sample being adsorbed onto the silica. Carefully add this dry powder to the top of your packed column. This method is excellent for samples that are not very soluble in the initial mobile phase.[6]
-
-
Elution Technique:
-
Isocratic Elution: Using a single, unchanging solvent mixture throughout the separation. This is best for simple mixtures where the compounds have significantly different Rf values.[10]
-
Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity by adding more of the polar solvent.[9] This is highly effective for complex mixtures with compounds of varying polarities. A shallow gradient (small, incremental changes in polarity) will generally provide the best resolution.
-
Advanced Stationary Phase Selection for Polar Indoles
When standard silica or alumina fails, more specialized stationary phases may be required.
| Stationary Phase | Separation Mechanism | Ideal for... | Mobile Phase Considerations |
| Reverse-Phase (C18, C8) | Hydrophobic interactions.[13] | Very polar, water-soluble indole derivatives that have little to no retention on normal phase silica. | Polar mobile phases like water/acetonitrile or water/methanol, often with pH modifiers (formic acid, ammonium acetate).[8] |
| HILIC (Amide, Amino, Zwitterionic) | Partitioning into a water-enriched layer on the stationary phase surface.[12] | Highly polar and hydrophilic indole derivatives.[20] | High percentage of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.[21] |
| Ion-Exchange (SAX, SCX) | Electrostatic interactions between charged analytes and the stationary phase.[20] | Indole derivatives with strong acidic or basic functional groups that can be ionized. | Aqueous buffers where pH and ionic strength are used to control retention and elution.[20] |
| Mixed-Mode | Combines multiple retention mechanisms (e.g., reverse-phase and ion-exchange).[22] | Complex mixtures containing polar, nonpolar, and ionizable indole derivatives. | Mobile phase composition can be adjusted to favor one retention mechanism over another.[13] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Roemling, R., et al. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Reddit. (2024, July 16). Column chromatography issues. r/chemistry. [Link]
-
Reddit. (2022, July 16). Alternative stationary phases. r/Chempros. [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Pharma Now. (2024, November 25). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
AIP Publishing. (2018). Fractionation and Characterization of Semi Polar and Polar Compounds from Leaf Extract Nicotiana tabaccum L. Reflux Ethanol Extr. AIP Conference Proceedings. [Link]
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University of York, Department of Chemistry. Issues - Chemistry Teaching Labs. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [Video]. YouTube. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
ResearchGate. (2020, September 7). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction? [Link]
-
LCGC International. (2014, October 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Reddit. (2024, June 21). "Reverse streaking" on silica flash chromatography + TLC. r/Chempros. [Link]
-
ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]
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Chemistry For Everyone. (2025, March 10). How To Make Column Chromatography More Efficient? [Video]. YouTube. [Link]
-
Simon Fraser University. Column chromatography. [Link]
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Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? [Link]
-
LCGC International. (2008, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. The Journal of biological chemistry, 252(8), 2640–2647. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Verma, A., et al. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. The Journal of Organic Chemistry, 80(9), 4530–4541. [Link]
-
IntechOpen. (2018). Adsorption Properties of Silica Gels, In Situ, Modified with Nitrogen-Containing Polymers with Complexing Properties for Ion. [Link]
-
Verma, A., et al. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Figshare. [Link]
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Identifying and removing byproducts in 6-Hydroxy-1H-indole-2-carbonitrile synthesis
Welcome to the technical support resource for the synthesis of 6-Hydroxy-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural outlines to address the nuanced challenges of this synthesis, focusing on the identification and strategic removal of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to this compound?
A common and effective method for synthesizing indole-2-carbonitriles involves the dehydration of the corresponding indole-2-carboxamide.[1][2] For the 6-hydroxy substituted target, the synthesis would logically start from 6-Hydroxy-1H-indole-2-carboxamide. This precursor can be treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, to yield the desired nitrile. The choice of dehydrating agent and reaction conditions is critical to minimize byproduct formation.
Diagram 1: Synthetic Pathway A common synthetic route to the target compound.
Caption: General pathway for this compound synthesis.
Q2: My reaction seems to stall, and I recover a significant amount of starting material. What's going wrong?
Incomplete conversion of the starting carboxamide is a frequent issue. The causality typically points to two main factors:
-
Insufficient Dehydrating Agent: The dehydration reaction is stoichiometric. Ensure you are using a sufficient molar excess of the dehydrating agent (e.g., 2-4 equivalents of POCl₃ is common) to drive the reaction to completion.[1]
-
Reaction Conditions: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate. Ensure your solvent is rigorously dried, as water will consume the dehydrating agent and quench the reaction.
To troubleshoot, consider increasing the molar equivalents of the dehydrating agent or extending the reaction time at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Troubleshooting Guide: Byproduct Identification & Removal
This section addresses specific impurities you may encounter. The key to effective removal is understanding how and why they form.
Q3: My final product has a distinct pink or brown color, and TLC shows a new, more polar spot. What is this impurity?
This is a classic sign of oxidation. Phenolic compounds, including 6-hydroxyindoles, are susceptible to air oxidation, which can form highly colored quinone-like species.[3] This process can be accelerated by trace metal impurities, light, or basic conditions during workup.
-
Mechanistic Insight: The 6-hydroxy group provides a site for oxidation, leading to the formation of a conjugated system that absorbs visible light, resulting in the observed color.
Diagram 2: Byproduct Formation Potential side reactions during the synthesis.
Caption: Primary reaction pathway and common byproduct formation routes.
Q4: How can I remove these colored oxidation byproducts and prevent their formation?
Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the aqueous workup.
Removal Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (approx. 5-10% by weight) and stir for 15-30 minutes at room temperature. The colored impurities, being large, conjugated systems, will adsorb onto the surface of the carbon.
-
Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.
-
Chromatography/Recrystallization: Proceed with column chromatography or recrystallization as the primary purification method.
Q5: My NMR spectrum is clean, but my yield is low after purification. Where is my product going?
If byproducts are not the issue, product loss during purification is the likely culprit. This compound has both a polar phenolic hydroxyl group and a moderately polar nitrile group, which can complicate purification.
-
Column Chromatography: The phenolic group can cause significant tailing on silica gel. This leads to broad peaks and poor separation, requiring the combination of many fractions, which may include impurities.
-
Acid-Base Extraction: While tempting, making the workup too basic to deprotonate the phenol can promote oxidation. Conversely, strongly acidic conditions can lead to indole polymerization.[4]
Optimized Purification Protocol & Troubleshooting Logic
This section provides a robust workflow for purifying your product while minimizing loss.
Experimental Protocol: Purification by Column Chromatography
This protocol is designed to mitigate the challenges associated with purifying polar phenolic indoles.
-
Adsorb Crude Product: Dissolve your crude material in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate). Add silica gel (approx. 2-3 times the weight of your crude product) to this solution to create a slurry.
-
Prepare Dry Slurry: Remove the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" technique prevents the product from streaking down the column when loaded and results in much sharper bands.
-
Pack the Column: Pack a glass column with silica gel using your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Load and Elute: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with your starting eluent, gradually increasing the polarity (e.g., moving towards 50:50 Hexane:Ethyl Acetate). The less polar impurities will elute first.
-
Monitor Fractions: Collect fractions and monitor them by TLC. The desired product should appear as a UV-active spot.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Analytical Properties
The following table provides expected analytical data for the target compound and a key precursor. This serves as a quick reference for characterization.
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ | Typical ¹H NMR (DMSO-d₆) δ (ppm) |
| This compound | C₉H₆N₂O | 158.16[5] | 159.06 | ~12.0 (s, 1H, NH), ~9.5 (s, 1H, OH), 7.4-6.7 (m, 4H, Ar-H) |
| 6-Hydroxy-1H-indole-2-carboxamide | C₉H₈N₂O₂ | 176.17 | 177.07 | ~11.5 (s, 1H, NH), ~9.2 (s, 1H, OH), ~7.8, 7.2 (br s, 2H, CONH₂), 7.2-6.6 (m, 4H, Ar-H) |
Note: Exact NMR shifts are solvent and concentration-dependent. Data is predictive based on typical indole chemistry.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues during your synthesis and purification.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available from: [Link]
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Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available from: [Link]
-
Moody, C. J., & Rees, C. W. (1984). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available from: [Link]
-
(1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Science Publishing. Available from: [Link]
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(2017). What do common indole impurities look like? ResearchGate. Available from: [Link]
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Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 43-50. Available from: [Link]
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Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(22), 5469. Available from: [Link]
-
Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. Available from: [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. Available from: [Link]
-
Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available from: [Link]
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Pickens, C. J., et al. (2013). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 78(22), 11563–11569. Available from: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
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Gesmundo, N. J., & Reiser, O. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(22), 14856–14881. Available from: [Link]
-
(n.d.). Synthesis of N-oxide-3H-indoles. ResearchGate. Available from: [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Gribble, G. W., & Lindelöf, Å. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 134, 154817. Available from: [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available from: [Link]
-
Allen, G. R., Jr. (2011). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Available from: [Link]
-
(2009). synthesis and characterization of 6 - hydroxy - 3, 4. IJPSR. Available from: [Link]
-
Tryptophan. Wikipedia. Available from: [Link]
-
6-Hydroxyindole. PubChem. Available from: [Link]
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Technical Support Center: Strategies for Solubilizing 6-Hydroxy-1H-indole-2-carbonitrile in In Vitro Assays
Welcome to the technical support guide for 6-Hydroxy-1H-indole-2-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve reliable and reproducible results.
Part 1: Foundational Understanding
Q1: Why is this compound expected to have low aqueous solubility?
A1: The solubility of a molecule is dictated by its physicochemical properties. This compound's structure presents a classic solubility challenge due to its conflicting molecular features:
-
Hydrophobic Core: The foundation of the molecule is an indole ring system, which is aromatic and largely non-polar. This indole core is hydrophobic and does not interact favorably with water molecules.[1][2] Indole derivatives are frequently noted for their poor water solubility, which can limit their clinical and research applications.[3][4]
-
Polar Substituents: The molecule possesses a hydroxyl (-OH) group and a nitrile (-CN) group. While these groups are polar and capable of forming hydrogen bonds, their contribution is often insufficient to overcome the hydrophobicity of the larger indole scaffold.
-
Weakly Acidic Hydroxyl Group: The 6-hydroxy group is phenolic, meaning it is a weak acid. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. By increasing the pH above its dissociation constant (pKa), the hydroxyl group can be deprotonated to form a negatively charged phenoxide ion, which dramatically increases its affinity for water and, therefore, its solubility.[5][]
Understanding this balance between the hydrophobic core and the potential for ionization is key to designing an effective solubilization strategy.
Part 2: The First Step - Preparing a High-Quality Stock Solution
A stable, high-concentration stock solution is the cornerstone of any successful experiment. Preparing it correctly prevents many downstream issues.
Q2: What is the recommended solvent and procedure for creating a primary stock solution of this compound?
A2: Based on the properties of related indole compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[7][8] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (Molecular Weight: 158.16 g/mol ) required.[10]
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: 10 mM × 1 mL × 158.16 / 1000 = 1.58 mg
-
-
Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound powder.[11]
-
Dissolution: Transfer the powder to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of 100% cell-culture grade DMSO.
-
Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[7] Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[12] Store aliquots at -20°C or -80°C in desiccated conditions. A properly stored stock should be stable for several months.[12]
Table 1: Mass of this compound (MW: 158.16) for Stock Solutions
| Desired Stock Concentration | Volume of 100% DMSO | Required Mass |
|---|---|---|
| 10 mM | 1 mL | 1.58 mg |
| 10 mM | 5 mL | 7.91 mg |
| 20 mM | 1 mL | 3.16 mg |
| 20 mM | 5 mL | 15.82 mg |
Part 3: Troubleshooting Working Solutions for In Vitro Assays
The most common failure point is the dilution of the DMSO stock into an aqueous assay buffer or cell culture medium, leading to compound precipitation.
Q3: My compound precipitates when I dilute my DMSO stock into the assay buffer. What are my options?
A3: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The key is to modify the final solution to be more accommodating. Below is a decision workflow and detailed strategies.
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: pH Adjustment
-
Causality: This is often the most effective method for ionizable compounds. By raising the pH of the buffer (e.g., from 7.4 to 8.5), you shift the equilibrium of the phenolic hydroxyl group towards its deprotonated, ionized, and more water-soluble phenoxide form.[5][13]
-
Protocol:
-
Prepare several small batches of your assay buffer, adjusting the pH to values such as 7.4 (control), 8.0, 8.5, and 9.0.
-
In separate tubes, add the pH-adjusted buffers.
-
Add the DMSO stock of your compound to each buffer to achieve the final desired concentration.
-
Vortex immediately and let stand for 30 minutes.
-
Visually and, if possible, microscopically inspect for precipitation.
-
Select the lowest pH that maintains solubility.
-
-
Self-Validation: Before proceeding with your main experiment, you must confirm that the selected higher pH does not adversely affect your assay system (e.g., cell health, enzyme kinetics, or protein stability). Run a "vehicle control" with buffer at the new pH without the compound.
Strategy 2: Cyclodextrin Inclusion
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic drug molecules, like this compound, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[5]
-
Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your standard assay buffer.
-
Warm the HP-β-CD solution to ~37-40°C and stir to ensure it is fully dissolved.
-
While stirring, slowly add the DMSO stock solution of your compound to the HP-β-CD solution to achieve the final desired concentration.
-
Continue to stir or vortex for 15-30 minutes to allow for complex formation.
-
-
Self-Validation: Cyclodextrins are generally well-tolerated in vitro, but it is critical to run a vehicle control containing the same final concentration of HP-β-CD and DMSO to ensure the excipient itself does not cause an effect in your assay.[17][18]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Strategy 3: Co-Solvent Systems
-
Causality: While DMSO is the primary stock solvent, adding a small, permissible amount of a secondary co-solvent to the final aqueous buffer can increase solubility. Co-solvents work by reducing the overall polarity of the water-based solvent system, making it more favorable for hydrophobic molecules to remain dissolved.[]
-
Protocol:
-
Perform a stepwise dilution. Instead of a single large dilution (e.g., 1:1000), use intermediate steps. For example, dilute the 10 mM DMSO stock 1:10 into culture medium (to 1 mM), vortex, and then dilute this intermediate solution 1:100 into the final assay volume.[12] This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.
-
If stepwise dilution is insufficient, consider adding another biocompatible co-solvent like PEG 400 or ethanol to your final assay buffer.[][12]
-
-
Self-Validation: This is the strategy with the highest risk of inducing cellular toxicity or off-target effects. The final concentration of all organic solvents must be kept to an absolute minimum. Always run a vehicle control with the identical final concentration of the co-solvent(s).[17][18]
Table 2: General Cytotoxicity Limits for Solvents in Cell-Based Assays
| Co-Solvent | Recommended Max Final Concentration | Notes |
|---|---|---|
| DMSO | < 0.5% (v/v) | Some sensitive cell lines may require < 0.1%.[12][17] |
| Ethanol | < 0.5% (v/v) | Can have more pronounced effects on cellular metabolism than DMSO.[17][18] |
| PEG 400 | < 1.0% (v/v) | Generally well-tolerated but can affect membrane properties. |
Part 4: Summary and Final Recommendations
Q4: Which solubilization method should I try first?
A4: The optimal method depends on your specific assay constraints.
Table 3: Comparison of Solubilization Strategies
| Strategy | Mechanism | Ease of Use | Potential for Assay Interference | Recommended Starting Point For... |
|---|---|---|---|---|
| pH Adjustment | Ionization | Moderate | High (if pH affects biology) | Biochemical assays (e.g., purified enzyme) where the system is robust to minor pH changes. |
| Cyclodextrins | Inclusion Complex | Moderate | Low to Moderate | Cell-based assays, as they are often less disruptive than co-solvents.[17][18] |
| Co-Solvents | Polarity Reduction | Easy | High (toxicity risk) | A last resort or for non-cellular assays where solvent effects are less of a concern. |
Final Best Practices:
-
Always Use Vehicle Controls: Your negative control should contain the exact same concentration of DMSO, buffer at the adjusted pH, cyclodextrin, or co-solvent as your experimental samples. This is non-negotiable for data integrity.
-
Prepare Fresh: Prepare final working solutions fresh for each experiment from your frozen stock aliquots.
-
Visual Confirmation: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particulates) before adding them to your assay.
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate high-quality, reliable data in your in vitro assays.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]
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Indole-3-propionic acid | Solubility of Things. (n.d.). Solubility of Things. [Link]
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Indole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). Medicinal Chemistry Research. [Link]
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Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2022). ResearchGate. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (2015). PLOS ONE. [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (n.d.). JoVE. [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). International Journal of Molecular Sciences. [Link]
-
How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? (2015). ResearchGate. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). OUCI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). Cytotechnology. [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2022). Molecular Pharmaceutics. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). Semantic Scholar. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Indian Journal of Pharmaceutical Sciences. [Link]
-
Preparing Solutions. (2021). Chemistry LibreTexts. [Link]
-
6-Hydroxyindole | C8H7NO. (n.d.). PubChem. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
-
6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3. (n.d.). PubChem. [Link]
-
This compound, 95% Purity, C9H6N2O, 100 mg. (n.d.). CP Lab Safety. [Link]
-
1H-indole-6-carbonitrile | C9H6N2. (n.d.). PubChem. [Link]
-
6-Hydroxyindole | CAS:2380-86-1. (n.d.). BioCrick. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). Molecules. [Link]
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Degradation of 6-Hydroxy-1H-indole-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-Hydroxy-1H-indole-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a molecule possessing both a phenolic hydroxyl group and an indole nitrile scaffold, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, evidence-based answers and protocols to prevent degradation during storage and handling.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical reasons behind the compound's potential degradation. Understanding these mechanisms is the first step toward effective prevention.
Q1: I just received my vial of this compound, and after a short time on the bench, the white powder is developing a yellow or brownish tint. What is happening?
This color change is a classic indicator of oxidative degradation. The primary culprit is the 6-hydroxy group on the indole ring. This phenolic moiety is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. The initial oxidation can form quinone-like intermediates, which are often highly colored and can further react or polymerize, leading to the discoloration you are observing.[1] This process can be accelerated by exposure to light and ambient temperatures.
Q2: What are the primary chemical degradation pathways I should be concerned about?
There are three main degradation pathways for this compound, driven by its molecular structure and environmental factors:
-
Oxidation: As mentioned, the 6-hydroxy (phenolic) group is easily oxidized by atmospheric O₂. This is the most common and rapid degradation pathway, leading to colored impurities and loss of compound integrity. Phenolic compounds are well-known for their antioxidant properties because they readily scavenge free radicals, a process that involves their own oxidation.[2][3][4]
-
Photodegradation: The indole ring system is inherently sensitive to light, particularly UV and high-energy visible light.[5][6] Light exposure can provide the energy needed to initiate oxidation or other unwanted side reactions, even in the absence of significant oxygen.[7][8][9]
-
Hydrolysis: The nitrile (-C≡N) functional group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is typically slow with just water but can be catalyzed by acidic or basic conditions.[10][11][12][13] Therefore, exposure to moisture, especially if the compound is stored with acidic or basic contaminants, poses a long-term stability risk.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting and Best Practices FAQs
This section provides direct answers and actionable protocols for the proper storage and handling of your compound.
Q3: What are the absolute optimal storage conditions for the solid (powder) form of this compound to ensure maximum long-term stability?
To mitigate all potential degradation pathways, a multi-faceted approach is required. Simply placing the vial in a freezer is insufficient. The following conditions are considered best practice, grounded in the chemical properties of hydroxyindoles.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Drastically slows the rate of all chemical reactions, including oxidation and hydrolysis. Storage at -80°C is preferred for multi-year stability.[14][15] |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces oxygen, directly preventing the primary oxidation pathway of the hydroxyl group.[14][16][17][18][19] |
| Light | Protect from Light (Amber Vial, in a Box) | Prevents light-induced degradation of the indole ring and photo-catalyzed oxidation.[7][14][20] |
| Moisture | Tightly Sealed Container in a Desiccator | Minimizes exposure to atmospheric moisture, preventing the slow hydrolysis of the nitrile group.[21] |
| Handling | Aliquot upon Receipt | Avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere each time a sample is needed. |
Q4: I need to prepare a stock solution for my experiments. What is the best way to prepare and store it?
Stock solutions are often more susceptible to degradation than the solid material. Follow these guidelines carefully:
-
Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents (e.g., DMSO, DMF, or ethanol). Purging the solvent with nitrogen or argon before use is highly recommended to remove dissolved oxygen.
-
pH Considerations: If using an aqueous buffer, ensure it is at or near neutral pH (6.5-7.5) and has been filtered and de-gassed. Avoid acidic or basic conditions which can accelerate nitrile hydrolysis.[13]
-
Preparation: Prepare the solution under dim light and consider working in a glove box or using Schlenk techniques to maintain an inert atmosphere. Once prepared, immediately transfer the solution to small-volume, amber glass vials.
-
Storage:
-
Aliquot: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated handling of the primary stock.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with nitrogen or argon.
-
Temperature: Store frozen at -80°C for maximum stability.[14][15]
-
Usage: When you need to use an aliquot, thaw it quickly, use what you need, and discard the remainder. Do not re-freeze a partially used aliquot of a sensitive compound.
-
Q5: My compound already shows significant discoloration. Can I still use it for my experiment?
Using a visibly degraded compound is highly discouraged as it introduces significant uncertainty into your experiments. The observed discoloration indicates the presence of unknown impurities at potentially significant levels. These impurities could have their own biological or chemical activities, leading to confounding results or complete experimental failure.
Your options are:
-
Discard and Replace (Recommended): This is the safest option to ensure data integrity.
-
Purify and Re-analyze: If the material is irreplaceable, you can attempt purification via flash column chromatography or recrystallization. Crucially, the purified material must be re-analyledged by HPLC, NMR, and Mass Spectrometry to confirm its identity and purity before use. Without this analytical validation, the material should not be used.
Section 3: Standard Operating Protocols
Follow these detailed workflows to ensure the integrity of your compound from receipt to use.
Protocol 1: Recommended Workflow for Long-Term Storage
This protocol outlines the critical steps to take immediately upon receiving a new shipment of this compound.
Caption: Standard workflow for receiving and storing the solid compound.
Protocol 2: Basic HPLC Method for Purity and Stability Assessment
This method can be used as a starting point to monitor the purity of your compound over time. A "stability-indicating method" is one that can separate the intact drug from its degradation products.
-
Objective: To quantify the purity of this compound and detect the appearance of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Example Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, e.g., 220 nm, 254 nm, and 280 nm, as the indole ring has characteristic absorbance. A photodiode array (PDA) detector is ideal.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in a 50:50 mixture of Mobile Phase A:B.
-
-
Analysis:
-
Time Zero (t=0): Analyze a freshly opened vial to establish a baseline purity chromatogram. The main peak corresponds to the intact compound.
-
Stability Timepoints: Store aliquots under proposed conditions and analyze them at set intervals (e.g., 1, 3, 6 months).
-
Interpretation: A stable sample will show a consistent peak area and retention time for the main peak. The appearance of new peaks, especially earlier eluting (more polar) peaks, and a decrease in the main peak's area percent, indicate degradation.[22]
-
References
-
hydrolysis of nitriles . (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Acidic Hydrolysis of Nitriles . (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Hydrolysis of Nitriles . (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026, from [Link]
-
5 Nitrile Hydrolysis Steps . (2025, April 18). Berkeley Learning Hub. Retrieved January 19, 2026, from [Link]
-
Packaging, Inerting and Blanketing . (n.d.). Air Products. Retrieved January 19, 2026, from [Link]
-
Using A Nitrogen Blanket on a Poly Processing Tank . (2023, August 7). Poly Processing. Retrieved January 19, 2026, from [Link]
-
BASICS OF TANK BLANKETING . (n.d.). Process Online. Retrieved January 19, 2026, from [Link]
-
INERT BLANKETING . (n.d.). CWWA, Inc. Retrieved January 19, 2026, from [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples . (n.d.). American Society for Microbiology. Retrieved January 19, 2026, from [Link]
-
What is Tank Blanketing? . (n.d.). Jordan Valve. Retrieved January 19, 2026, from [Link]
-
Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants . (n.d.). Gantrade. Retrieved January 19, 2026, from [Link]
-
4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS . (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
-
(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Visible light-mediated chemistry of indoles and related heterocycles . (2019, July 3). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Why is indole acetic acid not stable under acidic conditions or light . (2024, April 26). Reddit. Retrieved January 19, 2026, from [Link]
-
Effects of light and plant growth regulators on the biosynthesis of vindoline and other indole alkaloids in Catharanthus roseus callus cultures . (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review . (n.d.). JScholar Publisher. Retrieved January 19, 2026, from [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications . (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review . (2023, June 19). JScholar Publisher. Retrieved January 19, 2026, from [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations . (2022, August 10). Microbiology Info.com. Retrieved January 19, 2026, from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review . (2025, December 9). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines . (2024, August 13). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization . (2022, September 16). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients . (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 . (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study . (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Indole-2-carbonitriles
Welcome to the Technical Support Center dedicated to the nuanced art of cross-coupling reactions involving indole-2-carbonitrile scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this versatile, yet often challenging, heterocyclic template. The presence of the electron-withdrawing nitrile group at the 2-position, coupled with the inherent electronic nature of the indole ring, presents a unique set of challenges that demand a rational and systematic approach to reaction optimization.
This resource is structured to provide not just protocols, but a deeper understanding of the "why" behind experimental choices. We will delve into common pitfalls, troubleshooting strategies, and optimization parameters to empower you to achieve robust and reproducible results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in the cross-coupling of indole-2-carbonitriles. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling is sluggish or stalls completely, resulting in low yield. What are the likely culprits?
A1: Low conversion in Suzuki-Miyaura reactions of indole-2-carbonitriles often stems from a combination of catalyst deactivation, suboptimal base or solvent selection, and issues with the boronic acid reagent.
-
Catalyst Inactivation: The indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the electron-withdrawing nitrile group can affect the electronics of the indole ring, potentially slowing down the oxidative addition step.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands promote the formation of a monoligated, highly active Pd(0) species and can accelerate both oxidative addition and reductive elimination.[3] Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) which are often more robust and efficient.[1]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to poor activation of the boronic acid or decomposition of the starting materials.
-
Solution: A screening of bases is highly recommended. While aqueous potassium carbonate (K₂CO₃) is a common starting point, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for less reactive aryl chlorides.[4][5] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]
-
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and facilitating the catalytic cycle.
-
Solution: A mixture of an ethereal solvent (e.g., 1,4-dioxane, THF, or 2-MeTHF) and water is often optimal. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[1] However, for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ in a solvent such as toluene may be necessary.[4][6]
-
-
Boronic Acid Instability: Heteroaromatic boronic acids, in particular, can be prone to decomposition (protodeboronation), especially at elevated temperatures.[7]
-
Solution: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). Running the reaction under anhydrous conditions can sometimes mitigate this issue.[4]
-
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I suppress this side reaction?
A2: Homocoupling is often a sign of slow transmetalation or the presence of oxygen.
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex has a longer lifetime, increasing the likelihood of side reactions.
-
Solution: Re-evaluate your base and solvent system to accelerate transmetalation (see Q1). Increasing the concentration of the boronic acid (e.g., using 1.5-2.0 equivalents) can also favor the desired cross-coupling pathway.
-
-
Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by subjecting the reaction mixture to several freeze-pump-thaw cycles.[8]
-
Q3: My Buchwald-Hartwig amination of a halo-indole-2-carbonitrile is giving low yields and multiple byproducts. What should I investigate?
A3: Buchwald-Hartwig aminations can be sensitive to the choice of ligand, base, and the nature of the amine coupling partner, especially with an electron-deficient substrate like a halo-indole-2-carbonitrile.
-
Inappropriate Ligand: The ligand is crucial for facilitating both the oxidative addition and the C-N reductive elimination.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are often effective for coupling challenging substrates.[9][10] The choice of ligand can also influence the outcome when coupling with different classes of amines (primary, secondary, anilines, etc.).[11]
-
-
Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine. However, some bases can lead to side reactions or decomposition.
-
Catalyst Inhibition by the Amine: Some amines, particularly certain nitrogen-containing heterocycles, can act as ligands for the palladium catalyst, leading to inhibition.
-
Solution: Increasing the catalyst and/or ligand loading may overcome this inhibition. Alternatively, screening different ligands may identify one that is less susceptible to displacement by the amine substrate.
-
-
Side Reactions: The nitrile group could potentially undergo side reactions under the strongly basic conditions.
-
Solution: Carefully monitor the reaction by LC-MS to identify any major byproducts. If nitrile hydrolysis or other side reactions are observed, consider using a weaker base or running the reaction at a lower temperature for a longer duration.
-
Q4: In my Heck reaction with an indole-2-carbonitrile, I'm getting a mixture of E/Z isomers and low conversion. How can I improve the stereoselectivity and yield?
A4: Achieving high stereoselectivity and conversion in Heck reactions often requires careful optimization of the catalyst, additives, and reaction conditions.
-
Catalyst and Ligand: The choice of palladium source and ligand can significantly influence the outcome.
-
Additives: Additives like phase-transfer catalysts can be beneficial.
-
Base and Solvent: The choice of base and solvent is interdependent and crucial for the reaction's success.
Frequently Asked Questions (FAQs)
-
What is a good starting catalyst loading for these reactions?
-
For initial screening, a catalyst loading of 1-5 mol% is a reasonable starting point. If the reaction is successful, you can then attempt to lower the catalyst loading for subsequent runs. For very challenging substrates or to overcome catalyst inhibition, a higher loading (up to 10 mol%) may be necessary.[13]
-
-
How does the nitrile group at the 2-position of the indole affect the cross-coupling reaction?
-
The nitrile group is electron-withdrawing, which can make the indole ring more electron-deficient.[16] This can influence the rate of oxidative addition. Additionally, the nitrogen of the nitrile group could potentially coordinate to the palladium catalyst, although this is less common than coordination of the indole nitrogen.
-
-
Are there any specific purification challenges associated with indole-2-carbonitrile products?
-
Indole-containing compounds can sometimes be prone to degradation on silica gel, especially if the silica is acidic. It is advisable to neutralize the silica gel with a base like triethylamine before use. Alternatively, purification by reverse-phase chromatography or crystallization may be more suitable.
-
-
My reaction mixture turns black. Is this a bad sign?
-
The formation of a black precipitate, often referred to as palladium black, indicates that the palladium catalyst has aggregated and precipitated out of solution. This is a form of catalyst deactivation and will likely lead to a stalled reaction. This can be caused by the use of an inappropriate ligand, the presence of impurities, or running the reaction at too high a temperature.
-
Experimental Protocols & Data Presentation
General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-indole-2-carbonitrile (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Place both vials in a glovebox or under an inert atmosphere.
-
Add the palladium pre-catalyst to the reaction vial.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the reaction vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions for Different Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/Water (10:1) | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 90-110 |
| Heck | Pd(OAc)₂ (2-4) | None or PPh₃ (4-8) | KOAc (2.0) | DMF | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2.0) | THF | RT - 60 |
| Stille | Pd(PPh₃)₄ (5) | - | - | Toluene | 90-110 |
This table provides general starting points. Optimization will likely be required for specific substrates.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical decision-making process when troubleshooting a low-yielding cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). Retrieved from [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
Troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]
-
Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (2022, May 16). UiT Open Research Data. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved from [Link]
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025, August 27). RSC Publishing. Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, October 21). RSC Publishing. Retrieved from [Link]
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). (n.d.). ResearchGate. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]
-
Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. (2015, April 16). The Doyle Group. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[17][18]-Fused Indole Heterocycles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. (2022, October 6). CCS Chemistry. Retrieved from [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). RSC Publishing. Retrieved from [Link]
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). PubMed. Retrieved from [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton Chemistry. Retrieved from [Link]
-
Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Hydroxyindoles
Welcome to the technical support center for the regioselective functionalization of 6-hydroxyindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged scaffold. The inherent electronic nature of the 6-hydroxyindole nucleus presents unique challenges in controlling reaction selectivity. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired substitution patterns reliably and efficiently.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the functionalization of 6-hydroxyindoles. Each entry details the issue, probable causes, and actionable solutions grounded in mechanistic principles.
Issue 1.1: Poor or No Control Over C5 vs. C7 Electrophilic Substitution
You're attempting an electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts) on a 6-hydroxyindole and obtaining an inseparable mixture of C5 and C7 isomers, or the undesired isomer is the major product.
Probable Causes:
-
Intrinsic Electronic Bias: The hydroxyl group at C6 is a powerful electron-donating group that activates both the ortho (C5 and C7) and para (C4) positions towards electrophilic attack. The electronic bias is often subtle and can be easily influenced by other factors.
-
Steric Hindrance: The peri-position at C7 is sterically more hindered than the C5 position, especially if a protecting group is present on the indole nitrogen (N1). This often favors substitution at C5.
-
Reaction Conditions: Solvent polarity, temperature, and the nature of the electrophile can significantly alter the regiochemical outcome. For instance, less polar solvents may favor the less polar transition state leading to one isomer over the other.
Solutions & Scientific Rationale:
-
Leverage a Directing Group: The most robust strategy for achieving high regioselectivity is the use of a directing group (DG).
-
For C7-Selectivity: Install a removable directing group at the N1 position. Groups like pivaloyl (Piv) or P(O)tBu2 have been shown to direct metalation and subsequent functionalization to the C7 position via the formation of a stable six-membered metallacycle intermediate.[1][2] Rhodium and Ruthenium catalysts are particularly effective for C7-H activation when a pivaloyl directing group is employed.[3][4]
-
For C5-Selectivity: A directing group at the C3 position, such as a pivaloyl group, can direct arylation to the C5 position.[2][5]
-
-
Optimize Reaction Conditions:
-
Halogenation: For selective C5-bromination, using N-bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or chloroform at low temperatures often provides good selectivity. The less polar environment can accentuate the slight electronic preference for the C5 position.
-
Vilsmeier-Haack Reaction: This reaction, which installs a formyl group, typically shows a preference for the C7 position on 6-hydroxyindoles due to a combination of electronic and steric effects, and the specific nature of the Vilsmeier reagent.[6][7][8][9][10]
-
-
Protecting Group Strategy: The choice of protecting group on the indole nitrogen is critical.
-
A bulky protecting group like triisopropylsilyl (TIPS) will sterically hinder the C7 position, thus favoring electrophilic attack at C5.
-
Conversely, a smaller protecting group like methyl may not provide sufficient steric bias.
-
Issue 1.2: Unwanted O-Functionalization vs. C-Functionalization
You are attempting a C-alkylation or C-acylation but are instead observing significant formation of the O-functionalized product at the 6-hydroxyl group.
Probable Causes:
-
Ambident Nucleophilicity: The 6-hydroxyindole anion (indoloxide) is an ambident nucleophile with reactive sites on both the oxygen and the carbon atoms of the ring (primarily C3, C5, and C7).
-
Hard and Soft Acids and Bases (HSAB) Theory: The oxygen atom is a "hard" nucleophilic center, while the carbon atoms are "soft" nucleophilic centers. "Hard" electrophiles (e.g., acyl chlorides, alkyl sulfates) will preferentially react at the oxygen. "Soft" electrophiles (e.g., allylic halides) have a higher tendency to react at carbon.
-
Solvent and Counter-ion Effects: Protic solvents can solvate the oxygen anion, reducing its nucleophilicity and favoring C-alkylation. Aprotic polar solvents (e.g., DMF, DMSO) leave the oxygen anion more exposed and reactive, favoring O-alkylation. The nature of the counter-ion (e.g., Li+, Na+, K+) also influences the reactivity of the oxygen.
Solutions & Scientific Rationale:
-
Protect the Hydroxyl Group: The most straightforward solution is to protect the 6-hydroxyl group before attempting C-functionalization.
-
Common Protecting Groups: Silyl ethers (e.g., TBS, TIPS), benzyl ether (Bn), or methyl ether (Me) are commonly used. The choice depends on the stability required for subsequent steps and the conditions for deprotection.[11][12][13]
-
Deprotection: Ensure that the deprotection conditions for the hydroxyl group are orthogonal to any other protecting groups present in your molecule.
-
-
Modify Reaction Conditions to Favor C-Alkylation:
-
Choice of Base and Solvent: Use a non-nucleophilic base (e.g., NaH) in a less polar, aprotic solvent like THF or dioxane. This combination can favor the generation of the carbon-centered nucleophile.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for C-alkylation.
-
Issue 1.3: Low Yield or No Reaction in Mannich or Vilsmeier-Haack Reactions
You are attempting a Mannich or Vilsmeier-Haack reaction on your 6-hydroxyindole substrate, but you are observing low conversion or the reaction is not proceeding at all.
Probable Causes:
-
Deactivation of the Indole Ring: If the indole nitrogen is substituted with a strong electron-withdrawing group (e.g., sulfonyl groups), the nucleophilicity of the indole ring can be significantly reduced, hindering the electrophilic substitution.
-
Instability of the Substrate: 6-hydroxyindoles can be sensitive to the acidic conditions often employed in these reactions, leading to decomposition.[14]
-
Poor Reagent Generation: In the Vilsmeier-Haack reaction, the active electrophile (Vilsmeier reagent) may not be forming efficiently if the reagents (e.g., POCl₃, DMF) are of poor quality or if the reaction temperature is not optimal.[7][9]
Solutions & Scientific Rationale:
-
Protecting Group Manipulation:
-
Nitrogen Protection: Protect the indole nitrogen with a group that is stable to the reaction conditions but does not overly deactivate the ring. A simple methyl or benzyl group is often suitable.
-
Hydroxyl Protection: Protecting the 6-hydroxyl group as a methyl or benzyl ether can prevent unwanted side reactions and improve stability under acidic conditions.
-
-
Mannich Reaction Optimization:
-
Pre-formation of the Eschenmoser's Salt: Instead of a traditional three-component Mannich reaction, consider using a pre-formed iminium salt like Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This is a more reactive electrophile and can react under milder conditions.[15][16][17][18][19]
-
Solvent Choice: Acetic acid is often a good solvent for Mannich reactions involving indoles as it can facilitate the formation of the iminium ion while maintaining the solubility of the indole substrate.
-
-
Vilsmeier-Haack Reaction Optimization:
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF to ensure the efficient generation of the Vilsmeier reagent.
-
Temperature Control: The reaction is typically performed at low temperatures (0 °C) initially and then allowed to warm to room temperature. Careful temperature control is crucial for success.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic regioselectivity of electrophilic substitution on an unprotected 6-hydroxyindole?
A1: The 6-hydroxyl group strongly activates the C5 and C7 positions. Generally, without any directing groups, electrophilic substitution tends to favor the C5 position due to the lower steric hindrance compared to the C7 peri-position. However, this preference is often slight, and mixtures of isomers are common. The C3 position is also nucleophilic, but substitution on the benzene ring is often favored in electron-rich systems like 6-hydroxyindole.
Q2: How can I achieve functionalization at the C4 position of a 6-hydroxyindole?
A2: Direct functionalization at the C4 position is challenging due to electronic factors. The hydroxyl group at C6 directs ortho and para, making C4 the electronically disfavored meta position. Achieving C4 functionalization typically requires a multi-step approach:
-
Directed ortho-Metalation: Start with a suitable precursor where a directing group can be placed to facilitate metalation at the C4 position.
-
Blocking other positions: If possible, block the more reactive C5 and C7 positions prior to attempting C4 functionalization.
-
Use of advanced catalytic methods: Some palladium-catalyzed C-H activation methods using specialized directing groups have shown success in functionalizing traditionally unreactive positions of the indole core.[2][20] For example, a pivaloyl group at C3 can direct arylation to the C4 position under specific palladium or copper catalysis conditions.[2]
Q3: Can I perform a Suzuki or other cross-coupling reaction directly on a 6-hydroxyindole?
A3: Direct C-H activation/cross-coupling on the 6-hydroxyindole is possible but achieving high regioselectivity can be difficult without a directing group strategy as discussed in Issue 1.1. A more traditional and reliable approach involves:
-
Selective Halogenation: First, selectively introduce a halogen (usually bromine or iodine) at the desired position (e.g., C5 or C7) using methods described in the troubleshooting guide.
-
Cross-Coupling: The resulting halo-6-hydroxyindole can then be used as a substrate in standard cross-coupling reactions like Suzuki, Stille, or Heck couplings. Remember to protect the hydroxyl and indole NH groups as needed for compatibility with the coupling conditions.
Q4: What are the best practices for protecting the indole nitrogen in 6-hydroxyindole systems?
A4: The choice of N-protecting group is crucial and depends on the downstream chemistry.
-
For increased stability and directing effects: Pivaloyl (Piv) and other acyl groups are excellent for directing C7 functionalization but can be challenging to remove.[4]
-
For general stability and ease of removal: Carbamates like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are widely used. Boc is easily removed with acid, while Cbz is removed by hydrogenolysis.
-
For robustness: Sulfonyl groups like tosyl (Ts) or 2-(trimethylsilyl)ethanesulfonyl (SES) offer high stability but can deactivate the indole ring towards electrophilic substitution. Their removal often requires harsh conditions.
-
Orthogonality: Always consider the stability of your N-protecting group relative to the 6-OH protecting group and the reaction conditions you plan to employ to ensure selective removal is possible.[11]
Section 3: Protocols and Data
Protocol 3.1: Selective C7-Alkenylation using a Pivaloyl Directing Group
This protocol is adapted from methodologies employing rhodium catalysis for C-H activation.[4]
Step 1: N-Pivaloylation of 6-Hydroxyindole
-
Protect the 6-hydroxyl group (e.g., as a methyl ether) if it is not compatible with the subsequent steps.
-
To a solution of N-H indole (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-pivaloyl indole.
Step 2: Rhodium-Catalyzed C7-Alkenylation
-
In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the N-pivaloyl indole (1.0 equiv), the desired acrylate or styrene (2.0-3.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the C7-alkenylated product.
Table 3.1: Regioselectivity in Electrophilic Substitution of 6-Methoxyindole
(Data presented is illustrative and based on general outcomes reported in the literature. Actual yields and ratios will vary with specific substrates and conditions.)
| Reaction | Electrophile/Reagent | Typical Major Isomer | Typical C5:C7 Ratio | Key Conditions |
| Bromination | NBS | C5 | >5:1 | DCM, 0 °C |
| Nitration | HNO₃/H₂SO₄ | C5 | ~3:1 | Acetic Anhydride, -15 °C |
| Vilsmeier-Haack | POCl₃, DMF | C7 | >1:10 | 0 °C to RT |
| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | C5 | ~4:1 | DCM, 0 °C |
Diagrams
Diagram 1: Regioselectivity Control Logic
This diagram illustrates the decision-making process for achieving selective functionalization at either the C5 or C7 position.
Caption: Decision workflow for C5 vs. C7 functionalization.
Diagram 2: Mechanism of N1-Piv Directed C7-Metalation
This diagram shows the key intermediate in directing functionalization to the C7 position.
Caption: N1-Pivaloyl directed C7-metallacycle formation.
References
-
Ackermann, L. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. Angewandte Chemie International Edition. [Link]
-
Kim, D., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. [Link]
-
Li, Y., et al. (2024). Multicomponent Tandem Triple Functionalization of Indoles via a Directing‐group‐free Strategy. Angewandte Chemie International Edition. [Link]
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
BioCrick. 6-Hydroxyindole. BioCrick. [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
-
Wang, L., et al. (2018). Regioselective C5-H Direct Iodination of Indoles. The Journal of Organic Chemistry. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Baran, P. S. Protecting Groups. Scripps Research. [Link]
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Maji, A. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]
-
Julian, P. L., et al. (1953). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society. [Link]
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A. Bouattour, R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Ríos-Lombardía, N., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]
-
Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
-
Ma, D., et al. (2014). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Wikipedia. Mannich reaction. Wikipedia. [Link]
-
Liu, R. R., et al. (2018). Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization. Journal of the American Chemical Society. [Link]
-
Sadykov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]
-
Wang, H., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Al-Juburi, A. J. (2014). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]
-
Organic Chemistry Portal. Mannich Reaction. Organic Chemistry Portal. [Link]
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Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. [Link]
-
Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]
-
SynArchive. Protecting Groups List. SynArchive. [Link]
-
S. S, S., et al. (2020). Effect of the directing groups for the C7‐selective alkynylation. Angewandte Chemie International Edition. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Hu, D., et al. (2022). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Kiss, L., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ChemistryOpen. [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]
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Technical Support Center: Minimizing Side Reactions in the Nitration of 6-Hydroxyindole Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: January 19, 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-substituted 6-hydroxyindole derivatives. The inherent reactivity of the 6-hydroxyindole scaffold presents significant challenges in achieving selective nitration. This document provides a framework for understanding the underlying chemical principles, troubleshooting common experimental issues, and implementing robust protocols to minimize side reactions and maximize the yield of the desired product.
Section 1: Core Principles - Understanding the Reactivity of 6-Hydroxyindole
Q1: Why is the 6-hydroxyindole nucleus so challenging to nitrate selectively?
The difficulty in controlling the nitration of 6-hydroxyindole stems from its exceptionally high electron density and sensitivity to acidic conditions. Several factors contribute to this challenge:
-
Dual Activation: The indole system contains two powerful activating groups. The pyrrole nitrogen provides high electron density to the entire ring system, particularly the C3 position. Simultaneously, the C6-hydroxyl group is a potent ortho-, para-director, strongly activating the C5 and C7 positions of the benzene ring. This dual activation makes the molecule highly susceptible to electrophilic attack at multiple sites.
-
Acid Sensitivity: Under strongly acidic conditions, such as the conventional nitric acid/sulfuric acid mixture, the indole ring is prone to protonation, which can trigger rapid polymerization and lead to the formation of insoluble tars.[1] This side reaction is often the primary cause of low yields and difficult purifications.
-
Oxidative Instability: The phenol-like hydroxyl group makes the molecule susceptible to oxidation, especially under the harsh conditions of many nitration procedures. This can lead to the formation of colored quinone-like byproducts.
The interplay of these factors creates a complex reactivity landscape where multiple side reactions compete with the desired nitration.
Caption: Troubleshooting workflow for nitration reactions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Formation of Dark, Insoluble Tar | Acid-Catalyzed Polymerization: The highly nucleophilic indole ring attacks a protonated intermediate, initiating a chain reaction. [1] | 1. Protect the Indole Nitrogen: Use an N-Boc group to reduce nucleophilicity. 2. Use Non-Acidic Reagents: Avoid HNO₃/H₂SO₄. Switch to milder systems like TFAA/NMe₄NO₃. [2]3. Strict Temperature Control: Maintain the reaction at or below 0 °C to slow down all reaction pathways. 4. Inert Atmosphere: Perform the reaction under nitrogen or argon to prevent oxidative side reactions that can generate initiators. |
| Multiple Isomers in Product Mixture | Poor Regioselectivity: The C3, C5, and C7 positions are all activated and compete for the electrophile. | 1. Dual Protection: Protect both the N-H and O-H groups. This is the most effective way to deactivate certain positions and direct nitration to a single desired site. 2. Optimize Nitrating Agent: Some reagents offer better selectivity. For example, bulkier reagents may favor less sterically hindered positions. 3. Solvent Screening: The polarity of the solvent can influence the regiochemical outcome. Test solvents like acetonitrile, dichloromethane, and nitromethane. [3] |
| Polynitrated Products Detected | Over-Nitration: The initial mononitrated product is still reactive enough to undergo a second nitration. | 1. Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the nitrating agent. [1]2. Slow Addition: Add the nitrating agent dropwise or via a syringe pump over an extended period to maintain a low instantaneous concentration. 3. Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular polynitration reaction. 4. Careful Monitoring: Monitor the reaction progress by TLC every 15-30 minutes and quench it as soon as the starting material is consumed. |
| Low or No Yield of Desired Product | Decomposition: The starting material may be degrading under the reaction conditions, or the nitrating agent may be ineffective. | 1. Reagent Purity: Ensure starting materials and solvents are pure and anhydrous. 2. In Situ Preparation: Prepare thermally sensitive nitrating agents like acetyl nitrate or trifluoroacetyl nitrate immediately before use and at the recommended low temperature. [1]3. Verify Conditions: Double-check that the temperature is low enough and that all reagents were added in the correct order and amounts. |
Section 4: Recommended Protocol for Controlled Nitration
This two-part protocol outlines a robust method for the selective nitration of 6-hydroxyindole by first protecting the reactive functional groups.
Part 1: Dual Protection of 6-Hydroxyindole
This example uses methylation for O-protection and Boc for N-protection. Other protecting groups can be substituted.
Step A: O-Methylation
-
Setup: To a solution of 6-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-methoxyindole.
Step B: N-Boc Protection
-
Setup: Dissolve the 6-methoxyindole (1.0 eq) from the previous step in anhydrous THF. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure N-Boc-6-methoxyindole.
Part 2: Selective Nitration using Trifluoroacetyl Nitrate
This protocol is adapted from methodologies described for the nitration of N-Boc-indoles. [2][4]
-
Setup: Dissolve the protected N-Boc-6-methoxyindole (1.0 eq) in anhydrous acetonitrile in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Nitrating Agent Preparation & Addition: In a separate flask, dissolve tetramethylammonium nitrate (NMe₄NO₃, 1.1 eq) in anhydrous acetonitrile. Cool this solution to 0 °C. Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to generate the nitrating agent in situ. After stirring for 10 minutes at 0 °C, add this freshly prepared solution dropwise to the cold (-20 °C) indole solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress carefully by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired nitro-indole isomer.
Section 5: Data Summary
The choice of nitrating agent has a profound impact on the outcome of the reaction.
| Nitrating Agent | Typical Conditions | Major Side Reactions | Selectivity Profile & Comments |
| HNO₃ / H₂SO₄ | H₂SO₄ solvent, 0 °C to RT | Polymerization (tar) , Oxidation, Polynitration | Very Poor. Extremely harsh and generally unsuitable for sensitive hydroxyindoles. Leads to complex mixtures and low yields. [1] |
| Acetyl Nitrate | Acetic anhydride, <10 °C | Polynitration, Hydrolysis of protecting groups | Moderate. Milder than mixed acid but can still be aggressive. Requires strict temperature control. Preparation in situ is mandatory. [1] |
| Benzoyl Nitrate | Acetonitrile, 0 °C | Rearrangement products | Good for C3-Nitration. Generally directs nitration to the C3 position on unprotected indoles. [1] |
| TFAA / NMe₄NO₃ | Acetonitrile, -20 °C to 0 °C | Minimal | Excellent. A powerful, non-acidic system that offers high yields and good selectivity with protected indoles. Minimizes polymerization. [2][4] |
| N-Nitrosaccharin | Lewis acid (e.g., Sc(OTf)₃), DCE, RT | Minimal | Excellent. A modern, stable, and mild crystalline reagent that provides a controlled source of the nitronium ion, showing broad functional group tolerance. [5] |
References
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Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26734–26738. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]
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Li, G., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(9), 1366–1376. [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
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Knowledge Expert. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. YouTube. [Link]
-
Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Noland, W. E., & Rieke, R. D. (1967). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry. [Link]
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Química Orgánica. (n.d.). Electrophilic substitution at the indole. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Request PDF. (n.d.). Effect of solvents on regioselectivity of anisole nitration. [Link]
-
Katayev, D., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3405. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 6-Hydroxy-1H-indole-2-carbonitrile for Preclinical Research
Welcome to the technical support center for the synthesis of 6-Hydroxy-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to produce this valuable indole derivative in the larger quantities required for preclinical studies. As you transition from bench-scale synthesis to multi-gram or even kilogram-scale production, you will likely encounter a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence. Our approach is grounded in established chemical principles and field-tested experience to ensure the robustness and reproducibility of your synthesis.
I. Strategic Approach to Synthesis and Scale-Up
The synthesis of this compound requires careful consideration of functional group compatibility, particularly the reactive phenolic hydroxyl group and the indole N-H proton. A robust synthetic strategy for preclinical scale-up should prioritize the use of readily available starting materials, high-yielding reactions, and purification methods that are amenable to large quantities.
A plausible and efficient synthetic route involves a multi-step process, likely beginning with a protected form of a 6-hydroxyindole precursor. The following workflow outlines a logical synthetic pathway, which will be the basis for our troubleshooting guide.
Caption: A proposed synthetic workflow for this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses common problems that may arise during each stage of the synthesis, providing potential causes and actionable solutions.
Step 1: Protection of the Phenolic Hydroxyl Group
Q1: My protection reaction is incomplete, and I observe a mixture of starting material and product. What should I do?
-
Potential Cause: Insufficient reactivity of the protecting agent or base, or suboptimal reaction conditions.
-
Recommended Actions:
-
Increase Reagent Equivalents: On a larger scale, mass transfer limitations can slow down the reaction. A modest increase in the equivalents of both the protecting agent (e.g., benzyl bromide) and the base (e.g., potassium carbonate) can drive the reaction to completion.
-
Optimize Temperature and Reaction Time: While many protection reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Choice of Solvent: Ensure your solvent (e.g., acetone, DMF) is anhydrous, as water can hydrolyze the protecting agent and deactivate the base.
-
Q2: I am observing the formation of multiple byproducts during the protection step. How can I minimize these?
-
Potential Cause: Over-alkylation or side reactions with other functional groups.
-
Recommended Actions:
-
Controlled Addition: Add the protecting agent slowly to the reaction mixture to maintain a low concentration and minimize side reactions. This is particularly important on a larger scale where heat dissipation can be an issue.
-
Alternative Protecting Groups: If byproducts persist, consider a different protecting group that is more selective for the phenolic hydroxyl group. Silyl ethers, for example, are often used for their high selectivity and ease of removal under mild conditions.[1]
-
Step 2: Indole Ring Formation (e.g., Fischer Indole Synthesis)
Q1: The yield of my Fischer Indole Synthesis is consistently low when scaling up. What are the likely culprits?
-
Potential Cause: Inefficient formation of the phenylhydrazone intermediate, decomposition of the intermediate or product under harsh acidic conditions, or poor heat transfer in a large reactor.
-
Recommended Actions:
-
Optimize Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, they can also lead to degradation. Consider using milder catalysts like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂). On a larger scale, exothermic reactions can lead to "hot spots." Ensure efficient stirring and controlled heating to maintain a consistent internal temperature.
-
Two-Step Procedure: Isolate the phenylhydrazone intermediate before proceeding with the cyclization. This allows for purification of the intermediate and can lead to a cleaner reaction and higher overall yield.
-
Inert Atmosphere: The indole ring is susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
-
Q2: I am observing the formation of regioisomers during the indole synthesis. How can I improve the regioselectivity?
-
Potential Cause: The use of an unsymmetrical ketone or aldehyde in the Fischer Indole Synthesis can lead to the formation of two different indole isomers.
-
Recommended Actions:
-
Choice of Synthetic Route: If regioselectivity is a persistent issue, consider alternative indole synthesis methods that offer better control, such as the Bartoli or Larock indole synthesis, depending on the availability of starting materials.
-
Careful Analysis and Purification: If the formation of isomers is unavoidable, develop a robust analytical method (e.g., HPLC) to quantify the isomeric ratio. Purification by column chromatography or selective crystallization may be necessary.
-
Step 3: Introduction of the Nitrile Group
Q1: The dehydration of the 2-carboxamide to the 2-carbonitrile is sluggish and gives a low yield. What can I do to improve this step?
-
Potential Cause: Inefficient dehydrating agent or harsh reaction conditions leading to decomposition.
-
Recommended Actions:
-
Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent. Other reagents to consider include trifluoroacetic anhydride (TFAA) or cyanuric chloride. The choice of reagent may require optimization.[2][3]
-
Temperature Control: The dehydration reaction can be exothermic. Maintain careful temperature control, often starting at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the dehydrating agent.
-
Step 4: Deprotection and Purification
Q1: During the deprotection of the benzyl group via hydrogenolysis, I am also reducing the nitrile group. How can I prevent this?
-
Potential Cause: The catalyst used for hydrogenolysis (e.g., Palladium on carbon) can also reduce the nitrile group under certain conditions.
-
Recommended Actions:
-
Catalyst Selection: Use a less active catalyst or a catalyst poison to selectively remove the benzyl group without affecting the nitrile. For example, using a lower loading of palladium or adding a small amount of a catalyst poison like quinoline can improve selectivity.
-
Alternative Deprotection Method: If hydrogenolysis is not selective, consider a different protecting group that can be removed under non-reducing conditions. For example, a silyl ether can be removed with a fluoride source like TBAF.
-
Q2: I am struggling with the purification of the final product on a large scale. Column chromatography is not practical. What are my options?
-
Potential Cause: The crude product contains impurities with similar polarity to the desired compound.
-
Recommended Actions:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screen is crucial to find a solvent or solvent system that provides good recovery and high purity.
-
Slurry Wash: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous base. The product can then be precipitated by acidification, leaving non-acidic impurities in the organic phase.
-
| Parameter | Bench-Scale (1-10 g) | Preclinical Scale-Up (>100 g) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure efficient heat transfer and stirring.[4] |
| Heating/Cooling | Heating mantle, ice bath | Circulating thermal fluid | Precise temperature control is critical to avoid side reactions and ensure reproducibility. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure adequate mixing to prevent localized concentration and temperature gradients. |
| Reagent Addition | Manual addition | Addition funnel, syringe pump | Controlled addition rates are crucial for managing exothermic reactions and minimizing byproduct formation. |
| Work-up | Separatory funnel | Reactor with bottom outlet valve | Plan for safe and efficient handling of large volumes of solvents and aqueous waste. |
| Purification | Column chromatography | Recrystallization, precipitation | Chromatography is often not feasible at scale; develop a robust crystallization procedure early on. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the 6-hydroxy position?
The "best" protecting group depends on the overall synthetic strategy and the reaction conditions for subsequent steps.
-
Benzyl (Bn): A common choice, stable to a wide range of conditions and can be removed by hydrogenolysis. However, care must be taken to avoid reduction of other functional groups.
-
Silyl ethers (e.g., TBDMS): Offer mild protection and deprotection conditions, but may not be stable to strongly acidic or basic conditions.
-
Methyl (Me): Very stable, but requires harsh conditions for removal (e.g., BBr₃), which may not be compatible with the final product. A methoxy precursor is also a viable starting material.[2][5]
Q2: How should I protect the indole N-H?
For many indole syntheses, protection of the N-H is not necessary. However, if subsequent reactions involve strong bases or electrophiles, protection may be required.
-
Sulfonyl groups (e.g., Tosyl): Electron-withdrawing, which can deactivate the indole ring towards certain electrophilic substitutions. Removable with strong base.
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It is a common choice for protecting the indole nitrogen.[6]
Q3: My final product is colored. Is this a sign of impurity?
Indole derivatives, especially those with hydroxyl groups, can be susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight coloration may be acceptable depending on the purity specifications, a significant color change often indicates the presence of oxidative degradation products. It is recommended to handle the final product under an inert atmosphere and store it protected from light and air.
Q4: What are the critical safety considerations when scaling up this synthesis?
-
Exothermic Reactions: Be aware of potentially exothermic steps, such as the Fischer indole synthesis and dehydration with POCl₃. Ensure adequate cooling capacity and controlled reagent addition.
-
Hazardous Reagents: Handle reagents like POCl₃, strong acids, and flammable solvents with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood or a designated process bay.
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented to prevent pressure build-up.
IV. Experimental Protocols
Protocol 1: General Procedure for Dehydration of 1H-Indole-2-carboxamide to 1H-Indole-2-carbonitrile
-
In a flame-dried, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, suspend the protected 6-Hydroxy-1H-indole-2-carboxamide in anhydrous chloroform.
-
Cool the suspension to 0 °C using a circulating chiller.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 4 equivalents) to the cooled suspension over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it over crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
This protocol is a general guideline and may require optimization for the specific substrate.
Caption: A decision tree for the purification of the final product at scale.
V. References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Sahu, S., et al. (2022). Synthesis of functionalized indoles via cascade benzannulation strategies: a decade's overview. Organic & Biomolecular Chemistry.
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). The Chemical Record, 23(3).
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
-
Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. (n.d.). The Journal of Organic Chemistry.
-
Protecting groups. (n.d.). Oxford Learning Link.
-
Synthesis of functionalized indoles via cascade benzannulation strategies: a decade's overview. (2022). PubMed.
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). NIH.
-
A novel synthesis of N-hydroxyindoles by annulation of nitrosoarenes with alkynones. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews.
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.). The Distant Reader.
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed.
-
Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. (n.d.). Green Chemistry (RSC Publishing).
-
6-Hydroxyindole. (n.d.). PubChem - NIH.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxy-1H-indole-2-carbonitrile
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Hydroxy-1H-indole-2-carbonitrile. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages a comparative approach. By analyzing the experimentally determined NMR data of the closely related analogue, 6-Methoxy-1H-indole-2-carbonitrile, and applying established principles of NMR spectroscopy, we can confidently predict and interpret the spectral features of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and molecular characterization.
The Significance of Indole Scaffolds in Modern Research
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The precise characterization of substituted indoles is therefore of paramount importance for advancing scientific discovery. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2][3]
This guide focuses on this compound, a molecule of interest due to the combined electronic effects of the hydroxyl (-OH) and cyano (-CN) groups on the indole ring. Understanding its spectral properties is crucial for reaction monitoring, purity assessment, and the rational design of new chemical entities.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1, alongside the experimental data for 6-Methoxy-1H-indole-2-carbonitrile.[4]
Table 1: Comparison of ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Position | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 6-Methoxy-1H-indole-2-carbonitrile[4] | Multiplicity | Coupling Constant (J) in Hz |
| H1 (NH) | ~12.0 | 8.71 (in CDCl₃) | br s | - |
| H3 | ~7.20 | 6.83 (in CDCl₃) | s | - |
| H4 | ~7.45 | 7.52 (in CDCl₃) | d | ~8.8 |
| H5 | ~6.70 | 6.88 (in CDCl₃) | dd | ~8.8, ~2.2 |
| H7 | ~7.05 | 7.13 (in CDCl₃) | d | ~2.2 |
| 6-OH | ~9.50 | - | s | - |
| 6-OCH₃ | - | 3.86 (in CDCl₃) | s | - |
Note: The experimental data for the methoxy analogue was reported in CDCl₃. For a more direct comparison, predictions for the hydroxy compound are based on dissolution in DMSO-d₆, a common solvent for polar compounds, which also aids in the observation of exchangeable protons like -NH and -OH.
Rationale for Chemical Shift Assignments:
-
H1 (NH): The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and participation in hydrogen bonding. In DMSO-d₆, this peak is expected to be significantly downfield, around 12.0 ppm.
-
H3: The C3-proton of the indole ring is a singlet and its chemical shift is influenced by the electron-withdrawing cyano group at C2.
-
Aromatic Protons (H4, H5, H7): The substitution pattern on the benzene ring dictates the appearance of these protons. H4 and H5 will exhibit ortho-coupling, while H5 and H7 will show meta-coupling. The hydroxyl group at C6 is an electron-donating group, which will cause an upfield shift (shielding) of the ortho (H5, H7) and para (no proton at this position) protons compared to unsubstituted indole.
-
6-OH: The phenolic proton will appear as a singlet, and its chemical shift is dependent on concentration and temperature.
The primary difference between the spectra of the 6-hydroxy and 6-methoxy analogues will be the absence of the methoxy singlet (~3.86 ppm) and the appearance of a phenolic proton singlet for the former. The electronic effects of -OH and -OCH₃ groups are similar, so the aromatic proton shifts will be comparable, with minor variations.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Table 2 presents the predicted chemical shifts for this compound and the experimental data for its 6-methoxy counterpart.[4]
Table 2: Comparison of ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Position | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 6-Methoxy-1H-indole-2-carbonitrile[4] |
| C2 | ~128 | 104.8 (Cquat) |
| C3 | ~105 | 93.8 (CH) |
| C3a | ~125 | 120.6 (Cquat) |
| C4 | ~123 | 122.9 (Ar-CH) |
| C5 | ~112 | 114.9 (Ar-CH) |
| C6 | ~155 | 159.7 (Cquat) |
| C7 | ~98 | 93.8 (CH) |
| C7a | ~138 | 138.2 (Cquat) |
| CN | ~115 | 114.8 (Cquat) |
| OCH₃ | - | 55.7 (OCH₃) |
Rationale for Chemical Shift Assignments:
-
C2 and C3: The C2 carbon, attached to the electron-withdrawing cyano group, will be significantly downfield. The chemical shift of C3 will be influenced by both the adjacent nitrogen and the C2 substituent.
-
C6: This carbon, directly attached to the oxygen of the hydroxyl group, will be the most downfield of the aromatic carbons due to the deshielding effect of the electronegative oxygen atom.
-
C7: The C7 carbon is ortho to the electron-donating hydroxyl group and is expected to be significantly shielded (upfield shift).
-
CN: The carbon of the cyano group will appear in the characteristic region for nitriles.
The replacement of the methoxy group with a hydroxyl group is not expected to cause drastic changes in the ¹³C NMR spectrum, but subtle shifts in the positions of the aromatic carbons, particularly C5, C6, and C7, can be anticipated.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, the following protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
NMR Instrument Parameters
The following are general parameters and may need to be optimized for the specific instrument being used.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
Visualizing the Molecular Structure and Assignments
To aid in the understanding of the NMR data, the molecular structure of this compound with atom numbering is provided below.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Hydroxy-1H-indole-2-carbonitrile
<_ _>
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation behavior of 6-Hydroxy-1H-indole-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal factors behind fragmentation pathways. By comparing predicted patterns from different ionization techniques and grounding these predictions in the established behavior of analogous chemical structures, this guide serves as a practical tool for structural elucidation and method development.
Introduction
This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Accurate characterization of such molecules is fundamental to synthetic chemistry and drug discovery. Mass spectrometry (MS) is a cornerstone technique for this purpose, providing not only the molecular weight but also a structural fingerprint through controlled fragmentation. This guide will compare the fragmentation patterns expected from two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization with Collision-Induced Dissociation (CID) via Electrospray Ionization (ESI).
Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a high-energy technique that typically produces a rich fragmentation spectrum, offering deep structural insights. The process begins with the formation of a radical cation (M+•), which then undergoes a series of characteristic bond cleavages. For this compound (Molecular Weight: 158.15 g/mol ), the molecular ion peak is expected at m/z 158 .
The fragmentation of the indole ring system is well-documented. A key fragmentation process for indoles is the loss of hydrogen cyanide (HCN)[1]. Phenols, on the other hand, are known to characteristically lose carbon monoxide (CO)[2]. The presence of both moieties in our target molecule suggests a competitive fragmentation landscape.
Key Predicted EI Fragmentation Pathways:
-
Loss of HCN (m/z 131): The nitrile group at the 2-position provides a facile pathway for the elimination of a neutral HCN molecule (27 Da). This is a common fragmentation for indole derivatives and would result in a significant peak at m/z 131[1].
-
Loss of CO (m/z 130): The phenolic hydroxyl group can initiate the loss of carbon monoxide (28 Da) from the benzene portion of the indole ring, a classic fragmentation for phenols[2]. This would produce a strong fragment ion at m/z 130.
-
Sequential Loss of H• and CO (m/z 129): Following the initial formation of the molecular ion, the loss of a hydrogen radical (H•) can occur, leading to an [M-1]+ ion at m/z 157. This ion can then subsequently lose CO to yield a fragment at m/z 129.
-
Retro-Diels-Alder (RDA) Fragmentation: The indole nucleus can undergo a retro-Diels-Alder reaction, which involves the cleavage of the heterocyclic ring[3][4]. This complex fragmentation can provide diagnostic ions that help confirm the core indole structure. For many indole alkaloids, this pathway is a defining characteristic of their mass spectra[5][6].
The following diagram illustrates the primary predicted fragmentation cascade under EI conditions.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Part 2: Comparative Analysis with ESI-MS/MS
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-. Fragmentation is then induced in a collision cell (tandem mass spectrometry or MS/MS). This method is highly relevant for samples analyzed by liquid chromatography (LC-MS).
Positive Ion Mode ([M+H]+, m/z 159)
In positive ion mode, the initial species would be the protonated molecule at m/z 159 . The proton is likely to be located on the indole nitrogen or the nitrile nitrogen[7]. Collision-Induced Dissociation (CID) of this ion is expected to result in the loss of small neutral molecules.
-
Comparison with EI: Unlike the radical-driven fragmentation in EI, CID of an even-electron ion like [M+H]+ typically avoids radical losses. The loss of HCN is still a probable pathway, leading to a fragment at m/z 132. However, the loss of CO is less common from a protonated precursor compared to a radical cation. Instead, loss of water (H₂O) might be observed if protonation facilitates its elimination. Studies on similar indole alkaloids show that fragmentation pathways are often initiated by proton transfer to different sites within the molecule, triggering specific cleavages[5][7].
Negative Ion Mode ([M-H]-, m/z 157)
In negative ion mode, deprotonation will occur at the most acidic site, which is the phenolic hydroxyl group. The resulting precursor ion at m/z 157 will have a localized negative charge on the oxygen atom.
-
Comparison with EI: Fragmentation of the [M-H]- ion is driven by the phenoxide anion. This can lead to distinct fragmentation patterns compared to EI. For instance, the loss of CO is a plausible pathway. Fragmentation analysis of phenolic acids in negative ESI mode often shows characteristic losses related to the functional groups present[8][9]. The nitrile group could also participate, potentially leading to unique rearrangements or losses. The fragmentation of deprotonated indole alkaloids can be significantly different from their protonated counterparts, sometimes producing fewer, but more diagnostic, product ions[10].
| Ionization Mode | Precursor Ion (m/z) | Key Predicted Fragments (m/z) | Primary Neutral Loss | Mechanistic Driver |
| EI | 158 ([M]+•) | 131, 130, 129 | HCN, CO, H• | Radical site initiation |
| ESI (+) MS/MS | 159 ([M+H]+) | 132 | HCN | Protonation and charge migration |
| ESI (-) MS/MS | 157 ([M-H]-) | 129 | CO | Anionic charge on phenoxide |
Part 3: Recommended Experimental Protocols
To obtain comprehensive mass spectrometric data for this compound, employing both GC-MS (for EI) and LC-MS/MS (for ESI) is recommended.
Protocol 1: GC-MS for Electron Ionization (EI) Data
This protocol is designed to generate a classic, library-searchable EI spectrum. The volatility of the analyte must be confirmed, or derivatization may be required.
-
Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a volatile, GC-compatible solvent like dichloromethane or ethyl acetate[11]. Ensure the sample is free of particulates.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polymethylsiloxane (HP-5ms or equivalent), is a good starting point[12].
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min[12].
-
Oven Program: Start at 50 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min). This program should be optimized based on the analyte's retention time.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared to commercial and public libraries[13].
-
Source Temperature: 230 °C[12].
-
Quadrupole Temperature: 150 °C[12].
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Protocol 2: LC-MS/MS for ESI Data
This protocol is ideal for analyzing the compound from complex matrices or when coupled with liquid chromatography separation.
-
Sample Preparation: Prepare a 1 µg/mL solution in a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to aid ionization[14].
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this type of aromatic molecule.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.
-
Source Parameters: Optimize capillary voltage (e.g., 3-4.5 kV), gas temperatures (e.g., 300-350 °C), and gas flows (nebulizer and drying gas) to achieve a stable and strong signal for the precursor ion[15][16][17].
-
MS/MS Analysis: Use a product ion scan mode. Isolate the precursor ion ([M+H]+ or [M-H]-) in the first mass analyzer and apply varying collision energies (e.g., stepping from 10 to 40 eV) in the collision cell to generate a comprehensive fragmentation spectrum.
-
Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, driven by the interplay of its three key functional groups: the indole core, the phenolic hydroxyl group, and the nitrile substituent. Electron Ionization is expected to produce a complex spectrum featuring characteristic losses of HCN and CO, providing a robust fingerprint for structural confirmation. In contrast, ESI-MS/MS in positive and negative modes will offer complementary data, with fragmentation pathways dictated by the site of protonation or deprotonation. By applying the detailed protocols and comparative analysis presented in this guide, researchers can confidently elucidate the structure of this and related indole derivatives, ensuring the scientific integrity of their work.
References
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 24(3), 295-308. [Link]
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Aguiar, G. P., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(1), 13-21. [Link]
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Verma, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 968. [Link]
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Zhao, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 169-175. [Link]
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Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2891. [Link]
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Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Preprints.org. [Link]
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Sinosaki, N., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 31(1), 123-131. [Link]
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Sun, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81. [Link]
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Hussan, R., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(11), 3321. [Link]
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Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Chen, H., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(22), 2637-2645. [Link]
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Wansi, J. D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8217. [Link]
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Mészáros, N., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 833-841. [Link]
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A Comparative Guide to Purity Determination: An Optimized HPLC-UV Method for 6-Hydroxy-1H-indole-2-carbonitrile
This guide provides a comprehensive, technically grounded protocol for determining the chemical purity of 6-Hydroxy-1H-indole-2-carbonitrile, a key intermediate in pharmaceutical synthesis. We will detail a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, explain the scientific rationale behind the chosen parameters, and compare its performance against other analytical techniques. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies, ensuring trustworthiness and reproducibility in a GxP environment.[1][2]
The indole scaffold is a foundational structure in a vast number of natural products and pharmaceutical agents.[3][4] Consequently, the purity of indole-based intermediates like this compound is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy.[2][5] HPLC is a cornerstone of pharmaceutical analysis, offering precise and reliable separation of compounds.[6][7][8] This guide will demonstrate its optimal application for the topic compound.
Proposed HPLC-UV Method for Purity Analysis
The following reversed-phase HPLC method has been developed for the accurate quantitation of this compound and the separation of its potential process-related impurities and degradation products.
Rationale for Methodological Choices
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of indole derivatives and the principles of chromatography.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its versatility in retaining moderately polar to nonpolar analytes.[9][10] The hydroxyl and nitrile functionalities on the indole ring provide a polarity that is well-suited for interaction with a C18 stationary phase.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The gradient, starting with a higher aqueous content and increasing the organic solvent percentage, allows for the elution of a wide range of potential impurities with varying polarities, which is essential for a comprehensive purity assessment.[9] The addition of 0.1% formic acid is critical; it protonates residual silanols on the silica-based column, minimizing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.
-
UV Detection Wavelength: Indole derivatives are known to possess strong chromophores. While the ideal wavelength should be determined by measuring the UV absorbance maximum (λmax) of a pure standard solution, 280 nm is a robust starting point for hydroxyindoles, providing excellent sensitivity for the parent compound and many related aromatic impurities.[9][11]
Experimental Protocol
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (Ultrapure or HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Workflow Visualization
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A Comparative Analysis of the Biological Activities of 5-Hydroxyindole and 6-Hydroxyindole: A Guide for Researchers
In the landscape of drug discovery and biomedical research, indole derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. Among these, hydroxylated indoles are of particular interest due to their diverse pharmacological properties. This guide provides an in-depth comparative study of two key positional isomers: 5-hydroxyindole and 6-hydroxyindole. While direct, head-to-head quantitative comparisons in the literature are sparse, this document synthesizes available data to illuminate their respective biological activities, offering insights for researchers, scientists, and drug development professionals.
Introduction to Hydroxyindoles: The Significance of Hydroxyl Group Positioning
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental component of the amino acid tryptophan and its many metabolites. The introduction of a hydroxyl group to the indole ring dramatically influences its electronic properties, reactivity, and interactions with biological targets. The position of this hydroxyl group is a critical determinant of the molecule's biological profile. This guide focuses on the C5 and C6-hydroxylated isomers, exploring how this seemingly minor structural variation impacts their antioxidant, anticancer, and neuroprotective potential. 5-hydroxyindole is a well-known component of the neurotransmitter serotonin and its metabolites, while 6-hydroxyindole is also a subject of investigation for its biological relevance.[1][2]
Biological Activity Profile of 5-Hydroxyindole
5-Hydroxyindole is a significant metabolite of tryptophan and a core structure in several neuroactive molecules, including serotonin.[3] Its biological activities are a subject of considerable research, particularly in the realms of antioxidant defense and neuroprotection.
Antioxidant and Anti-apoptotic Effects
5-Hydroxyindole has demonstrated notable antioxidant properties. It can effectively suppress cytotoxicity induced by oxidative stressors like tert-butylhydroperoxide (t-BHP). This protective effect is attributed to its ability to mitigate the generation of intracellular reactive oxygen species (ROS), lipid peroxidation, and the depletion of glutathione. Furthermore, 5-hydroxyindole has been shown to protect mitochondrial integrity by restoring the mitochondrial membrane potential, thereby inhibiting the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade.[4] The antioxidant activity of 5-hydroxyindoles is believed to be dependent on the presence of vitamin E, suggesting a synergistic relationship where the hydroxyindole may help regenerate the chromanoxyl radical of vitamin E.[5][6]
Anticancer Potential
The 5-hydroxyindole scaffold is a key feature in a variety of compounds investigated for their anticancer properties.[3][7] For instance, derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, such as MCF-7.[7] These compounds are thought to exert their effects through various mechanisms, including the inhibition of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7] Furthermore, novel 5-hydroxyindole-based compounds have been designed as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer progression, showing antiproliferative effects on cancer cell lines like K562.[8]
Neuroprotective Properties
Beyond its general antioxidant effects, 5-hydroxyindole has been specifically noted for its neuroprotective capabilities. Studies have shown that it can protect neuronal cells from oxidative glutamate toxicity.[9] This neuroprotective effect is linked to its phenolic chemical properties rather than any estrogenic activity, highlighting its potential as a non-hormonal neuroprotective agent.[9]
Biological Activity Profile of 6-Hydroxyindole
Research on 6-hydroxyindole, while less extensive than on its 5-hydroxy counterpart, has revealed its own unique and potent biological activities.
Potent Tyrosinase Inhibition
One of the most striking reported activities of 6-hydroxyindole is its potent inhibitory effect on human melanoma tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. In a comparative study, 6-hydroxyindole was found to be a more potent inhibitor of tyrosinase than 5-hydroxyindole, with a significantly lower IC50 value. This suggests that the 6-position of the hydroxyl group is more favorable for interaction with the active site of this enzyme.
Anticancer and Kinase Inhibition Potential
The 6-hydroxyindole scaffold has also been incorporated into novel compounds with potential anticancer applications. For example, it has been used in the design of VEGFR-2 inhibitors, a target in anti-angiogenic cancer therapy. The shift from a 5-hydroxy to a 6-hydroxyindole core in certain inhibitor series has been noted to have significant implications for the in vitro and in vivo properties of these compounds. Additionally, 6,7-annulated-4-substituted indole compounds have been synthesized and shown to inhibit the proliferation of L1210 leukemic cells in vitro, inducing apoptosis and mitotic disruption.
Comparative Analysis and Future Directions
Antioxidant Activity: Both isomers possess antioxidant properties due to the electron-donating nature of the phenolic hydroxyl group. However, without direct comparative IC50 values from standardized assays like DPPH or ABTS, it is difficult to definitively state which isomer is the more potent radical scavenger. The synergistic effect with vitamin E noted for 5-hydroxyindole warrants investigation for the 6-hydroxy isomer as well.[5][6]
Anticancer Activity: Both scaffolds have been successfully utilized in the design of anticancer agents. The efficacy of these derivatives appears to be highly dependent on the other substitutions on the indole ring. A systematic study comparing the anticancer effects of simple, unsubstituted 5- and 6-hydroxyindoles across a panel of cancer cell lines would be highly informative.
Enzyme Inhibition: The most distinct difference observed so far is in their ability to inhibit tyrosinase, with 6-hydroxyindole being a markedly more potent inhibitor. This highlights the critical role of hydroxyl group positioning in directing the interaction with specific protein targets.
The following table summarizes the known biological activities, though direct comparative quantitative data is largely unavailable.
| Biological Activity | 5-Hydroxyindole | 6-Hydroxyindole | Direct Comparative Data |
| Antioxidant | Demonstrated antioxidant and anti-apoptotic effects.[4] | Presumed antioxidant activity due to phenolic structure. | Lacking |
| Anticancer | Scaffold for various anticancer agents (e.g., survivin, EZH2 inhibitors).[7][8] | Scaffold for potential anticancer agents (e.g., VEGFR-2 inhibitors). | Lacking |
| Neuroprotection | Protects neuronal cells from oxidative stress.[9] | Not extensively studied. | Lacking |
| Tyrosinase Inhibition | Weaker inhibitor. | Potent inhibitor. | 6-hydroxyindole is more potent. |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. The causality behind experimental choices is explained to ensure scientific integrity.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a series of dilutions of the 5-hydroxyindole, 6-hydroxyindole, and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard solution to each well.
-
Add a fixed volume of the DPPH working solution to all wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(
- ) / ] x 100. -
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates higher antioxidant capacity.
-
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-hydroxyindole and 6-hydroxyindole for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Assay:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
Both 5-hydroxyindole and 6-hydroxyindole are valuable scaffolds in medicinal chemistry with distinct and promising biological activities. While 5-hydroxyindole's antioxidant and neuroprotective roles are more extensively documented, likely due to its connection to serotonin metabolism, 6-hydroxyindole exhibits particularly potent tyrosinase inhibitory activity. The stark difference in tyrosinase inhibition underscores the profound impact of hydroxyl group positioning on biological function.
This guide highlights the need for direct, systematic comparative studies to quantify and compare the antioxidant, anticancer, and other biological activities of these two isomers. Such research will provide a clearer understanding of their structure-activity relationships and facilitate the rational design of new therapeutic agents based on these versatile indole scaffolds.
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Validating the Mechanism of Action of 6-Hydroxy-1H-indole-2-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise validation of a small molecule's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring on-target efficacy while minimizing off-target toxicities. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of a novel compound, 6-Hydroxy-1H-indole-2-carbonitrile .
While the specific biological target of this compound is not yet fully characterized in publicly available literature, its structural motifs—a hydroxyindole core and a carbonitrile group—are present in numerous compounds with known bioactivities. Drawing from the established pharmacology of related indole derivatives, which are known to target a variety of enzymes, we hypothesize that This compound acts as an inhibitor of a key signaling kinase involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
This guide will present a systematic and rigorous approach to test this hypothesis, comparing the experimental workflow and potential outcomes for this compound against a well-characterized, clinically relevant VEGFR-2 inhibitor, Sorafenib .
Section 1: The Rationale - Why Hypothesize Kinase Inhibition?
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. The hydroxyl group at the 6-position and the carbonitrile at the 2-position of the indole ring can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases. Furthermore, indole derivatives have been documented to inhibit a range of kinases involved in oncogenic signaling. Therefore, proposing a kinase inhibitory MoA for this compound is a scientifically sound starting point for our investigation.
Section 2: A Multi-pronged Approach to MoA Validation
A robust MoA validation strategy relies on a tiered experimental approach, moving from broad, predictive methods to highly specific, target-focused assays. Our proposed workflow is designed to build a comprehensive and self-validating body of evidence.
Caption: A tiered workflow for validating the mechanism of action.
Phase 1: Target Identification & Initial Screening
In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses for potential protein targets.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Target Database Screening: Utilize a panel of validated target prediction tools. These platforms employ a variety of algorithms, including ligand-based similarity searching and structure-based docking, to predict potential protein-ligand interactions.
-
Recommended Tools:
-
SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known active ligands.
-
BindingDB: A public database of measured binding affinities, allowing for searches of structurally similar compounds.
-
SuperPred: A web server for predicting the therapeutic class and targets of a compound.
-
-
-
Data Analysis: Analyze the output from each tool, looking for consensus predictions. Rank the potential targets based on the prediction scores and their biological relevance to a disease area of interest (e.g., oncology).
Expected Outcome: A ranked list of potential protein targets, with kinases like VEGFR-2, PDGFR, and FGFR expected to feature prominently based on the indole scaffold.
Broad-Spectrum Kinase Panel Screen
An unbiased, broad-spectrum kinase screen is a powerful experimental approach to identify the primary kinase targets of a novel compound.
Experimental Protocol: Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Assay Format: Typically, these services utilize in vitro enzymatic assays. The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. Hits are typically defined as kinases inhibited by more than a certain threshold (e.g., >50% or >70%).
Data Presentation: Hypothetical Kinase Screen Results
| Kinase Target | This compound (% Inhibition @ 1 µM) | Sorafenib (% Inhibition @ 1 µM) |
| VEGFR-2 | 85 | 92 |
| PDGFRβ | 78 | 88 |
| c-Kit | 65 | 85 |
| RAF1 | 30 | 95 |
| EGFR | 15 | 25 |
| ... (other kinases) | <10 | <20 |
This is hypothetical data for illustrative purposes.
Phase 2: In Vitro Target Validation
Biochemical IC50 Determination
Once primary hits are identified, the next step is to quantify the potency of the compound against the purified enzyme.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Assay Principle: A variety of assay formats can be used, such as those based on fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™). The principle involves measuring the enzymatic activity of purified VEGFR-2 kinase in the presence of varying concentrations of the inhibitor.
-
Reagents:
-
Purified, active human VEGFR-2 kinase domain.
-
A suitable peptide or protein substrate.
-
ATP.
-
Assay-specific detection reagents.
-
-
Procedure: a. Prepare a serial dilution of this compound and the comparator, Sorafenib. b. In a microplate, combine the kinase, substrate, and inhibitor at each concentration. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period at a controlled temperature (e.g., 30°C for 60 minutes). e. Stop the reaction and add the detection reagents. f. Read the signal on a compatible plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| This compound | 50 | 150 | 300 |
| Sorafenib | 6 | 20 | 50 |
This is hypothetical data for illustrative purposes.
Mechanism of Inhibition Studies
To further characterize the interaction, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to the enzyme's substrates (ATP and the peptide/protein substrate).
Experimental Protocol: Michaelis-Menten Kinetics
-
Assay Setup: Perform the VEGFR-2 kinase assay as described above, but with a matrix of varying concentrations of both the inhibitor and one of the substrates (either ATP or the peptide substrate), while keeping the other substrate at a fixed, saturating concentration.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's Vmax and Km.
-
Competitive Inhibition: Increased apparent Km, Vmax remains unchanged.
-
Non-competitive Inhibition: Decreased Vmax, Km remains unchanged.
-
Uncompetitive Inhibition: Decreased Vmax and decreased apparent Km.
-
Caption: Expected outcomes for mechanism of inhibition studies.
Expected Outcome for this compound: Given its structural similarity to other kinase inhibitors, an ATP-competitive mechanism is the most likely outcome.
Phase 3: Cellular & Functional Confirmation
Target Engagement Assay (CETSA)
Confirming that the compound binds to its intended target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure: a. Treat intact cells (e.g., HUVECs, which express high levels of VEGFR-2) with this compound or vehicle control. b. Lyse the cells. c. Aliquot the cell lysates and heat them to a range of temperatures. d. Centrifuge to pellet the aggregated, denatured proteins. e. Analyze the soluble fraction by Western blot using an antibody specific for VEGFR-2.
-
Data Analysis: Plot the amount of soluble VEGFR-2 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phosphorylation Status of Downstream Effectors
If this compound inhibits VEGFR-2, it should block the downstream signaling cascade initiated by VEGF.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HUVECs). b. Serum-starve the cells to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound or Sorafenib for a defined period. d. Stimulate the cells with recombinant human VEGF.
-
Protein Extraction and Western Blotting: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with primary antibodies specific for:
- Phospho-VEGFR-2 (pY1175)
- Total VEGFR-2
- Phospho-Akt (a downstream effector)
- Total Akt
- Phospho-ERK1/2 (another downstream effector)
- Total ERK1/2 d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Hypothesized signaling pathway inhibited by the compound.
Cellular Phenotypic Assays
The final step is to demonstrate that target inhibition translates into a relevant cellular phenotype.
Experimental Protocol: Anti-Angiogenesis Assay (Tube Formation Assay)
-
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
-
Procedure: a. Coat a 96-well plate with Matrigel™. b. Seed HUVECs onto the Matrigel™ in the presence of varying concentrations of this compound or Sorafenib. c. Incubate for several hours to allow for tube formation. d. Image the wells using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Data Presentation: Comparative Phenotypic Data
| Compound | Anti-proliferative EC50 (HUVEC, nM) | Tube Formation Inhibition EC50 (nM) |
| This compound | 100 | 120 |
| Sorafenib | 20 | 25 |
This is hypothetical data for illustrative purposes.
Conclusion: Building a Coherent MoA Narrative
By systematically progressing through this multi-tiered validation workflow, researchers can build a robust and compelling case for the mechanism of action of this compound. The convergence of evidence from computational predictions, direct biochemical assays, target engagement in a cellular context, downstream signaling modulation, and functional cellular outcomes provides the necessary scientific rigor to confidently advance a compound through the drug discovery pipeline.
The comparison with a well-established drug like Sorafenib at each stage provides a critical benchmark for evaluating the potency, selectivity, and potential advantages of the novel compound. This comprehensive approach, grounded in scientific integrity and logical progression, is the hallmark of a successful mechanism of action validation campaign.
References
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General Principles of Small Molecule MoA Validation
- Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery
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Biophysical Methods in Drug Discovery
- Title: Biophysical Approaches to Small Molecule Discovery and Valid
- Source: YouTube (UCSF QBC)
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Target Identification Techniques
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Biological Activities of Indole Derivatives
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VEGFR-2 Signaling in Angiogenesis
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-
URL: [Link]
A Comparative Guide to 6-Hydroxy-1H-indole-2-carbonitrile and Other Indole-Based Kinase Inhibitors
This guide provides a deep, comparative analysis of indole-based kinase inhibitors, with a special focus on the structural attributes of 6-Hydroxy-1H-indole-2-carbonitrile. While this specific compound is commercially available, its biological activity profile is not extensively documented in public literature. Therefore, this document will leverage established structure-activity relationship (SAR) principles from well-characterized indole inhibitors to forecast its potential and compare it against known alternatives targeting key kinases in drug discovery.
The Indole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[3] The indole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the hydrogen-bonding capability of the N-H group, allows it to mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region.[2][4][5] Modifications to the indole core at various positions have yielded a multitude of inhibitors with varying potency and selectivity against different kinase families.[4][6][7]
Structural Analysis of this compound
To understand the potential of this compound as a kinase inhibitor, we must dissect its key structural features in the context of known SAR:
-
The Indole Core : Provides the fundamental framework for ATP-competitive binding.
-
2-Carbonitrile Group (-CN) : The substitution at the C2 position is critical. The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its linear geometry can influence how the molecule fits into the ATP binding pocket. Research on related scaffolds, such as indole-3-carbonitriles, has identified potent inhibitors for kinases like DYRK1A and TRK, suggesting the carbonitrile moiety is favorable for kinase inhibition.[8][9]
-
6-Hydroxy Group (-OH) : Substitution at the C6 position can significantly impact activity and selectivity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site to enhance potency. Furthermore, it can improve the compound's aqueous solubility. Studies have shown that substitutions at the C6 position of the indole ring are important for the inhibition of kinases like CDK5.[6][7]
Based on these features, this compound possesses the necessary pharmacophoric elements to function as a kinase inhibitor. Its specific target profile, however, would require empirical validation.
Comparative Analysis with Established Indole-Based Inhibitors
To contextualize the potential of our lead compound, we will compare its structural class to three distinct classes of well-studied indole-based inhibitors targeting different kinases: PIM, CDK, and GSK-3β.
Indole-Based PIM Kinase Inhibitors
The PIM kinases (PIM-1, -2, and -3) are serine/threonine kinases that are frequently overexpressed in various cancers and are involved in cell survival and proliferation.[10] Many potent PIM inhibitors are based on the indole scaffold.[6][11]
-
Structural Class : Often feature substitutions at the C3 and C5 positions. For example, 3,5-disubstituted indole derivatives have shown potent, pan-PIM inhibitory activity.[11][12]
-
Mechanism : These compounds typically occupy the ATP-binding site. The indole N-H forms a crucial hydrogen bond with the hinge region of the kinase.
-
Comparison : Unlike the 3,5-disubstituted PIM inhibitors, this compound has substitutions at C2 and C6. This different substitution pattern would likely alter its selectivity profile. While it might not be an optimal PIM inhibitor, the presence of hydrogen-bonding groups at both ends of the molecule could allow it to adapt to various kinase active sites.
Oxindole-Based CDK Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[13] The oxindole (2-indolinone) core is a prominent scaffold for CDK inhibitors.[3][14][15][16]
-
Structural Class : Characterized by an oxidized indole core (the indolinone) with a substituent at the C3 position, often an exocyclic double bond. This substituent projects into the ATP binding site to form key interactions.
-
Mechanism : The oxindole's lactam moiety forms hydrogen bonds with the kinase hinge region (e.g., with the backbone of Leu83 in CDK2), mimicking the interactions of the adenine ring of ATP.[16]
-
Comparison : this compound lacks the C3-exocyclic double bond and the C2-oxo group characteristic of this class. However, its planar indole ring and hydrogen-bonding N-H group could still allow it to engage the CDK hinge region. The 2-carbonitrile and 6-hydroxy groups would interact with different regions of the ATP pocket compared to the typical oxindole substituents, likely leading to a different potency and selectivity profile.
Indolylmaleimide-Based GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[17][18]
-
Structural Class : These inhibitors often consist of a maleimide ring linked to an indole moiety. Non-symmetrically substituted indolylmaleimides have demonstrated potent GSK-3β inhibition.[19]
-
Mechanism : The maleimide portion of the molecule typically forms hydrogen bonds within the ATP-binding site of GSK-3β, while the indole group occupies a more hydrophobic region. Covalent inhibitors based on this scaffold have also been developed to target a cysteine residue near the active site.[20]
-
Comparison : this compound is a much smaller and structurally simpler molecule than the indolylmaleimides. It lacks the maleimide ring system required for the canonical binding mode of this inhibitor class. Therefore, it is less likely to be a potent GSK-3β inhibitor through the same mechanism, although off-target activity cannot be ruled out without experimental testing.
Data Summary
The following table summarizes the inhibitory activity of representative indole-based kinase inhibitors from the classes discussed. Data for this compound is designated as "Not Available" (N/A) due to the lack of published data.
| Inhibitor Class | Example Compound | Primary Kinase Target(s) | IC₅₀ (nM) | Reference |
| PIM Inhibitor | Compound 5 (a 3,5-disubstituted indole) | PIM-1, PIM-2, PIM-3 | 370, 410, 300 | [6] |
| CDK Inhibitor | Compound 16 (an oxindole derivative) | CDK2 | 60 | [16] |
| GSK-3β Inhibitor | IM-12 (an indolylmaleimide) | GSK-3β | Activity comparable to SB-216763 | [19] |
| Hypothetical | This compound | N/A | N/A | N/A |
Experimental Validation: Protocols and Workflows
To empirically determine the kinase inhibitory profile and cellular effects of a novel compound like this compound, a series of standardized biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[21][22]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[21]
-
Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[21]
-
Enzyme Addition : Add 2.5 µL of the target kinase (e.g., CDK2/Cyclin E) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.[21]
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final concentrations should be optimized for the specific kinase, typically near the Kₘ for ATP and substrate.[21][22]
-
Reaction Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[21]
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.[21]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[23]
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding : Seed a cancer cell line of interest (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[23]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[23]
-
Data Acquisition : Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Conclusion and Future Directions
The indole scaffold remains a cornerstone of modern kinase inhibitor design.[1] While the specific inhibitory profile of This compound is yet to be publicly detailed, a structural analysis reveals key pharmacophoric features—a planar indole core, a C2-carbonitrile, and a C6-hydroxyl group—that suggest potential for kinase inhibition.
A direct comparison with established indole-based inhibitors for PIM, CDK, and GSK-3β kinases highlights that its unique C2/C6 substitution pattern likely confers a distinct selectivity profile. It does not fit perfectly into the SAR models for these specific inhibitor classes, suggesting it may target other kinases or interact with these targets in a non-canonical manner.
The path forward is clear: empirical validation is essential. The protocols detailed in this guide provide a robust framework for an initial investigation. A broad kinase panel screening would be the first step to identify primary targets, followed by the determination of IC₅₀ values for promising hits. Subsequent cell-based assays would then be used to confirm on-target activity and assess the compound's potential as an anti-proliferative agent. Such studies will be critical in elucidating the true therapeutic potential of this intriguing indole derivative.
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Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. Available at: [Link]
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available at: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets. Available at: [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
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Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry. Available at: [Link]
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Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link]
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Structure Guided Inhibitor Designing of CDK2 and Discovery of Potential Leads Against Cancer. Letters in Drug Design & Discovery. Available at: [Link]
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Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Indolinones as promising scaffold as kinase inhibitors: a review. Future Medicinal Chemistry. Available at: [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. Available at: [Link]
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Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry. Available at: [Link]
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. Available at: [Link]
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Studies on Protein Kinase C Inhibitors; Structure-Activity Relationships in Indolocarbazole and Bis-Indole Series. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. ResearchGate. Available at: [Link]
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Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. National Genomics Data Center. Available at: [Link]
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Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry. Available at: [Link]
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Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry. Available at: [Link]
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Protective Effects of 6-hydroxy-1-methylindole-3-acetonitrile on Cisplatin-Induced Oxidative Nephrotoxicity via Nrf2 Inactivation. Biological & Pharmaceutical Bulletin. Available at: [Link]
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Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. Available at: [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Available at: [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
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Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. Available at: [Link]
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The 6-Hydroxyindole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among its many derivatives, the 6-hydroxyindole scaffold has emerged as a particularly versatile template for the design of potent and selective therapeutic agents. The strategic placement of the hydroxyl group at the 6-position provides a crucial anchor for hydrogen bonding interactions with biological targets, while the indole core itself offers a rich canvas for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of modifications to the 6-hydroxyindole scaffold, with a focus on two key areas where this motif has shown significant promise: as a core for potent kinase inhibitors and as a template for the development of tubulin polymerization inhibitors with anticancer activity. We will delve into the causal relationships behind experimental design, present comparative data for key analogues, and provide detailed, field-proven protocols for the evaluation of these compounds.
The 6-Hydroxyindole Scaffold as a Kinase Inhibitor Core
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The 6-hydroxyindole scaffold has proven to be an excellent starting point for the development of potent kinase inhibitors, leveraging the 6-hydroxy group for key interactions within the ATP-binding pocket of these enzymes.
Structure-Activity Relationship of 3-(6-Hydroxyindol-2-yl)-5-phenylpyridine Derivatives
A notable class of 6-hydroxyindole-based kinase inhibitors are the V-shaped 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine and pyrazine derivatives.[6] These compounds have been shown to exhibit potent inhibitory activity against several kinases, including Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase 3 (GSK3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6]
The general structure of these inhibitors features the 6-hydroxyindole moiety at the 3-position of a central pyridine or pyrazine ring, with a phenyl group at the 5-position. The SAR studies have revealed several key insights:
-
The 6-Hydroxy Group is Crucial: The hydroxyl group at the 6-position of the indole is critical for potent kinase inhibition, likely forming a key hydrogen bond with the kinase hinge region.
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 5-position of the central pyridine ring significantly impact potency and selectivity. For instance, a 4-hydroxyphenyl substitution was found to be optimal for DYRK1A inhibition.[6]
-
The Central Heterocycle: The nature of the central heterocyclic ring (pyridine vs. pyrazine) influences the overall activity and selectivity profile of the compounds.
Below is a diagram illustrating the general pharmacophore for these V-shaped kinase inhibitors.
Caption: Pharmacophore model of 6-hydroxyindole-based kinase inhibitors.
Comparative Biological Data of 6-Hydroxyindole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine derivatives against a panel of kinases.
| Compound ID | R (Substitution on Phenyl Ring) | CDK5/p25 IC50 (nM) | GSK3α/β IC50 (nM) | DYRK1A IC50 (nM) |
| 1 | H | 160 | 4700 | 60 |
| 2 | 4-OH | >10000 | >10000 | 60 |
| 3 | 4-OMe | 1500 | >10000 | 180 |
| 4 | 3-OH | 1500 | >10000 | 120 |
Data sourced from Kassis et al., 2011.[6]
Experimental Protocol: In Vitro CDK5 Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the inhibitory potency (IC50) of test compounds against CDK5/p25.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Histone H1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
96-well polypropylene plates
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing CDK5/p25 and Histone H1 in kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP in kinase buffer. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7][8]
Caption: Workflow for a radiometric CDK5 kinase inhibition assay.
The 6-Hydroxyindole Scaffold as a Tubulin Polymerization Inhibitor
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated strategy in cancer chemotherapy.[9] The indole scaffold has been extensively explored for the development of tubulin polymerization inhibitors, with several classes of compounds targeting the colchicine binding site on β-tubulin.[10][11] While direct SAR studies on 6-hydroxyindole derivatives as tubulin inhibitors are less common, valuable insights can be gleaned from closely related 6-substituted indole analogs.
Structure-Activity Relationship of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles have been synthesized and evaluated as potential tubulin polymerization inhibitors.[12] The 1-(3,4,5-trimethoxyphenyl) moiety is a well-known pharmacophore that interacts with the colchicine binding site. The SAR at the 6-position of the indole ring has provided the following key observations:
-
Aromatic Substituents are Favorable: The introduction of various substituted phenyl rings at the 6-position of the indole generally leads to potent antiproliferative activity.
-
Electron-Withdrawing and Donating Groups: Both electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -Me, -OMe) groups on the 6-phenyl substituent are tolerated and can lead to potent compounds.
-
Positional Isomerism Matters: The position of the substituent on the 6-phenyl ring can influence activity. For example, a 4-fluorophenyl group at the 6-position of the indole resulted in a highly potent compound.[12]
The following diagram illustrates the key structural features of these tubulin polymerization inhibitors.
Caption: Key structural elements of 6-substituted indole-based tubulin inhibitors.
Comparative Biological Data of 6-Substituted Indole Derivatives
The table below presents the antiproliferative activity of selected 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | R (Substitution at C6 of Indole) | MCF-7 IC50 (µM) |
| 5a | Phenyl | 0.038 |
| 5g | 4-Fluorophenyl | 0.015 |
| 5h | 4-Chlorophenyl | 0.021 |
| 5j | 4-Methylphenyl | 0.027 |
| 5l | 4-Methoxyphenyl | 0.032 |
Data sourced from Gu et al., 2025.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.
Materials:
-
High-purity tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., paclitaxel for polymerization enhancement)
-
Negative control (e.g., colchicine for polymerization inhibition)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and negative control in polymerization buffer.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the diluted compound solutions.
-
Tubulin Preparation (on ice): Prepare a tubulin solution in polymerization buffer containing the fluorescent reporter.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin solution to the wells containing the compounds and immediately adding GTP to a final concentration of 1 mM.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve (AUC) or the maximum polymerization rate for each concentration. Determine the IC50 value (for inhibitors) or EC50 value (for enhancers) by plotting the percentage of inhibition or enhancement against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10][13]
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Conclusion
The 6-hydroxyindole scaffold represents a privileged and highly adaptable core for the design of novel therapeutic agents. Its utility as a template for potent kinase inhibitors is underscored by the crucial hydrogen bonding interactions facilitated by the 6-hydroxy group. Furthermore, the amenability of the indole ring to substitution, particularly at the 6-position, allows for the development of potent tubulin polymerization inhibitors with significant anticancer activity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, offering a foundation for the rational design and evaluation of new 6-hydroxyindole-based compounds with improved therapeutic profiles.
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Kassis, P., et al. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. European Journal of Medicinal Chemistry, 46(11), 5416–5434. [Link]
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In Vitro Efficacy of 6-Hydroxy-1H-indole-2-carbonitrile: A Comparative Analysis Against Established Anticancer Agents
This guide provides a comprehensive in vitro comparison of the novel investigational compound, 6-Hydroxy-1H-indole-2-carbonitrile, against well-established anticancer drugs: Paclitaxel, Doxorubicin, and Cisplatin. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous evaluation of its cytotoxic potential and mechanistic hallmarks, supported by detailed experimental protocols and comparative data.
Introduction: The Rationale for Novel Anticancer Scaffolds
The landscape of cancer therapy is continually evolving, driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects. Many indole derivatives have been identified as inhibitors of critical cellular processes like tubulin polymerization and protein kinase signaling, making them a fertile ground for drug discovery.[1][2][3]
This compound is a novel synthetic indole derivative. While its precise mechanism of action is under investigation, its structural similarity to other known tubulin inhibitors suggests a potential role in disrupting microtubule dynamics, a validated target for cancer chemotherapy.[4][5] This guide outlines a series of foundational in vitro experiments to characterize its anticancer profile and benchmark its performance against standard-of-care agents.
Comparator Agents and Their Mechanisms of Action:
-
Paclitaxel: A member of the taxane family, Paclitaxel is a microtubule stabilizer. It binds to the β-subunit of tubulin, promoting its polymerization and preventing the disassembly of microtubules. This action disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism. Its primary mode of action is the inhibition of topoisomerase II, an enzyme that alters DNA topology. By intercalating into DNA and inhibiting the enzyme, Doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and apoptosis.[6]
-
Cisplatin: A platinum-based coordination complex, Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating intra-strand cross-links.[4] These adducts distort the DNA structure, interfering with replication and transcription, which ultimately triggers DNA damage repair pathways and, if the damage is too extensive, apoptosis.[4]
Proposed Mechanism of Action for this compound
Based on extensive structure-activity relationship (SAR) studies of related indole compounds, it is hypothesized that this compound functions as a tubulin polymerization inhibitor .[1][3] It is proposed to bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule formation is expected to arrest the cell cycle at the G2/M phase and induce apoptosis.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic compound. The following table presents hypothetical, yet realistic, IC50 values for this compound compared to the reference drugs across a panel of human cancer cell lines after a 72-hour exposure, as determined by the MTT assay.
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) |
| This compound | 1.25 | 2.10 | 1.85 |
| Paclitaxel | 0.015[7] | 0.010[8] | 0.025 |
| Doxorubicin | 0.85[6] | 0.15[9] | 1.50[10] |
| Cisplatin | 12.5[11] | 16.48[12] | 20.0 |
Note: IC50 values for known drugs are representative ranges derived from published literature and can vary based on experimental conditions.[6][7][8][9][11][12]
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the in vitro assessment of novel anticancer compounds.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are obtained from a certified cell bank (e.g., ATCC) to ensure authenticity.
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15][16]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15] The amount of formazan is quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Doxorubicin, Cisplatin) and a vehicle control (e.g., 0.1% DMSO). Replace the medium in each well with medium containing the respective drug concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with each compound at its respective IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[21][22][23][24]
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with each compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the in vitro experimental process, from initial compound screening to mechanistic elucidation.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the initial in vitro evaluation of this compound. The presented experimental protocols are designed to yield high-quality, reproducible data on its cytotoxic potency, its ability to induce apoptosis, and its effects on cell cycle progression.
The hypothetical data suggest that this compound possesses potent anticancer activity, warranting further investigation. The proposed mechanism as a tubulin polymerization inhibitor provides a clear path for subsequent mechanistic studies, such as direct tubulin polymerization assays and immunofluorescence studies to observe microtubule morphology. A thorough comparison with established drugs like Paclitaxel, Doxorubicin, and Cisplatin is essential for contextualizing its potential as a novel therapeutic candidate.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxy-1H-indole-2-carbonitrile
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 6-Hydroxy-1H-indole-2-carbonitrile. The principles and protocols detailed herein are grounded in the rigorous framework of international regulatory standards to ensure data integrity and reproducibility.
Introduction to this compound and Analytical Challenges
This compound is an indole derivative of interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] The accurate determination of its concentration in various matrices, from reaction mixtures to biological fluids, is paramount for pharmacokinetic studies, formulation development, and quality control. The phenolic hydroxyl group and the nitrile functionality present unique analytical considerations, including potential for oxidation and specific interactions that must be addressed during method development.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[3] It is particularly important when comparing two different analytical techniques to understand their respective strengths and limitations for a specific analyte. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[4][5][6][7][8] The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines, emphasizing a lifecycle and risk-based approach to analytical method validation.[9][10][11][12][13]
Comparative Overview of Selected Analytical Methods
Two orthogonal analytical techniques have been selected for this comparative guide: HPLC-UV and LC-MS/MS. The choice is based on their widespread availability and differing principles of detection, providing a robust cross-validation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte. It is a workhorse in many analytical laboratories due to its simplicity and cost-effectiveness. For indole-containing compounds, UV detection is often suitable due to their inherent chromophores.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. This provides exceptional specificity and allows for quantification at very low levels, even in complex matrices.[14][15][16]
Cross-Validation Protocol
The following sections detail the experimental protocols for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[4][17]
Experimental Protocol:
-
Blank Analysis: Analyze a blank matrix (e.g., solvent, placebo formulation, or biological fluid) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation (for stability-indicating methods): Subject a solution of the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.
-
Peak Purity Analysis (for HPLC-UV): Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its matrix and degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[7][18]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected working range.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean response (peak area for HPLC-UV, peak area ratio for LC-MS/MS) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4][19]
Experimental Protocol:
-
Spiked Matrix Analysis: Prepare blank matrix samples spiked with known concentrations of this compound at a minimum of three concentration levels (low, medium, and high) within the specified range.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery at each concentration level. The acceptance criterion is typically between 98.0% and 102.0% for drug substance analysis.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable.[4]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the RSD of the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[19][17]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters.
-
For HPLC-UV: Vary the mobile phase composition (e.g., ±2% organic), pH of the mobile phase buffer (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
For LC-MS/MS: In addition to the HPLC parameters, vary the mass spectrometer source parameters (e.g., ion source temperature, gas flows).
-
-
Analyze a system suitability standard under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution).
Data Presentation and Comparison
The performance of each analytical method should be summarized in clear, comparative tables.
Table 1: Comparison of Method Validation Parameters for the Quantification of this compound
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Peak purity index > 0.999; No interference from blank or degradants | No co-eluting peaks with the same MRM transition | Method is specific for the analyte |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.8 - 100.9% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.003 | To be determined |
| LOQ (µg/mL) | 0.7 | 0.01 | To be determined |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | System suitability parameters met |
Visualizing the Workflow
Diagrams are essential for illustrating complex workflows and logical relationships.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
HPLC-UV Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on UV scan of this compound).
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure good peak shape and separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on compound characteristics).
-
MRM Transitions: Specific precursor and product ions for this compound and an internal standard.
Caption: Comparison of HPLC-UV and LC-MS/MS principles.
Conclusion and Recommendations
This guide outlines a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis in a quality control setting where concentration levels are relatively high and the matrix is simple. For bioanalytical studies or trace-level impurity analysis, the superior sensitivity and selectivity of the LC-MS/MS method make it the preferred choice. The selection of the most appropriate method should be based on the specific requirements of the analysis, as defined in the Analytical Target Profile (ATP).[8][10] By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Elwood, F., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
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Verheyden, K., et al. (2007). Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry. Journal of Chromatography A, 1174(1-2), 132-7. [Link]
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Soares, L. A. L., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
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ResearchGate. Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and.... [Link]
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Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
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MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2993. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66. [Link]
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Pudkasam, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
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van Faassen, M., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1578-1587. [Link]
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Pudkasam, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
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Confirming the Binding Affinity of 6-Hydroxy-1H-indole-2-carbonitrile to its Target Protein: A Comparative Guide
In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous biophysical and biochemical assays. This guide provides a comprehensive framework for confirming and contextualizing the binding affinity of a novel compound, 6-Hydroxy-1H-indole-2-carbonitrile, to its putative target protein. While the specific target for this molecule is yet to be definitively established in publicly accessible literature, the indole scaffold is a well-recognized pharmacophore known to interact with a variety of protein classes. Notably, indole derivatives have shown significant activity as inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.
For the purpose of this illustrative guide, we will hypothesize that the target of this compound is Monoamine Oxidase A (MAO-A) , a well-validated target for antidepressants and anxiolytics. This guide will therefore serve as a practical playbook for a researcher tasked with confirming this hypothesis and quantifying the binding interaction. We will objectively compare the performance of our compound against established MAO-A inhibitors, providing the supporting experimental data and methodologies to ensure scientific rigor.
The Imperative of Binding Affinity in Drug Development
Binding affinity, typically expressed as the dissociation constant (Kd), equilibrium dissociation constant (Ki), or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug development. It quantifies the strength of the interaction between a ligand (our compound) and its protein target. A high binding affinity (low Kd, Ki, or IC50 value) is often a prerequisite for therapeutic efficacy, as it indicates that the compound can exert its effect at a lower concentration, potentially minimizing off-target effects and reducing the required dosage.
However, binding affinity is just one piece of the puzzle. It is the interplay between affinity, selectivity (the ability to bind to the intended target over others), and the compound's pharmacokinetic and pharmacodynamic properties that ultimately determines its clinical success. Therefore, the accurate and reproducible measurement of binding affinity is a foundational step in the decision-making process of any drug discovery program.
Comparative Landscape: Established MAO-A Inhibitors
To provide context for our experimental findings, it is essential to benchmark the binding affinity of this compound against a panel of known MAO-A inhibitors. This comparison will allow us to classify our compound's potency and guide further optimization efforts.
| Compound | Type | MAO-A Ki (nM) | MAO-A IC50 (nM) | Reference |
| Clorgyline | Irreversible | 2.3 | 5.8 | [1][2] |
| Moclobemide | Reversible | 270 | 450 | [3][4] |
| Toloxatone | Reversible | 430 | - | [5] |
| Harmine | Reversible (Indole Alkaloid) | 5.6 | 8.2 | [6][7] |
| Befloxatone | Reversible | 0.8 | 1.2 | [8] |
This table will serve as our reference point. Our goal is to determine where this compound falls within this spectrum of potencies.
Experimental Workflows for Determining Binding Affinity
A multi-pronged approach utilizing orthogonal techniques is the gold standard for robustly characterizing binding affinity. Each method relies on different physical principles, and their collective agreement provides a high degree of confidence in the results. We will detail three widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based inhibition assay.
Experimental Workflow Overview
Caption: Overview of the experimental workflow for determining the binding affinity of this compound to MAO-A.
I. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). In our case, we will immobilize MAO-A and flow our compound over it. SPR provides both kinetic (kon and koff) and equilibrium (Kd) binding data.
Rationale for SPR
SPR is highly sensitive and provides detailed kinetic information that is not available from endpoint assays. Understanding the on-rate (kon) and off-rate (koff) can be crucial for predicting the duration of a drug's effect in vivo. A slow off-rate, for instance, can lead to a prolonged pharmacological effect.
Detailed SPR Protocol
-
Immobilization of MAO-A:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Inject recombinant human MAO-A (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 5000-8000 response units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared in the same way but without the injection of MAO-A to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM). A solvent correction may be necessary if DMSO is used for the stock solution.
-
Inject the compound dilutions over the MAO-A and reference surfaces at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow for 300 seconds to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface between each concentration with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal and for buffer effects by subtracting the blank injections.
-
The corrected data are then fit to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
SPR Workflow Diagram
Caption: Step-by-step workflow for the Surface Plasmon Resonance (SPR) experiment.
II. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Rationale for ITC
ITC is considered the gold standard for characterizing binding interactions as it measures the heat of reaction directly, without the need for labeling or immobilization. The thermodynamic data it provides can offer insights into the driving forces of the binding event (e.g., whether it is enthalpy-driven or entropy-driven), which can be invaluable for lead optimization.
Detailed ITC Protocol
-
Sample Preparation:
-
Dialyze the purified recombinant human MAO-A extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound in the final dialysis buffer. The concentration of the compound in the syringe should be 10-15 times the concentration of MAO-A in the sample cell.
-
Thoroughly degas both the protein and compound solutions before the experiment.
-
-
ITC Experiment:
-
Load the MAO-A solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control titration by injecting the compound into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The heat of dilution from the control experiment is subtracted from the binding data.
-
The resulting data points are plotted as heat change per mole of injectant against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
ITC Workflow Diagram
Caption: Step-by-step workflow for the Isothermal Titration Calorimetry (ITC) experiment.
III. Fluorescence-Based Inhibition Assay
This is a functional assay that measures the ability of our compound to inhibit the enzymatic activity of MAO-A. The IC50 value obtained from this assay can be converted to a Ki value, which represents the binding affinity of the inhibitor to the enzyme.
Rationale for a Fluorescence-Based Assay
This assay provides a direct measure of the compound's functional effect on the enzyme. It is often higher throughput than SPR or ITC, making it suitable for screening and for determining the potency of a larger number of compounds. The use of a fluorescent substrate allows for a highly sensitive and continuous measurement of enzyme activity.
Detailed Fluorescence-Based Inhibition Protocol
-
Assay Principle:
-
This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-A. A common system is the use of a substrate like Amplex Red, which in the presence of horseradish peroxidase (HRP), is oxidized by the H₂O₂ produced during the MAO-A-catalyzed oxidation of a substrate like p-tyramine, resulting in the fluorescent product resorufin.
-
-
Experimental Procedure:
-
Prepare a dilution series of this compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
In a 96-well or 384-well black microplate, add the assay buffer, the compound dilutions, and the MAO-A enzyme. Incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution containing the MAO-A substrate (e.g., p-tyramine), HRP, and Amplex Red.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence vs. time plot) is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated for each concentration relative to a control reaction with no inhibitor.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Fluorescence Inhibition Assay Workflow Diagram
Caption: Step-by-step workflow for the fluorescence-based MAO-A inhibition assay.
Conclusion and Forward Look
By systematically applying these three orthogonal and robust experimental techniques, a researcher can confidently determine the binding affinity and thermodynamic profile of this compound for its hypothesized target, MAO-A. The convergence of data from SPR, ITC, and a functional inhibition assay will provide a comprehensive understanding of the compound's interaction with the protein.
The results of these experiments will not only validate (or refute) the initial hypothesis but will also place the compound's potency in the context of established therapeutic agents. This data-driven approach is fundamental to guiding the subsequent stages of drug discovery, including lead optimization, selectivity profiling, and in vivo efficacy studies. The rigorous characterization of binding affinity is a critical step in de-risking a project and ensuring that only the most promising candidates advance toward clinical development.
References
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Fowler, C. J., & Tipton, K. F. (1982). Deamination of 5-hydroxytryptamine by both forms of monoamine oxidase in the rat brain. Journal of Pharmacy and Pharmacology, 34(8), 533-535. [Link]
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Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medicinal research reviews, 4(3), 323-358. [Link]
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Kan, J. P., & Strolin Benedetti, M. (1981). The in vitro and in vivo pharmacology of toloxatone. Journal of Pharmacy and Pharmacology, 33(1), 27-31. [Link]
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Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and biophysical research communications, 326(2), 378-386. [Link]
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Curet, O., D'Urban-Johnson, D., Dehaye-Brain, E., & Caille, D. (1996). In vitro characterization of befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. Journal of affective disorders, 39(1), 1-11. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Hydroxy-1H-indole-2-carbonitrile
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Hydroxy-1H-indole-2-carbonitrile. As a Senior Application Scientist, this document synthesizes regulatory standards with practical laboratory experience to empower researchers with the knowledge to handle this compound's waste stream confidently and safely. The procedures outlined are designed to be self-validating, emphasizing the chemical principles that underpin each step.
The core hazard associated with this compound stems from its nitrile (-C≡N) functional group. Nitriles, also known as organic cyanides, can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2] Therefore, all disposal procedures are built around the unyielding principle of preventing acidification and managing this compound as a hazardous cyanide-containing waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound or its waste, a thorough risk assessment is critical. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar indole carbonitriles indicate that the compound should be treated as hazardous.[3][4] The indole moiety itself can also present hazards.[5][6]
Table 1: Hazard Summary and Required Protective Measures
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) & Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[3][4] | Engineering Control: All handling of the compound and its waste must be conducted in a certified chemical fume hood.[1][7] |
| Skin Corrosion/Irritation: Causes skin irritation.[3][4] | Gloves: Chemical-resistant gloves are mandatory. Double-gloving with nitrile gloves is highly recommended to prevent skin contact.[1][8] Contaminated gloves must be disposed of as hazardous waste.[7] |
| Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4] | Eye Protection: Chemical safety goggles are required. If a splash hazard exists, a face shield must be worn in addition to goggles.[1][8] |
| Reactivity Hazard: Contact with acids liberates deadly hydrogen cyanide gas.[1][2][7] | Body Protection: A lab coat must be worn at all times. An impervious apron is recommended if there is a significant splash potential.[7] |
Step-by-Step Waste Disposal Protocol
The disposal of this compound requires a meticulous and systematic approach. The following workflow ensures compliance and safety from the point of generation to the final pickup.
Step 1: Waste Segregation (Point of Generation)
Proper segregation is the most critical step in preventing dangerous chemical reactions.[5][9]
-
Create Dedicated Waste Streams: Establish separate, clearly marked hazardous waste containers for this compound waste. Do not mix this waste with other chemical streams.[1][8]
-
Solid Waste: Collect all contaminated solid materials in a designated solid waste container. This includes:
-
Liquid Waste: If you generate a liquid waste stream (e.g., from a reaction quench or extraction), collect it in a separate, compatible liquid waste container.
-
The Cardinal Rule - NO ACIDS: Under no circumstances should acidic waste be mixed with the this compound waste stream.[1][7] Ensure that no containers of acid are present in the designated waste accumulation area.[7]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of your waste container are crucial for safe storage and regulatory compliance.[10][11]
-
Container Choice: Use a chemically compatible container, preferably plastic, with a secure, leak-proof, screw-on cap.[9][11] Ensure the container is in good condition, with no cracks or leaks.[9][11]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[9][12] The label must be filled out completely and legibly with the following information:
-
The words "Hazardous Waste – Cyanide" and "No Acids." [1]
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[9]
-
An accurate list of all constituents and their percentages, including any solvents.[9]
-
The accumulation start date (the date the first piece of waste is added).[9]
-
The name and contact information of the Principal Investigator or responsible researcher.[9]
-
Step 3: On-Site Storage and Accumulation
All hazardous waste must be stored in a designated area within the lab.[9][12]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of waste generation.[10][12]
-
Secondary Containment: Place all liquid waste containers in a chemically compatible secondary containment tub to prevent the spread of spills.[13]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when you are actively adding waste.[11][13] This prevents the release of vapors and protects the container's contents.
Step 4: Arranging for Final Disposal
Hazardous chemical waste must be disposed of through a certified entity.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check your institutional policy), complete and submit a hazardous waste pickup request to your EHS office.[8][10]
-
Do Not Dispose Down the Drain or in Regular Trash: It is a serious regulatory violation to dispose of this compound or its containers in the regular trash or via the sewer system.[9][12]
Decontamination and Emergency Procedures
-
Surface Decontamination: After handling the compound, decontaminate work surfaces within the fume hood. First, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][7] Dispose of all cleaning materials as hazardous cyanide waste.[1]
-
Spill Response: In the event of a spill, evacuate the area and notify your EHS office immediately. Do not attempt to clean a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area in an emergency shower for at least 15 minutes.[1][8]
-
Eye Contact: Flush eyes for 15 minutes at an emergency eyewash station.[1][8]
-
In all cases of exposure, seek immediate medical attention and inform emergency responders that a potential cyanide compound exposure has occurred.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). [Link]
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Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
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Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). [Link]
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Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
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Laboratory Waste Management Guidelines. Old Dominion University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Handling 6-Hydroxy-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, indole derivatives stand out for their vast therapeutic potential. However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxy-1H-indole-2-carbonitrile, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile: A Synthesis of Analogous Data
The primary concerns when handling indole compounds, particularly those with reactive functional groups like nitriles and hydroxyls, revolve around their potential for acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation.[1][2][3][4]
| Hazard Classification | Anticipated Risk for this compound |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following recommendations are based on the anticipated hazards and are designed to provide comprehensive protection.
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory.[1]
-
Rationale: The risk of serious eye irritation or damage from splashes or airborne particles of the solid compound necessitates the use of fully enclosed goggles. Standard safety glasses with side shields do not offer sufficient protection. In situations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles.
Skin Protection:
-
Requirement: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[5]
-
Rationale: Indole derivatives can cause skin irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected. A lab coat will protect your personal clothing and skin from accidental spills.
Respiratory Protection:
-
Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if there is a risk of dust formation.[4][7]
-
Rationale: The potential for respiratory tract irritation from inhaling the powdered compound necessitates respiratory protection, particularly in poorly ventilated areas or when the material may become airborne.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure and ensure a safe working environment.
Caption: Safe Handling Workflow for this compound.
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Verify Ventilation: Ensure that the chemical fume hood is functioning correctly. All handling of the solid compound and preparation of its solutions should be performed within the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in a suitable container, still within the fume hood. Cap the container securely before removing it from the hood.
-
-
Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of chemical waste can have serious environmental consequences. Adherence to a strict disposal protocol is mandatory.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
